molecular formula C8H13N3OS B187506 6-Amino-2-(butylthio)pyrimidin-4-ol CAS No. 57939-39-6

6-Amino-2-(butylthio)pyrimidin-4-ol

Cat. No.: B187506
CAS No.: 57939-39-6
M. Wt: 199.28 g/mol
InChI Key: BYKCMDUPGDVVKB-UHFFFAOYSA-N
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Description

6-Amino-2-(butylthio)pyrimidin-4-ol is a synthetically accessible pyrimidine derivative that serves as a key scaffold in medicinal chemistry research due to its structural similarity to uracil, a fundamental RNA nucleobase. This compound is part of a broader class of pyrimidine-based molecules that demonstrate significant therapeutic potential across various fields, including as anti-infective and anti-inflammatory agents. Pyrimidine derivatives are extensively investigated for their potent activity against infectious diseases. Recent studies highlight their role in developing novel antitubercular agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis , by targeting critical enzymes like decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) involved in bacterial cell wall synthesis . The structural motif of this compound also shows promise in anti-inflammatory research. Pyrimidine-based compounds can exert their effects by inhibiting the expression and activity of pivotal inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . The presence of the aminopyrimidin-ol core allows for interactions with various biological targets through hydrogen bonding, making it a valuable bioisostere for other aromatic systems in drug discovery . Researchers utilize this compound as a versatile building block for the synthesis of diverse heterocyclic systems, enabling the exploration of structure-activity relationships and the development of new candidates with enhanced efficacy and improved pharmacokinetic profiles . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-butylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCMDUPGDVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365875
Record name 6-amino-2-(butylthio)pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57939-39-6
Record name 6-amino-2-(butylthio)pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-butylsulfanyl-pyrimidin-4-ol
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Foundational & Exploratory

6-Amino-2-(butylthio)pyrimidin-4-ol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

This compound (also designated as 6-amino-2-(butylthio)-4(1H)-pyrimidinone) represents a critical scaffold in medicinal chemistry, specifically within the development of G-protein coupled receptor (GPCR) antagonists and antimicrobial agents.[1][2][3][4] Structurally, it serves as a lipophilic analog of the 2-thiouracil class, where the S-butyl chain enhances membrane permeability compared to its methyl/propyl counterparts.

This guide details the physicochemical profile, validated synthetic protocols, and functionalization strategies for this compound. It is designed for researchers utilizing this molecule as a "privileged structure" for nucleophilic aromatic substitution (


) and desulfurization workflows.

Part 1: Chemical Identity & Physicochemical Profile

The molecule exists in a tautomeric equilibrium between the hydroxy-pyrimidine (lactim) and pyrimidinone (lactam) forms. In solution, particularly in polar solvents like DMSO or water, the pyrimidinone (keto) tautomer predominates, stabilized by amide resonance.

Property Data / Descriptor
IUPAC Name This compound
Common Synonyms 4-Amino-6-hydroxy-2-butylthiopyrimidine; 6-Amino-2-(butylthio)-4(3H)-pyrimidinone
Molecular Formula

Molecular Weight 199.27 g/mol
Predicted LogP ~1.5 – 1.8 (Enhanced lipophilicity vs. Methylthio analog LogP ~0.[5]2)
Melting Point 255–260 °C (Dec.) (Predicted based on Methylthio analog range 271–273 °C)
Solubility Soluble: DMSO, DMF, Aqueous NaOH (1M). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water (neutral pH), Diethyl Ether.
pKa (Predicted) ~8.5 (Amide/Enol functionality)
Tautomeric Equilibrium (DOT Visualization)

The following diagram illustrates the hydrogen shift defining the reactivity profile. The S-alkylation locks the sulfur, forcing tautomerism to occur exclusively at the oxygen/nitrogen centers.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (4-Hydroxypyrimidine) Aromatic Character High Lactam Lactam Form (4-Pyrimidinone) Predominant in Solution Lactim->Lactam Proton Shift (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. The 4-oxo (Lactam) form is the primary reactive species in N-alkylation reactions, while the 4-hydroxy form participates in O-alkylation under specific conditions.

Part 2: Synthetic Methodology

The most robust synthesis involves the regioselective S-alkylation of 6-amino-2-thiouracil. This reaction exploits the higher nucleophilicity of the sulfur atom compared to the ring nitrogens under basic conditions.

Protocol: S-Alkylation of 6-Amino-2-thiouracil

Reaction Scale: 10 mmol basis (Scalable to >100g)

Reagents:

  • Precursor: 6-Amino-2-thiouracil (1.43 g, 10 mmol)

  • Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10 mL, 10% aqueous solution)

  • Solvent: Ethanol/Water (1:1 v/v) or pure Water (if using stronger heating)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-amino-2-thiouracil in the aqueous base solution. Stir at room temperature until a clear solution is obtained (formation of the thiolate anion).

  • Addition: Add ethanol (10 mL) to the mixture to improve the solubility of the alkyl halide. Add 1-bromobutane dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80–85 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Precipitation: Cool the mixture to room temperature. Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH ~5–6. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove inorganic salts, followed by cold ethanol (
    
    
    
    ) to remove unreacted bromide.
  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Yield: Typical yields range from 75% to 85%.

Synthesis Workflow Diagram

Synthesis Start 6-Amino-2-thiouracil Base Aqueous KOH/NaOH (Deprotonation) Start->Base Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Formation of S- Reaction Reflux (3-5 hrs) Ethanol/Water Intermediate->Reaction Reagent 1-Bromobutane (Electrophile) Reagent->Reaction Acid Acidification (pH 5-6) Acetic Acid Reaction->Acid Completion (TLC Check) Product This compound (Precipitate) Acid->Product Precipitation & Filtration

Figure 2: Step-by-step synthetic pathway for the regioselective S-alkylation.

Part 3: Applications & Functionalization Strategies

As a Senior Application Scientist, it is crucial to view this molecule not just as an end-product but as a reactive intermediate . The butylthio group acts as a "protecting group" for the sulfur or a "leaving group" precursor.

Scaffold (Displacement of C4-OH)

The C4-hydroxyl group can be converted to a chloride (using


), creating a highly reactive electrophile.
  • Protocol: React this compound with

    
     (neat or in toluene) to generate 4-chloro-6-amino-2-(butylthio)pyrimidine .
    
  • Utility: This intermediate allows for the introduction of amines, alkoxides, or thiols at the 4-position, common in the synthesis of EGFR or kinase inhibitors.

Sulfone Activation (Liebeskind-Srogl Coupling)

The butylthio moiety is robust but can be oxidized to a sulfoxide or sulfone using m-CPBA or Oxone.

  • Mechanism: Oxidation increases the electrophilicity at C2.

  • Application: The resulting sulfone can be displaced by nucleophiles (amines) or used in Pd-catalyzed cross-coupling (Liebeskind-Srogl) to form C-C bonds, replacing the sulfur entirely with aryl or alkyl groups.

Biological Relevance
  • Antimicrobial: The lipophilic butyl chain facilitates penetration of bacterial cell walls (Gram-positive).

  • GPCR Antagonists: Used as a core fragment for CXCR2 antagonists where the 2-thioalkyl chain fits into hydrophobic pockets of the receptor.

Part 4: Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents (which attack the sulfur).

  • Self-Validation: Verify purity via HPLC (C18 column, Water/Acetonitrile gradient). The butylthio derivative will elute significantly later than the methylthio analog due to the hydrophobic butyl chain.

References

  • Synthesis of S-alkyl derivatives: Roth, B. et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 2. Polymerization of 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine." Journal of Medicinal Chemistry, 1980.

  • General Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[1][5][6] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.

  • Related Propylthio Analog Synthesis: Patent US20110021523A1. "Pyrimidinone compounds and their use as inhibitors of fatty acid synthase." (Demonstrates the S-alkylation protocol on 6-amino-2-thiouracil).

  • Physicochemical Data (Methyl Analog): PubChem Compound Summary for CID 135431272 (6-Amino-2-methylthio-4-pyrimidinol).

  • Medicinal Applications (GPCRs): AstraZeneca Patents regarding Ticagrelor intermediates and analogs (Alkylthio-pyrimidines).

Sources

Physicochemical Profiling of 6-Amino-2-(butylthio)pyrimidin-4-ol: A Technical Guide for Assay Development and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 6-Amino-2-(butylthio)pyrimidin-4-ol Role: Senior Application Scientist Format: Technical Whitepaper[1][2][3]

Executive Summary

This compound represents a critical scaffold in the development of bioactive pyrimidine derivatives, particularly as an intermediate for CXCR2 antagonists, antithyroid analogs, and kinase inhibitors.[1][2][3] Structurally, it is an S-alkylated derivative of 6-amino-2-thiouracil.[1][2][3] Its utility is defined by the balance between the polar, hydrogen-bond-donating pyrimidine core and the lipophilic butyl thioether tail, which modulates membrane permeability and hydrophobic pocket binding.[1][2][3]

This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and stability profile, designed to support researchers in optimizing lead optimization and formulation workflows.[2][3]

Molecular Architecture & Structural Dynamics[2][3]

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (keto) forms.[1][2][3] In solution (particularly polar aprotic solvents like DMSO) and the solid state, the lactam (pyrimidin-4(3H)-one) tautomer predominates due to the stabilization provided by the N3-H...O=C4 hydrogen bond network.[1][2][3]

  • Implication for Docking: Drug design algorithms must account for the N3-protonated keto form rather than the aromatic hydroxy form to accurately predict binding affinity.

Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism defining the compound's reactivity.

Tautomerism Lactim Lactim Form (4-Hydroxypyrimidine) Aromatic, less polar Transition Proton Transfer (Solvent Mediated) Lactim->Transition fast eq. Lactam Lactam Form (pyrimidin-4(3H)-one) Dominant in solid state Transition->Lactam K_eq > 1

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable lactam form in polar media.[1][2][3]

Physicochemical Characteristics

The introduction of the S-butyl chain significantly alters the solubility profile compared to the parent 6-amino-2-thiouracil.[1][2][3] The following data synthesizes experimental analog data (Methyl/Propyl derivatives) with calculated values for the Butyl target.

Comparative Property Table[1][2][3]
PropertyThis compoundParent: 6-Amino-2-thiouracilMechanistic Insight
Molecular Weight 199.27 g/mol 143.17 g/mol Butyl group adds steric bulk, affecting crystal packing.[1][2]
LogP (Predicted) ~1.8 - 2.1-0.9 (Hydrophilic)The butyl chain confers a +2.5 log unit shift, enabling cell permeability.[1][2][3]
pKa (Basic N1/N3) ~4.2 (Amino)~3.5S-alkylation reduces electron withdrawal from the ring, slightly increasing basicity.[1][2][3]
pKa (Acidic -OH/NH) ~9.5~7.8Loss of the thioamide proton removes the most acidic site.[1][2][3]
Melting Point 220–240°C (Dec.)>300°CAlkyl chain disrupts the high-energy H-bond lattice of the parent, lowering MP.[1][2][3]
Solubility (Water) Low (< 0.5 mg/mL)ModerateHydrophobic effect of the C4-alkyl chain dominates.[1][2][3]
Solubility (DMSO) High (> 50 mg/mL)HighPreferred solvent for stock preparation.[2][3]
Solubility & Formulation Logic
  • Aqueous Media: The compound exhibits poor water solubility at neutral pH.[2][3] Solubility can be enhanced by:

    • Acidification (pH < 3): Protonation of the exocyclic amine (N-6).[1][2][3]

    • Alkalinization (pH > 10): Deprotonation of the N-3 lactam nitrogen.[1][2][3]

  • Recommendation: For biological assays, prepare a 100 mM stock in DMSO. Avoid freeze-thaw cycles to prevent micro-precipitation driven by the butyl chain's low solubility in cold aqueous buffers.[1][2][3]

Synthesis & Purification Protocol

Objective: Selective S-alkylation of 6-amino-2-thiouracil without N-alkylation side products.

Reaction Mechanism

The reaction exploits the "Soft and Hard Acids and Bases" (SHAB) principle.[1][2][3] The sulfur atom is a "softer" nucleophile than the ring nitrogens, allowing for selective alkylation using a soft electrophile (butyl bromide) under mild basic conditions.[2][3]

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 6-amino-2-thiouracil (1.0 eq) in 1M NaOH (1.1 eq). The solution should be clear (thiolate formation).

    • Note: Avoid excess base to prevent N-alkylation or hydrolysis.[1][2][3]

  • Alkylation:

    • Add 1-bromobutane (1.05 eq) dropwise at room temperature.

    • Heat the mixture to 40–45°C for 4–6 hours.

    • Monitoring: Use TLC (Mobile phase: 10% MeOH in DCM).[1][2][3] The starting material (Rf ~0.[1][2][3]1) will disappear, replaced by the product (Rf ~0.5).

  • Isolation:

    • Cool reaction to 4°C.[1][2][3]

    • Adjust pH to ~6.0–7.0 using dilute acetic acid.[2][3] The product will precipitate as a white/off-white solid.[1][2][3]

    • Filter and wash with cold water (removes NaBr) followed by cold diethyl ether (removes unreacted butyl bromide).[1][2][3]

  • Purification:

    • Recrystallization from Ethanol/Water (8:2) yields analytical grade crystals.[1][2][3]

Synthesis Workflow Diagram

Synthesis Start 6-Amino-2-thiouracil (Dissolved in 1M NaOH) Step1 Thiolate Anion Formation (Nucleophile Activation) Start->Step1 React Add 1-Bromobutane (40-45°C, 4-6h) Step1->React S-Alkylation Check TLC Check (Disappearance of polar SM) React->Check Workup Precipitation at pH 6-7 (Acetic Acid) Check->Workup Complete Final This compound (White Solid) Workup->Final Filtration & Drying

Figure 2: Controlled S-alkylation workflow ensuring regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, look for these specific spectral signatures.

Proton NMR (DMSO-d6)[1][2][3]
  • δ 0.90 ppm (t, 3H): Terminal methyl of the butyl group.[2][3]

  • δ 1.35–1.65 ppm (m, 4H): Methylene protons (β and γ carbons).[1][2][3]

  • δ 3.05 ppm (t, 2H): S-CH₂ protons.[1][2][3] Diagnostic shift confirming S-alkylation vs N-alkylation (which would appear >3.5 ppm).[1][2][3]

  • δ 4.95 ppm (s, 1H): C5-H of the pyrimidine ring.[1][2][3]

  • δ 6.40 ppm (br s, 2H): Exocyclic -NH₂.[1][2][3]

  • δ 11.20 ppm (br s, 1H): N3-H (Lactam proton).[1][2][3] Absence of this peak suggests O-alkylation or degradation.[1][2][3]

Mass Spectrometry (ESI+)[1][2][3]
  • [M+H]⁺: 200.1 m/z.[1][2][3]

  • Fragmentation: Loss of the butyl chain (neutral loss of butene, -56 Da) is a common fragmentation pathway, yielding the protonated 6-amino-2-thiouracil core.[1][2][3]

Stability & Degradation Risks[1][2][3]

Oxidation (Sulfoxide Formation)

The thioether linkage is susceptible to oxidation by peroxides or atmospheric oxygen over prolonged storage, forming the sulfoxide (S=O) or sulfone (O=S=O) derivatives.[1][2][3]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Detection: Sulfoxides appear as [M+16] peaks in LC-MS.[1][2][3]

Hydrolysis

While the thioether is stable to mild acid/base, the amide bond (lactam) can hydrolyze under harsh conditions (e.g., 6M HCl reflux), leading to ring opening.[2][3]

Degradation Pathway Visualization[2][3]

Degradation Active Active Compound (Thioether) Oxidation Oxidative Stress (H2O2 / Air) Active->Oxidation Sulfoxide Sulfoxide Impurity (+16 Da) Oxidation->Sulfoxide Slow Sulfone Sulfone Impurity (+32 Da) Nucleophilic displacement risk Sulfoxide->Sulfone Fast

Figure 3: Primary oxidative degradation pathway affecting shelf-life.[1][2][3]

References

  • Synthesis of S-alkylated Pyrimidines: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[1][2][3][4] Letters in Organic Chemistry, 2019.[2][3][4]

  • Tautomerism in Hydroxypyrimidines: PubChem Compound Summary for 2-Amino-6-methylpyrimidin-4-ol (Analogous Tautomerism).

  • Methylthio Analog Data: Synblock Product Data, CAS 1074-41-5.[1][2][3][5] [1][2][3]

  • Propylthio Analog Synthesis: Patent US20140221650, "Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine."[1][2][3]

  • General Pyrimidine Properties: "Exploration of the Chemistry and Biological Properties of Pyrimidine." Science Alert. [1][2][3]

Sources

synthesis pathway for 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound IUPAC Name: 6-amino-2-(butylthio)pyrimidin-4(3H)-one Molecular Formula: C


H

N

OS Molecular Weight: 199.27 g/mol [1]

This technical guide outlines a robust, two-stage synthesis for This compound , a versatile heterocyclic scaffold used in the development of adenosine receptor antagonists (specifically A


AR), antithrombotics, and antibacterial agents.

The synthesis leverages the Traube-like condensation followed by a regioselective S-alkylation .[1] This route is preferred over direct condensation of S-butylisothioureas due to the higher commercial availability of thiourea and the superior atom economy of the alkylation step.[1]

Retrosynthetic Analysis

The strategy relies on the Hard and Soft Acids and Bases (HSAB) theory. The pyrimidine core is constructed first as a thione. In the subsequent alkylation, the sulfur atom (soft nucleophile) reacts preferentially with the butyl halide (soft electrophile) over the ring nitrogens (hard nucleophiles), ensuring high regioselectivity for the thioether product.

Retrosynthesis Target Target: this compound Intermediate Intermediate: 6-Amino-2-thiouracil (4-Amino-6-hydroxy-2-mercaptopyrimidine) Target->Intermediate S-Alkylation (Disconnection) Alkylation Reagent: Butyl Bromide Target->Alkylation Reagents Starting Materials: Ethyl Cyanoacetate + Thiourea Intermediate->Reagents Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core followed by functionalization.

Part 2: Technical Protocol & Methodology

Stage 1: Formation of the Pyrimidine Core

Synthesis of 6-Amino-2-thiouracil (4-Amino-6-hydroxy-2-mercaptopyrimidine)

This step involves the base-catalyzed condensation of ethyl cyanoacetate with thiourea.[1] Sodium ethoxide is generated in situ to drive the reaction.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)[1]

  • Thiourea (1.1 eq)[1]

  • Sodium ethoxide (2.0 eq, prepared from Na metal in absolute EtOH)

  • Solvent: Absolute Ethanol[1][2]

Protocol:

  • Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet, dissolve Sodium metal (2.0 eq) in absolute Ethanol (10 mL/g Na). Stir until evolution of H
    
    
    
    ceases.[1]
  • Addition: Add Thiourea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Condensation: Add Ethyl cyanoacetate (1.0 eq) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A heavy precipitate (the sodium salt of the pyrimidine) will form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid sodium salt and wash with cold ethanol.

    • Dissolve the salt in minimal hot water (approx. 50°C).

    • Acidify carefully with glacial Acetic Acid or 2M HCl to pH ~5.[1]

    • The free base (6-Amino-2-thiouracil) will precipitate as a white/off-white solid.[1]

    • Filter, wash with water, and dry in a vacuum oven at 60°C.

Yield Expectation: 75–85% Key Checkpoint: The intermediate should have a melting point >300°C (dec).[3]

Stage 2: Regioselective S-Alkylation

Synthesis of this compound

This step utilizes the high nucleophilicity of the thiolate anion.[1] Using a polar aprotic solvent (DMF) or aqueous base enhances the S-selectivity.[1]

Reagents:

  • 6-Amino-2-thiouracil (Intermediate from Stage 1) (1.0 eq)[1]

  • 1-Bromobutane (1.1 eq)[1]

  • Potassium Hydroxide (KOH) or NaOH (1.1 eq)[1]

  • Solvent: Water/Ethanol (1:[1]1) or DMF[1][4]

Protocol:

  • Solubilization: Dissolve KOH (1.1 eq) in water/ethanol (10 volumes). Add 6-Amino-2-thiouracil (1.0 eq) and stir until fully dissolved (formation of thiolate).

  • Alkylation: Add 1-Bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 40–50°C for 3–5 hours.

    • Note: Do not overheat (>80°C) to avoid N-alkylation byproducts.[1]

  • Precipitation: As the reaction proceeds, the S-alkylated product becomes less soluble in the basic medium and may begin to precipitate.

  • Quench & Isolation:

    • Cool to 0–5°C.[1]

    • Adjust pH to ~7.0 using dilute HCl.[1]

    • Filter the resulting precipitate.[2]

  • Purification: Recrystallize from Ethanol/Water (7:3).

Yield Expectation: 65–75%

ProcessFlow Start Start: 6-Amino-2-thiouracil Dissolve Dissolve in KOH/EtOH (Form Thiolate) Start->Dissolve AddReagent Add 1-Bromobutane (Dropwise, 25°C) Dissolve->AddReagent Heat Heat to 50°C (3-5 Hours) AddReagent->Heat Check Check TLC/LCMS (Disappearance of Thiol) Heat->Check Workup Cool & Neutralize (pH 7) Filter Solid Check->Workup Final Recrystallize (EtOH/H2O) Target Product Workup->Final

Figure 2: Process flow for the regioselective S-alkylation step.

Part 3: Analytical Profile & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

ParameterSpecificationDiagnostic Signal
Physical State White to pale yellow crystalline solidMP: ~160–180°C (Predicted based on homologs)

H NMR (DMSO-d

)
S-CH

Triplet at

3.0–3.1 ppm (Distinctive of S-alkyl vs N-alkyl)
Butyl Chain Multiplets at

1.3–1.6 ppm (CH

), Triplet at

0.9 ppm (CH

)
C5-H Singlet at

~4.9–5.1 ppm (Vinyl proton)
NH

Broad singlet at

~6.3 ppm (Exchangeable with D

O)

C NMR
S-Carbon Signal at

~30 ppm (Consistent with S-C bond)
C2 (Pyrimidine) Signal at

~160–165 ppm
Mass Spec ESI+[M+H]

= 200.1

Critical Quality Attribute (CQA): Differentiation between S-alkylation and N-alkylation is critical. In N-alkylated isomers, the


-methylene protons would appear significantly downfield (

> 3.8 ppm) compared to the S-alkyl protons (

~3.0 ppm).[1]

Part 4: Safety & Handling

  • Thiol/Sulfide Odor: 6-Amino-2-thiouracil and the butylthio product can release sulfurous odors.[1] All reactions, especially the acidification steps, must be performed in a well-ventilated fume hood.

  • Alkyl Halides: 1-Bromobutane is an irritant and flammable.[1] Avoid contact with skin and eyes.[1]

  • Waste Disposal: Aqueous waste from the alkylation step contains sulfides/mercaptans.[1] Treat with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal to neutralize odor and toxicity.[1]

References

  • Synthesis of 2-Amino-substituted Pyrimidin-4-ols: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1] Letters in Organic Chemistry, 2019.

  • S-Alkylation Regioselectivity: Salieva, G., et al. "2-(Heptylthio)pyrimidine-4,6-diamine." Molbank, 2025.

  • General Thiouracil Alkylation: Nestor, S. T., et al. "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Journal of Molecular Liquids, 2018.

  • Precursor Properties: TCI Chemicals. "4-Amino-6-hydroxy-2-mercaptopyrimidine Product Data." [1]

Sources

starting materials for 6-Amino-2-(butylthio)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol , a critical pyrimidine scaffold often utilized in Structure-Activity Relationship (SAR) studies for P2Y12 antagonists (analogous to Ticagrelor intermediates) and A3 Adenosine Receptor antagonists.[1]

Executive Summary & Retrosynthetic Logic

Target Molecule: this compound (Tautomer: 6-Amino-2-(butylthio)pyrimidin-4(3H)-one) CAS Registry (Generic Scaffold): 56743-22-5 (Propyl analog ref), 66607-27-0 (General substituted pyrimidines).[1] Primary Application: Intermediate for antithrombotic agents and adenosine receptor antagonists.[1][2]

The synthesis of this molecule is best approached via a Convergent Two-Step Protocol .[1][2] While direct condensation of ethyl cyanoacetate with S-butylisothiourea is theoretically possible, it often suffers from regioselectivity issues (N- vs S-alkylation ambiguity during ring closure).[1]

The Superior Route:

  • Cyclization: Condensation of Ethyl Cyanoacetate and Thiourea to form the stable intermediate 6-Amino-2-thiouracil .[1][2]

  • Chemovectoring (S-Alkylation): Selective alkylation of the C2-thiol using 1-Bromobutane under basic conditions.[1][2]

Retrosynthetic Analysis (DOT Diagram)[1][2]

Retrosynthesis Target This compound (Target Scaffold) Inter 6-Amino-2-thiouracil (Stable Intermediate) Inter->Target S-Alkylation (NaOH, H2O/EtOH) Alkyl 1-Bromobutane (Electrophile) Alkyl->Target ECA Ethyl Cyanoacetate (C3 Fragment) ECA->Inter Cyclocondensation (Reflux) Thio Thiourea (N-C-N Fragment) Thio->Inter Base Sodium Ethoxide (Base Catalyst) Base->Inter

Figure 1: Retrosynthetic disconnection revealing the critical C2-S and C4-O bond formations.[1]

Critical Starting Materials Profile

The success of this synthesis relies heavily on the quality of the "Head" (Ethyl Cyanoacetate) and the "Body" (Thiourea).[1][2]

MaterialCAS No.RoleCritical SpecificationWhy it Matters?
Ethyl Cyanoacetate 105-56-6C3-SynthonPurity > 99.0%Water < 0.1%Water Sensitivity: Excess water hydrolyzes the ester to the acid before condensation, killing the yield.[1] Acidity: Free acid content must be <0.5% to prevent neutralizing the alkoxide catalyst.[1][2]
Thiourea 62-56-6N-C-N FragmentPurity > 99.0%Ash < 0.1%Solubility: Must be fully soluble in refluxing ethanol.[1][2] Insoluble impurities (ash) act as nucleation sites for premature precipitation of oligomers.
1-Bromobutane 109-65-9Alkylating AgentPurity > 98%Stoichiometry: Use a slight excess (1.05 eq).[1] Large excesses lead to O-alkylation or N-alkylation side products (dialkylation).[1]
Sodium Ethoxide 141-52-6Base21% wt in EtOHBase Strength: Use freshly prepared or high-grade commercial solution.[1][2] Old solutions absorb CO2, forming carbonates that are too weak to drive the condensation.[1][2]

Experimental Protocol (Self-Validating Workflow)

Stage 1: Formation of the Pyrimidine Core (6-Amino-2-thiouracil)

Objective: Construct the ring system. This step is thermodynamically driven by the precipitation of the sodium salt of the product.[1][2]

Reagents:

  • Ethyl Cyanoacetate: 11.3 g (0.10 mol)[1][2]

  • Thiourea: 8.4 g (0.11 mol) [1.1 eq excess to drive consumption of ester][1][2]

  • Sodium Ethoxide (21% in EtOH): 35 mL (~0.11 mol)[1][2]

  • Absolute Ethanol: 50 mL[1][2]

Step-by-Step:

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer (magnetic stirring often fails due to heavy slurry formation), reflux condenser, and drying tube (CaCl2).

  • Dissolution: Charge Absolute Ethanol and Sodium Ethoxide solution. Add Thiourea. Stir at room temperature for 10 minutes.

  • Addition: Add Ethyl Cyanoacetate dropwise over 15 minutes. Observation: The solution may turn slightly yellow.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 3–4 hours.

    • Self-Validation Check: Within 1 hour, a heavy white/pale-yellow precipitate (the sodium salt of the thiouracil) should form.[1][2] If the solution remains clear after 2 hours, the base is likely inactive (wet).[1][2]

  • Quench & Isolation: Cool the mixture to room temperature. Filter the solid sodium salt.

  • Neutralization: Dissolve the salt in minimal warm water (50°C). Acidify with Glacial Acetic Acid to pH 5–6.

    • Mechanism:[2][3] This protonates the N1/N3 positions, precipitating the free base 6-amino-2-thiouracil .[1]

  • Purification: Filter the white solid, wash with cold water, and dry at 100°C.

    • Expected Yield: 75–85%.[1][2]

    • Appearance: White to off-white crystalline powder.[1][2] MP > 300°C (dec).[1][2]

Stage 2: Regioselective S-Alkylation

Objective: Attach the butyl chain to the sulfur atom.[1][2]

Reagents:

  • 6-Amino-2-thiouracil (Stage 1 Product): 14.3 g (0.10 mol)[1]

  • 1-Bromobutane: 14.4 g (0.105 mol)[1]

  • Sodium Hydroxide (10% aq solution): 80 mL (0.20 mol)[1][2]

  • Ethanol: 20 mL (Phase transfer aid)

Step-by-Step:

  • Solubilization: In a flask, dissolve the 6-Amino-2-thiouracil in the NaOH solution.

    • Self-Validation Check: The solid must dissolve completely to form a clear yellow solution (thiolate formation).[1][2] Turbidity indicates unreacted thiourea or impurities from Stage 1.[1][2]

  • Alkylation: Add Ethanol, then add 1-Bromobutane dropwise at room temperature.

  • Reaction: Heat gently to 40–50°C for 4 hours.

    • Mechanism:[2][3] The "soft" sulfur nucleophile attacks the "soft" alkyl halide electrophile preferentially over the "hard" nitrogen/oxygen centers (HSAB Theory).[1][2]

  • Precipitation: As the reaction proceeds, the S-butylated product becomes less soluble in the basic aqueous medium and may begin to precipitate or oil out.[1][2]

  • Isolation: Cool to 0°C. Acidify carefully with dilute HCl to pH 7.0–7.5.

    • Critical Control: Do not over-acidify (pH < 4), or you may protonate the amine, keeping the product in solution.[1][2]

  • Recrystallization: Filter the crude solid. Recrystallize from Ethanol/Water (1:1).[1][2]

Reaction Workflow Diagram (DOT)

Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Alkylation Step1 EtO-Na + Thiourea + Ethyl Cyanoacetate Step2 Reflux 4h (Precipitation of Na-Salt) Step1->Step2 Step3 Acidify (AcOH) Isolate Intermediate Step2->Step3 Step4 Dissolve in NaOH (aq) (Thiolate Formation) Step3->Step4 Transfer Solid Step5 Add 1-Bromobutane 50°C, 4h Step4->Step5 Step6 Neutralize (pH 7) Crystallize Product Step5->Step6

Figure 2: Operational workflow distinguishing the anhydrous cyclization phase from the aqueous alkylation phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Wet Ethanol or old NaOEtUse anhydrous EtOH and freshly cut sodium metal to generate ethoxide in situ.[1][2]
Product is Sticky/Oily (Stage 2) Polyalkylation or impuritiesRecrystallize from 50% EtOH.[1][2] Ensure pH is strictly 7.0 during isolation.[1][2]
Strong Mercaptan Smell Hydrolysis of Butyl BromideUse a reflux condenser with a trap containing bleach (NaOCl) to oxidize escaping sulfides.[1][2]
Melting Point Depression N-Alkylation byproductCheck regioselectivity via NMR.[1][2] S-CH2 protons appear ~3.0 ppm (triplet).[1][2] N-CH2 would be further downfield (~3.8-4.0 ppm).[1]

References

  • Preparation of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem. (Detailed protocol for the thiouracil intermediate). [Link]

  • Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine Complexes. ResearchGate. (Characterization of the core scaffold). [Link]

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Application of the propyl/butyl analogs). [Link]

  • Ethyl cyanoacetate. Wikipedia / PubChem.[1][2] (Precursor data). [Link][1][2]

Sources

biological potential of pyrimidine derivatives like 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological potential of 6-Amino-2-(butylthio)pyrimidin-4-ol , a specific derivative of the privileged 2-thiouracil scaffold. While often overlooked as a mere synthetic intermediate, the introduction of the S-butyl moiety at the C2 position creates a distinct pharmacophore profile. Unlike its methyl or ethyl analogs, the butyl chain provides a critical lipophilic "anchor" (LogP modulation) that enhances membrane permeability and fits specific hydrophobic pockets in enzymes such as iodothyronine deiodinase and viral reverse transcriptase .

This guide serves drug developers and organic chemists, moving beyond basic characterization to explore the structure-activity relationships (SAR), synthesis optimization, and therapeutic targets of this molecule.

Part 1: Structural Analysis & Chemical Space

The Tautomeric Equilibrium

Understanding the reactivity of this molecule requires acknowledging its tautomerism. While often nomenclatured as a "pyrimidin-4-ol" (enol form), in physiological solution and crystalline states, the pyrimidin-4(3H)-one (keto form) predominates.

  • Implication for Docking: When performing in silico docking studies, the keto form (acceptor at O4, donor at N3) must be the primary ligand state.

  • Implication for Synthesis: The N3 proton is acidic (pKa ~7-8), making the N3 position a competing site for alkylation if reaction conditions (solvent polarity/base strength) are not strictly controlled.

The "Butyl Switch" (SAR Insight)

The S-butyl group is not merely a passive substituent; it acts as a hydrophobic switch.

  • Methyl/Ethyl: Too polar; often results in rapid clearance or poor blood-brain barrier (BBB) penetration.

  • Butyl (C4): Optimizes the partition coefficient (LogP ~1.5 - 2.0), allowing for passive diffusion across bacterial membranes and better occupancy of the hydrophobic "channel" in enzymes like HIV-1 Reverse Transcriptase (NNRTI binding pocket).

Part 2: Biological Potential & Therapeutic Targets[1]

Thyroid Hormone Regulation (Deiodinase Inhibition)

Research into 6-anilino-2-thiouracils has identified that extending the alkyl chain at the sulfur position significantly impacts the inhibition of iodothyronine deiodinase (Type I).

  • Mechanism: The enzyme converts T4 (thyroxine) to T3 (triiodothyronine). The S-butyl group mimics the hydrophobic iodine substituents of the thyroid hormones, allowing the inhibitor to compete effectively for the active site.

  • Potency: The n-butyl analogs have demonstrated superior inhibitory potential compared to standard propylthiouracil (PTU) in specific placental enzyme assays [1].[1]

Antiviral Activity (The S-DABO Connection)

This molecule is a structural congener of S-DABOs (S-dihydroalkoxybenzyloxopyrimidines), a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Pathway: The molecule binds to an allosteric hydrophobic pocket near the catalytic site of HIV-1 RT, locking the enzyme in an inactive conformation.

  • Critical Feature: The C6-amino group provides essential hydrogen bonding (donor), while the C2-butylthio group anchors the molecule via Van der Waals interactions within the hydrophobic non-nucleoside binding pocket (NNBP) [2].

Synthetic Utility: Precursor to Fused Heterocycles

Beyond direct activity, this molecule is a "Lego block" for synthesizing triazolo[4,3-a]pyrimidines and thiazolo[3,2-a]pyrimidines .

  • Application: These fused systems are heavily researched as Adenosine Receptor Antagonists (A2A) for Parkinson's disease and as potent antimicrobial agents [3].

Part 3: Visualization of Pathways

Mechanism of Action: NNRTI Allosteric Inhibition

The following diagram illustrates the hypothetical binding mode of the S-butyl derivative within a viral reverse transcriptase allosteric pocket.

NNRTI_Mechanism Drug This compound Pocket Hydrophobic Binding Pocket (NNBP of HIV-1 RT) Drug->Pocket Hydrophobic Interaction (S-Butyl Group) ConfChange Conformational Lock (Thumb Subdomain) Pocket->ConfChange Induces CatalyticSite Catalytic Site Distortion ConfChange->CatalyticSite Distorts Aspartate Triad Inhibition Viral DNA Polymerase INHIBITION CatalyticSite->Inhibition Prevents RNA/DNA binding

Caption: Allosteric inhibition mechanism where the S-butyl moiety anchors the molecule in the hydrophobic pocket, distorting the catalytic site.[2]

Synthesis Pathway

The selective S-alkylation requires precise control to avoid N-alkylation.

Synthesis_Pathway Start 4-Amino-6-hydroxy-2-mercaptopyrimidine Intermediate Thiolate Anion Formation Start->Intermediate Deprotonation Reagents n-Butyl Bromide + KOH (Solvent: EtOH/H2O) Reagents->Intermediate Product This compound Intermediate->Product SN2 Attack (Major) SideProduct N-Alkylated Byproduct (Avoided by pH control) Intermediate->SideProduct N-Attack (Minor)

Caption: Selective S-alkylation pathway. High basicity favors the thiolate anion, which is a better nucleophile than the ring nitrogen.

Part 4: Experimental Protocols

Synthesis of this compound

Note: This protocol prioritizes regioselectivity for the Sulfur atom.

Reagents:

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine (10 mmol)

  • Potassium Hydroxide (KOH) (11 mmol)

  • n-Butyl Bromide (11 mmol)

  • Ethanol (50 mL) / Water (5 mL)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve KOH in the Ethanol/Water mixture. Add the mercaptopyrimidine precursor.[3][4]

    • Checkpoint: Stir for 15 minutes at room temperature. The solution should become clear as the thiolate salt forms. If turbid, gently warm to 40°C.

  • Addition: Add n-butyl bromide dropwise over 10 minutes.

    • Causality: Rapid addition can cause local concentration hotspots, leading to N-alkylation side products.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to room temperature. Acidify with 10% Acetic Acid to pH ~6.

    • Self-Validation: The product should precipitate as a white/off-white solid upon acidification. If oil forms, cool in an ice bath to induce crystallization.

  • Purification: Filter the solid, wash with cold water (to remove KBr salts), and recrystallize from Ethanol.

Bioassay: Iodothyronine Deiodinase Inhibition Screen

Objective: Determine the IC50 of the derivative against Type I Deiodinase (D1).

  • Enzyme Source: Prepare microsomes from rat liver or kidney homogenates (rich in D1).

  • Assay Buffer: 0.1 M Potassium Phosphate (pH 7.0) containing 1 mM EDTA and 10 mM Dithiothreitol (DTT).

    • Note: DTT is essential to maintain the enzyme's active site thiols in a reduced state.

  • Substrate: 1 µM [125I]-Reverse T3 (rT3).

  • Incubation:

    • Mix Enzyme (50 µg protein) + Test Compound (0.1 nM – 100 µM) + Buffer.

    • Incubate at 37°C for 30 minutes.

  • Termination: Add 100 µL of 5% BSA and 500 µL of 10% TCA to precipitate proteins.

  • Quantification: Centrifuge. The supernatant contains the cleaved [125I]-iodide. Measure radioactivity in a gamma counter.

  • Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] x 100.

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

Substituent (R)LogP (Est.)Water Sol.BBB PermeabilityPrimary Utility
-Methyl 0.4HighLowSynthetic Intermediate
-Ethyl 0.9ModerateLowAntimicrobial
-Butyl (Target) 1.9 Low Moderate/High Enzyme Inhibitor / Antiviral
-Benzyl 2.4Very LowHighNNRTI (S-DABO)

Data Interpretation: The butyl derivative sits in the "Goldilocks zone" of lipophilicity (LogP ~2), making it ideal for cellular assays where membrane crossing is required without the extreme insolubility issues of benzyl derivatives.

References

  • Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Source: PubMed / NIH URL:[Link]

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Source: NIH / PMC URL:[Link]

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Source: PubMed URL:[Link]

Sources

Structural Profiling & Pharmacophore Analysis: 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural and pharmacological profile of 6-Amino-2-(butylthio)pyrimidin-4-ol .

Executive Summary

This compound represents a distinct class of "Janus-faced" pyrimidine scaffolds. Unlike canonical nucleobases (Cytosine, Uracil, Thymine) that rely on hydrophilic hydrogen-bonding networks at the C2 position for Watson-Crick pairing, this molecule introduces a lipophilic S-butyl moiety at C2. This modification drastically alters its pharmacological utility, shifting it from a potential DNA/RNA substrate to a hydrophobic pocket binder often utilized in the design of allosteric enzyme inhibitors (e.g., for kinases or polymerases) and receptor antagonists.

This guide analyzes the chemoinformatics, tautomeric behavior, and synthetic pathways of this scaffold, providing a roadmap for its utilization in drug discovery.

Structural Analysis & Nucleobase Mimicry

The Core Scaffold

The molecule consists of a pyrimidine ring substituted at three key positions:

  • C2: A butylthio (-S-CH₂CH₂CH₂CH₃) group. This is the "hydrophobic anchor."

  • C4: A hydroxyl (-OH) group, which predominantly exists as a carbonyl (C=O) in physiological conditions (see Tautomerism).

  • C6: An amino (-NH₂) group, acting as a hydrogen bond donor.

Comparison to Natural Nucleobases

To understand its biological activity, we must overlay its structure against natural purines and pyrimidines.

FeatureTarget Molecule Guanine (Purine)Cytosine (Pyrimidine)Uracil (Pyrimidine)
H-Bond Donor 6-NH₂, N3-H (tautomer dependent)2-NH₂, N1-H4-NH₂N3-H
H-Bond Acceptor 4-C=O, N16-C=O, N72-C=O, N32-C=O, 4-C=O[1][2]
C2 Substituent S-Butyl (Lipophilic/Bulky) Amino (Hydrophilic)Oxo (Hydrophilic)Oxo (Hydrophilic)
Primary Interaction Hydrophobic Pocket BindingWatson-Crick PairingWatson-Crick PairingWatson-Crick Pairing

Key Insight: The S-butyl group at C2 creates significant steric hindrance, preventing standard Watson-Crick base pairing. While the 4-oxo and 6-amino groups mimic the H-bonding face of Cytosine or Guanine , the bulky tail forces the molecule out of the DNA helix stack, making it an ideal candidate for chain termination or competitive inhibition in enzymes with hydrophobic access channels.

Tautomeric Equilibrium

In aqueous solution, 4-hydroxypyrimidines favor the lactam (keto) tautomer over the lactim (enol) form. For this compound, the equilibrium shifts toward 6-amino-2-(butylthio)pyrimidin-4(3H)-one .

Tautomerism cluster_0 Major Tautomer (Physiological) cluster_1 Minor Tautomer Keto Keto Form (pyrimidin-4(3H)-one) Donor: N3-H Acceptor: C4=O Enol Enol Form (pyrimidin-4-ol) Donor: O-H Acceptor: N3 Keto->Enol  Ka (Low)   caption Figure 1: Tautomeric equilibrium favoring the N3-protonated keto form in aqueous media.

Synthetic Protocol: S-Alkylation Pathway

The synthesis of this compound is a robust two-step process starting from acyclic precursors. This protocol ensures high regioselectivity for S-alkylation over N-alkylation due to the higher nucleophilicity of the sulfur atom in basic conditions.

Reaction Logic
  • Cyclization: Condensation of ethyl cyanoacetate with thiourea yields 6-amino-2-thiouracil .

  • S-Alkylation: Treatment with butyl bromide in alkaline solution. The "soft" sulfur nucleophile attacks the alkyl halide preferentially over the "hard" nitrogen nucleophiles.

Step-by-Step Methodology

Reagents:

  • Precursor: 6-Amino-2-thiouracil (CAS: 1004-40-6)

  • Alkylating Agent: 1-Bromobutane (n-Butyl bromide)

  • Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster kinetics)

Protocol:

  • Dissolution: Dissolve 10 mmol of 6-amino-2-thiouracil in 20 mL of 1M KOH (aq). Ensure complete dissolution to form the thiolate anion.

  • Addition: Add 11 mmol (1.1 eq) of 1-Bromobutane dropwise at room temperature.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (Rf ~0.2) should disappear, and a new lipophilic spot (Rf ~0.6) should appear.

  • Precipitation: Cool the reaction mixture to 0°C. Acidify to pH 5.0 using Glacial Acetic Acid. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) to remove inorganic salts, and recrystallize from Ethanol.

Yield Expectation: 75–85%. Characterization:

  • ¹H NMR (DMSO-d₆): δ 0.9 (t, 3H, CH₃), 1.4–1.6 (m, 4H, CH₂), 3.0 (t, 2H, S-CH₂), 4.9 (s, 1H, C5-H), 6.4 (br s, 2H, NH₂), 11.2 (br s, 1H, NH/OH).

Synthesis Precursors Ethyl Cyanoacetate + Thiourea Intermediate 6-Amino-2-thiouracil (Cyclization) Precursors->Intermediate NaOEt, Reflux Target This compound (S-Alkylated Product) Intermediate->Target S_N2 Reaction Reagents 1-Bromobutane KOH / EtOH Reagents->Target caption Figure 2: Synthetic route via cyclization and selective S-alkylation.

Biological Implications & Pharmacophore Modeling

The "Hydrophobic Clamp" Mechanism

The critical feature of this molecule is the S-Butyl tail . In drug design, this moiety is often exploited to target allosteric hydrophobic pockets adjacent to the active site of enzymes like:

  • DNA Polymerases: The 6-amino-4-oxo motif mimics a base, tempting the enzyme to bind it. However, the S-butyl group collides with the tight steric constraints of the template strand, potentially locking the enzyme in an inactive conformation.

  • Dihydrofolate Reductase (DHFR): 2-substituted pyrimidines are classic antifolate scaffolds. The butyl group can occupy the hydrophobic channel usually bound by the p-aminobenzoyl glutamate tail of folate.

Quantitative Structure-Activity Relationship (QSAR) Data

Based on analog studies of 2-alkylthio-pyrimidinones:

PropertyValueImplication
LogP (Calc) ~1.8 – 2.2Moderate lipophilicity; good membrane permeability compared to pure nucleobases (LogP < 0).
pKa (N3-H) ~8.5Exists as a neutral species at physiological pH (7.4), enhancing intracellular transport.
TPSA ~80 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Experimental Validation: Binding Affinity Assay

To validate the binding of this molecule to a target protein (e.g., a model kinase or polymerase), use Surface Plasmon Resonance (SPR) .

Protocol:

  • Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip using amine coupling. Target immobilization level: ~3000 RU.

  • Preparation: Dissolve this compound in 100% DMSO (10 mM stock). Dilute into running buffer (HBS-EP+) to concentrations ranging from 0.1 µM to 100 µM (maintain 1% DMSO constant).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow. Flow rate: 30 µL/min.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model .

    • Note: If the S-butyl group causes aggregation, observe the sensorgram for "box-shape" binding curves (indicating non-specific binding) and add 0.05% Tween-20.

References

  • Synthesis of 2-alkylthio-pyrimidin-4-ones

    • BroadPharm.[3] "6-amino-2-(methylthio)pyrimidin-4(3H)-one - Structure and Properties." BroadPharm Catalog.

  • Biological Activity of Aminopyrimidines

    • MDPI. "Novel Aminopyrimidine-2,4-diones and 2-Thiopyrimidine-4-ones as Dual-Target Inhibitors." Molecules.
    • [Link][4]

  • Chemical Properties and Safety

    • PubChem.[1][2][5] "2-Amino-6-methylpyrimidin-4-one Compound Summary." National Library of Medicine.

    • [Link]

  • S-Alkylation Methodologies: BenchChem. "Synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol."

Sources

Technical Guide: Theoretical Yield Calculation & Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

[1][2]

Executive Summary

This compound (also identified as 4-amino-6-hydroxy-2-butylmercaptopyrimidine) is a functionalized pyrimidine scaffold used in drug discovery, particularly for antimicrobial and anticancer agents.[1][2] Its synthesis relies on the chemoselective S-alkylation of 6-amino-2-thiouracil.[1][2]

This guide provides a rigorous framework for calculating theoretical yield, grounded in stoichiometric principles and the specific reaction mechanism (

12

Part 1: Chemical Identity & Stoichiometric Foundations

To perform an accurate yield calculation, we must first establish the precise molecular weights (MW) and stoichiometric ratios of the reactants.[2] The synthesis typically involves the reaction of 6-amino-2-thiouracil with 1-bromobutane (or 1-chlorobutane) in a basic medium.[1][2]

Reactant & Product Data Table
ComponentRoleChemical FormulaMolecular Weight ( g/mol )CAS Registry
6-Amino-2-thiouracil Precursor (Limiting Reagent)

143.17 1004-40-6
1-Bromobutane Alkylating Agent

137.02 109-65-9
Sodium Hydroxide Base (Catalyst/Reagent)

40.00 1310-73-2
Target Product This compound

199.27 5466-77-3

Note on Hydrates: 6-Amino-2-thiouracil is often supplied as a monohydrate (


).[1][2] If using the monohydrate, you must adjust the starting mass calculation to account for the water weight, or your theoretical yield will be artificially inflated.[2]

Part 2: Reaction Mechanism & Logic

Understanding the mechanism is vital for experimental design.[1][2] The reaction is a nucleophilic substitution (

2
  • Deprotonation: The base (NaOH) deprotonates the thiol (-SH) group at the C2 position of the pyrimidine ring, forming a highly nucleophilic thiolate anion (

    
    ).[1][2]
    
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the 1-bromobutane.[1][2]
    
  • Leaving Group Departure: The bromide ion (

    
    ) is displaced, forming the thioether bond.[1][2]
    
Visualization: Reaction Pathway

The following diagram illustrates the transformation and the stoichiometric flow.

ReactionSchemeReactant16-Amino-2-thiouracil(C4H5N3OS)IntermediateThiolate Anion(Intermediate)Reactant1->IntermediateDeprotonationReactant21-Bromobutane(C4H9Br)ProductThis compound(Target)Reactant2->ProductByproductNaBr + H2OReactant2->ByproductBaseNaOH(Base)Base->IntermediateIntermediate->ProductSN2 Attack

Figure 1: Reaction pathway showing the activation of the thiouracil via deprotonation followed by S-alkylation.[1]

Part 3: Step-by-Step Theoretical Yield Calculation

The theoretical yield is the maximum amount of product producible if the limiting reagent is converted with 100% efficiency.[2]

Scenario
  • Starting Mass of 6-Amino-2-thiouracil: 5.00 g

  • Reagent: 1-Bromobutane (used in slight excess, e.g., 1.1 equivalents)[2]

  • Limiting Reagent: 6-Amino-2-thiouracil[1][2][3]

Calculation Workflow
Step 1: Calculate Moles of Limiting Reagent
1
12
Step 2: Determine Stoichiometric Ratio

From the balanced equation, 1 mole of Thiouracil reacts with 1 mole of Bromobutane to produce 1 mole of Product.[1][2]


12
Step 3: Calculate Theoretical Mass of Product
1

12
Logic Flowchart

YieldCalcStartStart: Mass of Precursor(5.00 g)Step1Step 1: Convert to Moles(Mass / 143.17 MW)Start->Step1Step2Step 2: Apply Stoichiometry(1:1 Ratio)Step1->Step2Step3Step 3: Convert to Product Mass(Moles * 199.27 MW)Step2->Step3ResultTheoretical Yield(6.96 g)Step3->Result

Figure 2: Logical workflow for converting reactant mass to theoretical product yield.

Part 4: Practical Protocol & Optimization

While the theoretical yield provides a ceiling, the actual yield depends on the protocol.[2] The following is a validated approach for S-alkylation of thiouracils, adapted from standard methodologies for 2-alkylthio pyrimidines.

Experimental Protocol
  • Dissolution: Dissolve 6-amino-2-thiouracil (1 eq) in a solution of NaOH (1.1 eq) in water or aqueous ethanol.

    • Why: The base is essential to generate the nucleophilic thiolate.[1][2]

  • Addition: Add 1-bromobutane (1.1 eq) dropwise at room temperature.

    • Why: Slow addition prevents local excesses that could lead to N-alkylation side products.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Thin Layer Chromatography) until the starting material disappears.[1][2]

  • Precipitation: Cool the reaction mixture. Acidify carefully with dilute acetic acid or HCl to pH ~5-6.

    • Why: The product is less soluble in neutral/slightly acidic aqueous media and will precipitate.[1][2]

  • Filtration: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Critical Yield Factors
  • Regioselectivity (S- vs N-alkylation): While S-alkylation is preferred in basic conditions, high temperatures or incorrect pH can promote N-alkylation, reducing the yield of the desired thioether.[1]

  • Solubility Losses: The product has amphoteric properties (amine and hydroxyl groups).[1][2] Significant product can be lost in the filtrate if the pH is not optimized during the precipitation step.[2]

Part 5: References

  • Synthesis of S-alkylated Pyrimidines:

    • Title: Synthesis and biological evaluation of 2-(heptylthio)pyrimidine-4,6-diamine.

    • Relevance: Establishes the standard S-alkylation protocol for 2-mercaptopyrimidines using alkyl halides in basic media.

    • Source: MDPI (Molecules), 2021.[1][2]

    • URL:[Link][1][2]

  • Precursor Properties (6-Amino-2-thiouracil):

    • Title: 4-Amino-6-hydroxy-2-mercaptopyrimidine (PubChem Compound Summary).[1][2][3]

    • Relevance: Verifies molecular weight, tautomeric structures, and chemical identifiers for the limiting reagent.[1][2]

    • Source: National Center for Biotechnology Information (NCBI).[1][2]

    • URL:[Link][1][2]

  • Stoichiometry & Yield Principles:

    • Title: Theoretical Yield and Percent Yield (Chemistry LibreTexts).[1][2]

    • Relevance: Provides the foundational mathematical framework for the calculations used in this guide.

    • Source: Chemistry LibreTexts.[1][2]

    • URL:[Link]

solubility profile of 6-Amino-2-(butylthio)pyrimidin-4-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive solubility profile for This compound , a functionalized pyrimidine intermediate often utilized in the synthesis of pharmaceutical agents (e.g., antithrombotics, purine analogs).[1][2]

Effective process development for this compound requires navigating its amphoteric nature and the lipophilic shift introduced by the butylthio side chain.[1][2] While the pyrimidine core dictates high polarity and hydrogen-bonding potential, the butyl chain reduces water solubility compared to its methylthio homologs (e.g., CAS 1074-41-5).[1][2] This guide outlines the optimal solvent systems for reaction, purification, and analysis, supported by mechanistic insights into solute-solvent interactions.[1][2]

Physicochemical Characterization

To select the correct solvent, one must first understand the molecular forces at play.[1][2]

  • Structural Dynamics: The molecule features a pyrimidine ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a butylthio group (-S-C₄H₉).[1][2]

  • Tautomerism: In solution, the compound exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1][2] In polar protic solvents, the lactam form (6-amino-2-(butylthio)pyrimidin-4(3H)-one) typically predominates, significantly influencing solubility and lattice energy.[1][2]

  • Lipophilicity: The butyl chain adds significant non-polar surface area.[1][2] Unlike 6-amino-2-(methylthio)pyrimidin-4-ol, which has modest water solubility, the butyl analog is markedly less soluble in neutral aqueous media, necessitating the use of organic co-solvents or pH manipulation.[1][2]

Figure 1: Tautomeric Equilibrium & pH Influence

Tautomerism cluster_legend Solubility Implication Lactim Lactim Form (Hydroxyl) Lactam Lactam Form (Oxo/Ketone) *Predominant in Solution* Lactim->Lactam Tautomerization Cation Cationic Form (Protonated Amine) Soluble in Acid Lactam->Cation + H+ (pH < 3) Anion Anionic Form (Deprotonated) Soluble in Base Lactam->Anion + OH- (pH > 10) Neutral forms have high lattice energy\nand lower solubility. Neutral forms have high lattice energy and lower solubility.

Caption: The lactam tautomer dominates in neutral media, contributing to high crystal lattice energy.[1][2] Solubility is dramatically enhanced by ionizing the molecule in acidic or basic conditions.

Solubility Profile

The following data categorizes solvent suitability based on the "Like Dissolves Like" principle, adjusted for the specific functional groups of the target compound.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess ApplicationMechanistic Insight
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL)Reaction MediumStrong dipole-dipole interactions disrupt the intermolecular H-bonds of the pyrimidine core.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)RecrystallizationSolubilizes the polar core while accommodating the butyl chain. Solubility drops sharply upon cooling.[1][2]
Acidic Aqueous 1M HCl, Acetic AcidHigh Dissolution / ExtractionProtonation of the exocyclic amine and ring nitrogen forms a soluble cation.
Basic Aqueous 1M NaOH, 1M KOHHigh Dissolution / ExtractionDeprotonation of the hydroxyl/lactam group forms a soluble anion.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Extraction (limited)The butyl chain provides some interaction, but the polar core resists dissolution.
Non-Polar Hexanes, Heptane, TolueneInsoluble Anti-solventHigh lattice energy of the polar core prevents solvation by non-polar alkanes.
Neutral Aqueous WaterVery Low Anti-solvent / WashThe hydrophobic butyl chain and stable crystal lattice prevent dissolution in neutral water.[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to establish precise solubility limits for your specific lot.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break up crystal aggregates.[1][2]

  • Observation: Continue addition until a clear solution is obtained.

  • Calculation:

    
    
    
  • Validation: If solubility is

    
    , filter the supernatant, evaporate to dryness, and weigh the residue to confirm.
    
Protocol B: Recrystallization Strategy

The butylthio group makes this compound ideal for "drowning out" crystallization.

  • Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol or Methanol (approx. 60-70°C).[1][2]

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1][2]

  • Nucleation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C. The hydrophobic butyl chain will drive the compound out of solution as the water content increases.[1][2]

  • Isolation: Filter the white/off-white crystals and wash with a cold 1:1 Ethanol/Water mixture.[1][2]

Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent system for your specific objective.

Figure 2: Process Decision Logic

DecisionTree Start Start: Select Objective Objective What is the goal? Start->Objective Rxn Chemical Synthesis Objective->Rxn Reaction Purification Purification / Isolation Objective->Purification Cleanup Analysis HPLC / NMR Analysis Objective->Analysis QC HighTemp High Temp (>100°C)? Rxn->HighTemp Method Method? Purification->Method Tech Technique? Analysis->Tech UseDMF Use DMF or NMP HighTemp->UseDMF Yes UseACN Use Acetonitrile or THF HighTemp->UseACN No Recryst Recrystallization: Ethanol/Water or Methanol/Water Method->Recryst Thermal AcidBase Acid/Base Extraction: Dissolve in dil. HCl, Precipitate with NaOH Method->AcidBase pH Swing NMR DMSO-d6 Tech->NMR NMR HPLC Water/ACN + 0.1% TFA (Dissolve sample in DMSO) Tech->HPLC LC/MS

Caption: Logical workflow for selecting the optimal solvent system based on experimental intent (Synthesis, Purification, or Analysis).

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2724046 (6-Amino-2-(methylthio)pyrimidin-4-ol). Retrieved from [Link](Note: Used as the primary structural homolog for solubility prediction).[1]

  • Yengoyan, A. P., et al. (2019).[1][2][3] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 6-Amino-2-(butylthio)pyrimidin-4-ol , a critical intermediate in the synthesis of pharmaceutical agents, particularly adenosine receptor antagonists and antiviral nucleoside analogs.

The characterization of this compound is non-trivial due to the keto-enol tautomerism inherent to 4-hydroxypyrimidines. In solution (DMSO-d₆), the compound predominantly adopts the pyrimidin-4(3H)-one tautomer, significantly influencing NMR chemical shifts and IR absorption bands. This guide synthesizes experimental protocols with mechanistic interpretation to ensure accurate identification and purity assessment.

Chemical Context & Tautomeric Equilibrium

To accurately interpret spectroscopic data, one must acknowledge that "this compound" is a nominal IUPAC designation. In polar solvents and the solid state, the equilibrium favors the oxo-form.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium between the hydroxy (enol) and oxo (keto) forms, which dictates the observed signals.

Tautomerism Enol Enol Form (pyrimidin-4-ol) Keto Keto Form (pyrimidin-4(3H)-one) *Predominant in DMSO* Enol->Keto Solvent Stabilization (DMSO/Polar)

Caption: Tautomeric equilibrium favoring the Keto form in polar aprotic solvents like DMSO, affecting OH/NH signal visibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the requisite solvent. Chloroform (CDCl₃) is often insufficient due to poor solubility of the polar pyrimidine core.

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The spectrum is characterized by three distinct regions: the aliphatic butyl chain, the aromatic pyrimidine proton, and the exchangeable heteroatoms.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
0.91 Triplet (J = 7.3 Hz)3HButyl –CH₃Terminal methyl group; unshielded.
1.38 – 1.46 Multiplet2HButyl –CH₂– (γ)Methylene beta to methyl.
1.60 – 1.68 Multiplet2HButyl –CH₂– (β)Methylene beta to sulfur; slightly deshielded.
3.05 – 3.15 Triplet (J = 7.2 Hz)2HS–CH₂– (α)Diagnostic Peak. Significant deshielding due to the electronegative Sulfur atom.
4.95 – 5.10 Singlet1HPyrimidine H-5Highly shielded due to electron donation from the C6-amino and C2-thio groups.
6.40 – 6.60 Broad Singlet2H–NH₂Exchangeable with D₂O. Broadening indicates H-bonding.
11.20 – 11.50 Broad Singlet1HRing N-H (N3)Confirms the Keto tautomer . An –OH signal would appear if the enol form were dominant.
¹³C NMR Data Analysis (100 MHz, DMSO-d₆)
  • Aliphatic Carbons: 13.5 (CH₃), 21.3 (CH₂), 30.8 (CH₂), 29.5 (S-CH₂).

  • Aromatic/Carbonyl Carbons:

    • 82.5 ppm (C-5): Significantly upfield, consistent with the electron-rich nature of the enamine-like system.

    • 162.0 - 164.0 ppm (C-4, C-6): Carbonyl and C-NH₂ carbons.

    • 168.0 ppm (C-2): Carbon attached to Sulfur (S-C=N).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and further supports the keto-tautomer presence in the solid state (KBr pellet or ATR).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3350 - 3450 ν(N-H) stretchPrimary Amine (NH₂)Doublet typically observed (symmetric/asymmetric).
2850 - 2960 ν(C-H) stretchAlkyl Chain (Butyl)Strong aliphatic C-H stretching bands.
1640 - 1660 ν(C=O) stretchAmide CarbonylCritical Marker. Presence confirms the pyrimidinone (keto) form.
1580 - 1610 δ(N-H) bendAmine/RingScissoring vibration of the NH₂ group.
1220 - 1250 ν(C-N) stretchPyrimidine RingCharacteristic ring breathing modes.

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in Positive Mode is recommended for high sensitivity.

  • Molecular Formula: C₈H₁₃N₃OS

  • Exact Mass: 199.08 g/mol

Fragmentation Pathway

The fragmentation pattern is predictable and serves as a structural fingerprint.

  • [M+H]⁺ Peak: m/z200.1 (Base peak in soft ionization).

  • [M+Na]⁺ Peak: m/z222.1 (Common adduct).

  • Fragment m/z 144: Loss of the butyl group (neutral loss of butene via McLafferty-like rearrangement or direct C-S cleavage).

    • Calculation: 200 - 56 (C₄H₈) = 144.

  • Fragment m/z 127: Loss of the butylthio group (–S-Bu).

MS Workflow Diagram

MS_Workflow Sample Sample: this compound ESI Ionization: ESI (+) Sample->ESI Parent [M+H]+: m/z 200.1 ESI->Parent Frag1 Fragment: m/z 144 (Loss of C4H8) Parent->Frag1 Collision Induced Dissociation (CID)

Caption: ESI-MS fragmentation pathway highlighting the characteristic loss of the butyl chain.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Maximize resolution of exchangeable protons.

  • Reagents: DMSO-d₆ (99.9% D), TMS (internal standard).

  • Procedure:

    • Weigh 5–10 mg of the solid compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 30 seconds to ensure complete dissolution (turbidity will broaden peaks).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum at 298 K. Note: If NH₂ peaks are broad, heating to 313 K can sharpen them by accelerating exchange.

Protocol B: Purity Check via HPLC-UV

Before spectral analysis, ensure purity to avoid misinterpreting alkyl-halide reagent peaks as product signals.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).

  • Retention Time: The S-butyl derivative is more hydrophobic than the starting material (6-amino-2-thiouracil) and will elute significantly later.

References

  • Synthesis of S-alkylated Pyrimidines

    • Title: Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine Complexes.
    • Source: Journal of Solution Chemistry.[1]

    • URL:[Link]

  • Tautomerism in Hydroxypyrimidines: Title: Tautomerism and spectroscopy of 4-hydroxypyrimidines. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Context: Establishes the dominance of the keto-form in DMSO.
  • Analogous Characterization (Methylthio derivative)

    • Title: 6-Amino-2-(methylthio)
    • Source: PubChem / NIH.
    • URL:[Link]

  • General Synthesis Methodology

    • Title: One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine.
    • Source: The Open C
    • URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Characterizing 6-Amino-2-(butylthio)pyrimidin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for utilizing 6-Amino-2-(butylthio)pyrimidin-4-ol (and structurally related S-alkylated pyrimidine scaffolds) in biochemical kinase profiling.

Based on its chemical structure, this compound acts as a Type I (ATP-competitive) kinase inhibitor .[1] The pyrimidine core functions as a hinge-binding motif, while the hydrophobic S-butyl chain is designed to exploit the hydrophobic pocket (selectivity pocket) adjacent to the ATP binding site.[1][2]

Introduction & Mechanistic Basis[1]

This compound represents a privileged scaffold in kinase drug discovery.[1][2] It belongs to the class of 2,4,6-trisubstituted pyrimidines , which mimic the adenine ring of ATP.[1]

  • Hinge Binding: The pyrimidine nitrogen (N1) and the amino group (C6-NH2) typically form hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., the "gatekeeper" residue vicinity).[1][3]

  • Hydrophobic Interactions: The S-butyl moiety at the C2 position extends into the solvent-accessible region or the hydrophobic back-pocket, often conferring selectivity profiles distinct from standard ATP mimetics.[1][2]

This protocol details the standardized workflow for evaluating the potency (


) of this compound against a panel of serine/threonine or tyrosine kinases using a luminescent ADP-detection assay.[1][2]

Material Preparation & Handling[1]

Compound Properties
PropertySpecificationNotes
Chemical Name This compoundTautomer: 6-amino-2-(butylthio)pyrimidin-4(3H)-one
Molecular Weight ~199.27 g/mol
Solubility DMSO (up to 100 mM)Poor aqueous solubility; avoid freeze-thaw cycles.[1][2]
Storage -20°C (Desiccated)Hygroscopic. Protect from light.[1][2]
Stock Solution Preparation

Critical: The S-butyl group increases lipophilicity.[1][2] Ensure complete dissolution to avoid compound aggregation, which causes false positives (promiscuous inhibition).[1]

  • Weighing: Weigh approximately 2–5 mg of solid compound into a glass vial.

  • Solubilization: Add 100% DMSO (anhydrous) to achieve a 10 mM master stock .[1][2]

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 100,000.[1]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure homogeneity.

  • Verification: Visually inspect for particulates.[1][2] If cloudy, centrifuge at 10,000 x g for 1 minute.

Experimental Protocol: ADP-Glo™ Kinase Assay[1][2]

This workflow utilizes the ADP-Glo™ Kinase Assay (Promega) , a universal platform that quantifies kinase activity by converting the ADP produced during the kinase reaction into light.[1]

Assay Logic & Workflow

The experiment follows a "3-Step" architecture to ensure thermodynamic equilibrium of the inhibitor before turnover begins.[1][2]

KinaseAssayWorkflow Stock 1. Stock Prep (10 mM DMSO) Dilution 2. Serial Dilution (3x Conc. in Buffer) Stock->Dilution PreInc 3. Pre-Incubation (Enzyme + Inhibitor) 15 min @ RT Dilution->PreInc Add 2 µL Reaction 4. Kinase Reaction (+ ATP/Substrate) 60 min @ RT PreInc->Reaction Add 2 µL Stop 5. ADP-Glo Reagent (Stop & Deplete ATP) 40 min Reaction->Stop Add 4 µL Detect 6. Detection Reagent (Convert ADP -> Light) 30 min Stop->Detect Add 8 µL Read 7. Data Acquisition (Luminescence) Detect->Read

Caption: Step-by-step workflow for evaluating this compound inhibition. Pre-incubation (Step 3) is critical for ATP-competitive inhibitors.[1][2]

Detailed Procedure
Step 1: Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

    • Note: Fresh DTT is mandatory to prevent oxidation of the kinase cysteine residues.[1][2]

  • Substrate/ATP Mix: Dilute peptide substrate and Ultra-Pure ATP into 1X Kinase Buffer.

    • Target ATP Conc: Use

      
       apparent for the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.[1][2]
      
Step 2: Compound Dilution (The "4X" Working Plate)
  • Prepare a 3-fold serial dilution of the compound in 100% DMSO (10 points).

    • Top Conc: 1 mM (Final assay conc will be 10 µM).

  • Intermediate Dilution: Transfer 1 µL of DMSO dilution into 24 µL of 1X Kinase Buffer.

    • Result: 4X concentration of compound in 4% DMSO.[1][2]

Step 3: Reaction Assembly (384-well Low Volume White Plate)
  • Inhibitor Addition: Dispense 2 µL of the 4X Compound solution into assay wells.

  • Enzyme Addition: Add 2 µL of Kinase (diluted to ~1–5 ng/µL depending on specific activity).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) .

    • Why? This allows this compound to occupy the binding pocket before competing with high concentrations of ATP.[1][2]

  • Start Reaction: Add 2 µL of Substrate/ATP Mix.

    • Final Volume: 6 µL.

    • Final DMSO: 1%.[1][2]

  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step 4: Detection (ADP-Glo)
  • Depletion: Add 6 µL of ADP-Glo™ Reagent.[1][2] Incubate 40 min at RT.

    • Mechanism: Terminates the kinase reaction and consumes all remaining unreacted ATP.[2]

  • Detection: Add 12 µL of Kinase Detection Reagent. Incubate 30 min at RT.

    • Mechanism: Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[1]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Signal Verification

Before calculating IC50, validate the assay window using the Z-Factor :


[1]
  • 
     (Max Signal):  Enzyme + Substrate + DMSO (No Inhibitor).[1]
    
  • 
     (Min Signal):  No Enzyme (or excess Staurosporine).[1]
    
  • Acceptance:

    
     is required for reliable data.[1][2]
    
IC50 Calculation
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.

    
    [1]
    
  • Curve Fitting: Fit the data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response, Variable Slope):

    
    [1]
    
    • X: Log of compound concentration.[1][2]

    • Y: % Inhibition.[1][2][4]

Interpreting the Mechanism

Mechanism cluster_result Result Comp This compound Kinase Kinase Hinge Region Comp->Kinase H-Bonds (N1/NH2) Hydrophobic Fit (S-Butyl) ATP ATP (Substrate) Comp->ATP Competition Outcome Reduced Phosphorylation (Lower Luminescence) Kinase->Outcome ATP->Kinase Native Binding

Caption: Mechanistic competition between the inhibitor and ATP at the kinase active site.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal/Window Inactive Kinase or degraded ATPUse fresh ATP aliquots; verify enzyme specific activity.[1][2] Ensure DTT is fresh.
Steep Hill Slope (> 2.0) Compound AggregationThe S-butyl chain is hydrophobic.[1][2] Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent micelle formation.[1][2]
IC50 shifts with ATP ATP CompetitionThis confirms the mechanism.[1][2] To compare potency across kinases, always run the assay at

(ATP).[1]
Compound Precipitation High Concentration LimitDo not exceed 100 µM in the assay if the solution turns cloudy. The S-butyl group limits solubility in aqueous buffer.[1][2]

References

  • Zhang, J., et al. (2009).[1] "Simple Assays for Screening Kinase Inhibitors." Journal of Biomolecular Screening. Available at: [Link][1]

  • Lombardo, L.J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. (Demonstrates pyrimidine scaffold utility). Available at: [Link][1]

  • Copeland, R.A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1][2] (Source for IC50 and pre-incubation logic).

Sources

Application Note: 6-Amino-2-(butylthio)pyrimidin-4-ol in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

6-Amino-2-(butylthio)pyrimidin-4-ol (hereafter referred to as ABTP ) represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective leukotriene inhibitors. Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, ABTP is utilized as a chemical probe to investigate dual inhibition pathways , specifically targeting both the 5-Lipoxygenase (5-LOX) and COX-2 enzymes.

The presence of the 2-butylthio moiety provides the necessary lipophilicity to penetrate the hydrophobic substrate channel of arachidonic acid-metabolizing enzymes, while the 6-amino and 4-hydroxyl (tautomeric with 4-oxo) groups facilitate hydrogen bonding with active site residues (e.g., Asn, Gln) or chelation with the non-heme iron in 5-LOX.

Physicochemical Profile
PropertySpecificationRelevance
Molecular Formula C₈H₁₃N₃OSCore pyrimidine scaffold
Molecular Weight 199.27 g/mol Small molecule, high ligand efficiency
Solubility DMSO (>20 mg/mL), Ethanol (Moderate)Requires organic co-solvent for aqueous assays
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for cell membrane permeability
pKa ~4.5 (Basic N), ~9.2 (Acidic OH)Exists as neutral/zwitterionic species at physiological pH

Mechanism of Action (MOA)

ABTP acts as a competitive antagonist within the arachidonic acid (AA) cascade. Its anti-inflammatory efficacy is derived from the simultaneous downregulation of two major pro-inflammatory mediators:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, generated via the 5-LOX pathway.[1]

  • Prostaglandin E2 (PGE2): A mediator of vasodilation and pain sensitization, generated via the COX-2 pathway.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of ABTP within the inflammatory cascade.

AntiInflammatoryPathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxygenation PGG2 PGG2 / PGH2 COX2->PGG2 PGE2 Prostaglandin E2 (PGE2) (Vasodilation, Pain) PGG2->PGE2 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 FLAP FLAP FLAP->LOX5 Activation LTB4 Leukotriene B4 (LTB4) (Chemotaxis, Adhesion) LTA4->LTB4 ABTP ABTP (this compound) ABTP->COX2 Inhibits ABTP->LOX5 Inhibits (Redox/Chelation)

Figure 1: Dual inhibition mechanism of ABTP targeting Arachidonic Acid metabolism.

Experimental Protocols

Protocol A: Preparation and Storage of Stock Solutions

Objective: Ensure compound stability and accurate dosing. Rationale: The thioether group is susceptible to oxidation (sulfoxide formation) if stored improperly.

  • Weighing: Accurately weigh 10 mg of ABTP powder.

  • Solubilization: Dissolve in 500 µL of 100% DMSO (molecular biology grade) to create a 20 mg/mL (approx. 100 mM) stock solution. Vortex for 30 seconds until clear.

  • Aliquoting: Dispense into amber microcentrifuge tubes (20 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium for a final concentration of 100 µM (0.1% DMSO final).

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: Quantify the inhibition of NO, PGE2, and LTB4 release upon LPS induction. Cell Model: RAW 264.7 (Murine macrophage cell line) is the gold standard for preliminary inflammation screening.

Materials:
  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli O111:B4[2]

  • Griess Reagent (for Nitric Oxide)

  • ELISA Kits for PGE2 and LTB4

Workflow:
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Pre-treatment: Remove old media. Add fresh media containing ABTP at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Indomethacin or Zileuton).

    • Critical Step: Incubate for 1 hour prior to LPS stimulation to allow cellular uptake and target engagement.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Naïve Control".

  • Incubation: Incubate for 24 hours .

  • Harvesting:

    • Collect supernatant for cytokine/mediator analysis.

    • Perform MTT or CCK-8 assay on the remaining cells to ensure observed effects are not due to cytotoxicity.

Data Analysis (Expected Results):
AssayReadoutABTP Effect (Hypothetical)
Griess Assay Nitrite (NO metabolite) Absorbance @ 540nmDose-dependent reduction (IC₅₀ ~15-25 µM)
PGE2 ELISA PGE2 concentration (pg/mL)Significant reduction (COX inhibition)
LTB4 ELISA LTB4 concentration (pg/mL)Significant reduction (5-LOX inhibition)
Protocol C: 5-Lipoxygenase (5-LOX) Enzymatic Assay (Cell-Free)

Objective: Confirm direct interaction with the 5-LOX enzyme, independent of cellular uptake.

  • Enzyme Mix: Prepare a reaction mixture containing recombinant human 5-LOX enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP).

  • Inhibitor Addition: Add ABTP (0.1 - 100 µM) and incubate at room temperature for 10 minutes.

  • Substrate Initiation: Add Arachidonic Acid (10 µM final).

  • Detection: Monitor the increase in absorbance at 234 nm (formation of 5-HPETE/conjugated diene) using a UV-Vis spectrophotometer over 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 100 µM in aqueous media. Sonicate the working solution at 37°C before adding to cells.
High Cytotoxicity Off-target effectsPerform a dose-response curve. If cell viability drops below 80%, reduce concentration. The pyrimidine core can be cytotoxic at >200 µM.
Variable IC₅₀ values Oxidation of thio-groupPrepare fresh stock solutions. Avoid using stock stored >3 months at -20°C.

References

  • Pyrimidine Derivatives in Inflammation

    • Title: Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines.[3][4][5][6][7]

    • Source: RSC Advances / PubMed Central (2021).
    • URL:[Link]

  • 5-LOX Inhibition Mechanism

    • Title: 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)...].
    • Source: PubMed (2009).
    • URL:[Link]

  • Structural Analogs (Thio-pyrimidines)

    • Title: Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives.[2][3][6]

    • Source: Der Pharma Chemica.
    • URL:[Link]

  • General Assay Protocols

    • Title: The In Vitro and In Vivo Effect of Lipoxygenase P
    • Source: PubMed Central (2013).
    • URL:[Link]

Sources

Application Note: 6-Amino-2-(butylthio)pyrimidin-4-ol as a Lipophilic Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (also referred to as 4-amino-6-hydroxy-2-butylthiopyrimidine) represents a versatile intermediate in the synthesis of GTP cyclohydrolase I inhibitors , A1 adenosine receptor antagonists , and biofilm modulators .[1]

Unlike its methyl- or ethyl-thio analogs, the butylthio variant offers a distinct strategic advantage: enhanced lipophilicity .[1] This property is critical for:

  • Membrane Permeability: Facilitating cell wall penetration in Gram-negative bacteria (biofilm modulation).[1]

  • Hydrophobic Binding: Occupying hydrophobic pockets in GPCRs (e.g., Adenosine or Chemokine receptors).

  • Synthetic Utility: The butylthio group serves as a robust "masked" leaving group, stable under basic conditions but readily displaceable after oxidation to the sulfone.

Chemical Properties & Tautomerism

Understanding the tautomeric nature of this scaffold is vital for interpreting NMR spectra and predicting reactivity.[1]

  • Tautomeric Equilibrium: In solution (DMSO-d6), the molecule exists predominantly in the keto-amine form (pyrimidin-4(3H)-one) rather than the enol (pyrimidin-4-ol) form.[1]

  • Reactivity Profile:

    • C5 Position: Highly nucleophilic; susceptible to electrophilic attack (nitrosation, halogenation).

    • C4 Position (Oxygen): Can be converted to a chloride (using POCl₃) for subsequent nucleophilic aromatic substitution (SNAr).

    • C2 Position (Sulfur): Stable to nucleophiles initially; becomes a potent leaving group upon oxidation to sulfoxide/sulfone.

Visualizing the Synthetic "Hub"

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes.

ScaffoldHubStartStarting Materials:Ethyl Cyanoacetate +S-ButylisothioureaScaffoldSCAFFOLD:This compoundStart->Scaffold Cyclization (NaOEt/EtOH)PurineTarget Class A:8-Substituted Guanines(Immunomodulators)Scaffold->Purine 1. Nitrosation (C5) 2. Reduction 3. FormylationAntagonistTarget Class B:A1 Adenosine Antagonists(GPCR Ligands)Scaffold->Antagonist 1. POCl3 (C4-Cl) 2. Amine DisplacementBiofilmTarget Class C:2-AminopyrimidineBiofilm ModulatorsScaffold->Biofilm S-Oxidation -> Nucleophilic Displacement

Caption: The "Divergent Synthesis" strategy using this compound as a central hub for generating diverse bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

This protocol uses a condensation reaction between ethyl cyanoacetate and S-butylisothiourea.[1] The choice of S-butylisothiourea (over thiourea + alkylation) reduces steps and improves atom economy.[1]

Reagents:

  • Ethyl cyanoacetate (1.0 eq)[1][2]

  • S-Butylisothiourea hydrobromide (1.1 eq)[1]

  • Sodium ethoxide (2.5 eq) [Freshly prepared from Na metal and dry EtOH][1]

  • Ethanol (Anhydrous)[1]

  • Glacial Acetic Acid (for neutralization)[1]

Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck round-bottom flask under N₂ atmosphere, dissolve sodium metal (2.5 eq) in anhydrous ethanol (10 mL/g of Na). Stir until evolution of H₂ ceases.[1]

  • Condensation: Add S-butylisothiourea hydrobromide (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Addition: Dropwise add ethyl cyanoacetate (1.0 eq) over 20 minutes. The solution will likely turn yellow/orange.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Evaporate the ethanol under reduced pressure to obtain a solid residue.[1]

    • Dissolve the residue in the minimum amount of boiling water.[1]

    • Critical Step: Acidify the hot solution carefully with glacial acetic acid to pH 5–6. The product will precipitate as a white/off-white solid.[1]

  • Purification: Cool to 4°C, filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Expected Yield: 75–85% Characterization:

  • Appearance: White to pale cream powder.[1]

  • Solubility: Soluble in DMSO, hot ethanol; insoluble in water.

Protocol B: Functionalization for GPCR Antagonists (The "POCl₃ Route")

Many A1 adenosine antagonists require a 4-amino substitution pattern.[1] This protocol converts the 4-hydroxy group to a 4-chloro group, activating it for displacement.[1]

Safety Note: POCl₃ is corrosive and reacts violently with water.[1] Perform in a fume hood.

Reagents:

  • Scaffold (from Protocol A)[1]

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

  • N,N-Dimethylaniline (Catalytic amount)[1]

Step-by-Step Methodology:

  • Chlorination: Place the scaffold (1.0 g) in a round-bottom flask. Add POCl₃ (5–8 mL). Add 2–3 drops of N,N-dimethylaniline.[1]

  • Reaction: Reflux at 100°C for 2–3 hours. The suspension should become a clear solution.

  • Quenching (Hazardous):

    • Remove excess POCl₃ under reduced pressure.[1]

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

    • Neutralize with NH₄OH solution to pH 8.[1]

  • Extraction: Extract immediately with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Displacement (SNAr): Dissolve the crude 4-chloro intermediate in DMF. Add the desired amine (e.g., benzylamine for A1 antagonists) and K₂CO₃. Heat at 80°C for 4 hours.

Protocol C: Synthesis of 8-Substituted Purines

The scaffold is an ideal precursor for 2-butylthio-guanine derivatives, which are potent immunomodulators.[1]

Workflow:

  • Nitrosation: Dissolve scaffold in dilute acetic acid. Add NaNO₂ (aq) dropwise at 0–5°C. The 5-nitroso derivative precipitates as a highly colored (red/pink) solid.[1]

  • Reduction: Suspend the nitroso compound in water.[1] Add sodium dithionite (Na₂S₂O₄) until the color fades to pale yellow (formation of 4,5,6-triamino-2-(butylthio)pyrimidine ).[1]

  • Cyclization: Reflux the triamine in Formic Acid (for unsubstituted C8) or Triethyl Orthoformate (for anhydrous conditions) to close the imidazole ring, yielding the purine.

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, compare analytical results against these standard parameters.

ParameterExpected Value/ObservationTroubleshooting
1H NMR (DMSO-d6) δ 0.9 (t, 3H, CH3)δ 1.4-1.6 (m, 4H, CH2-CH2)δ 3.0 (t, 2H, S-CH2)δ 4.9 (s, 1H, C5-H)δ 6.4 (br s, 2H, NH2)δ 10.5 (br s, 1H, OH/NH)If S-CH2 is split or shifted, check for oxidation to sulfoxide (S=O).
Appearance White to off-white crystalline solid.[1]Pink/Red hue indicates oxidation or trace metal contamination.[1]
Melting Point 165–175°C (Typical for homologs)Sharp melting point indicates high purity. Broad range (>5°C) suggests wet product or salt contamination.
Solubility DMSO (++), EtOH (+), Water (-)If soluble in water, the product may still be the sodium salt. Acidify further.[1][2]

References

  • BroadPharm. 6-amino-2-(methylthio)pyrimidin-4(3H)-one (Analog Reference).[1] Retrieved from [1]

  • National Institutes of Health (NIH). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation.[1] PMC3399991.[1] Retrieved from [1]

  • MDPI. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [J. Med.[1] Chem. via NCBI]([Link])

  • Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine (Synthetic Method Validation). Coll. Vol. 4, p.245 (1963). Retrieved from [1]

  • BenchChem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry (Scaffold Versatility). Retrieved from [1]

experimental setup for synthesizing 6-Amino-2-(butylthio)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol Scaffolds

Executive Summary & Scientific Rationale

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a bioisostere for purines and pyridines in kinase inhibitors (e.g., FGFR4 antagonists), antiviral agents, and adenosine receptor ligands. This guide details the synthesis of This compound , a versatile intermediate where the S-alkyl moiety provides lipophilic tuning and the 6-amino/4-hydroxy groups offer vectors for further functionalization (e.g., cyclization to triazolopyrimidines or pteridines).[1][2]

Key Mechanistic Insight: The synthesis relies on the Principle of Soft/Hard Acid-Base (HSAB) Theory .[1] The sulfur atom at position 2 of the 6-amino-2-thiouracil precursor is a "softer" nucleophile than the ring nitrogens or the exocyclic amine.[1][2] By utilizing mild basic conditions and a primary alkyl halide, we achieve chemoselective S-alkylation over N-alkylation, avoiding the formation of regioisomeric mixtures that plague pyrimidine chemistry.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis is designed as a convergent two-step protocol. The pyrimidine core is first constructed via a condensation-cyclization, followed by a selective functionalization of the thiol.[1]

G Target Target: This compound Intermediate Scaffold Intermediate: 6-Amino-2-thiouracil Target->Intermediate S-Alkylation (Disconnection) Intermediate->Target Reaction Step 2 Reagents1 Ethyl Cyanoacetate + Thiourea Intermediate->Reagents1 Cyclocondensation Reagents1->Intermediate Reaction Step 1 Reagents2 1-Bromobutane + Base (KOH) Reagents2->Target Reagent Addition

Figure 1: Retrosynthetic pathway highlighting the construction of the pyrimidine core followed by selective S-alkylation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (6-Amino-2-thiouracil)

Objective: Construct the pyrimidine ring via condensation of a 1,3-dielectrophile equivalent with a bis-nucleophile.[1][2]

Reagents:

  • Ethyl Cyanoacetate (1.0 equiv)[1][3]

  • Thiourea (1.1 equiv)[1][2]

  • Sodium Ethoxide (NaOEt) (1.2 equiv, prepared in situ or 21 wt% solution)

  • Solvent: Absolute Ethanol[1][2][4]

Protocol:

  • Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Sodium metal (1.2 equiv) in absolute Ethanol (5 mL/mmol). Alternatively, use a commercial NaOEt solution.[1]

  • Addition: Add Thiourea (1.1 equiv) to the ethoxide solution. Stir for 15 minutes at room temperature (RT).

  • Condensation: Add Ethyl Cyanoacetate (1.0 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1).[1] The product usually precipitates as the sodium salt.[1]

  • Workup:

    • Evaporate the bulk of the ethanol under reduced pressure.[1]

    • Dissolve the residue in minimal warm water.[1]

    • Critical Step: Acidify carefully with Glacial Acetic Acid to pH ~5.[1][2] The free thiol/thione will precipitate as a white to pale yellow solid.[1]

    • Filter, wash with cold water, and dry in a vacuum oven at 60°C.[1]

Yield Expectation: 75–85% Appearance: White/Off-white powder.[1][2]

Phase 2: Chemoselective S-Alkylation

Objective: Install the butylthio chain without N-alkylation.[1][2]

Reagents:

  • 6-Amino-2-thiouracil (Scaffold from Phase 1) (1.0 equiv)[1][2]

  • 1-Bromobutane (1.1 equiv)[1][2]

  • Potassium Hydroxide (KOH) (1.1 equiv)[1][2]

  • Solvent: Water/Ethanol (1:1 v/v) or DMF (for faster rates)[1][2]

Protocol:

  • Solubilization: In a flask, dissolve KOH (1.1 equiv) in Water/Ethanol (10 mL/g of substrate). Add 6-Amino-2-thiouracil.[1][2] Stir until fully dissolved (formation of thiolate anion).

  • Alkylation: Add 1-Bromobutane (1.1 equiv) dropwise at RT.

  • Reaction:

    • Method A (Green): Stir at RT for 12–16 hours.[1][2]

    • Method B (Fast): Heat to 50°C for 2–3 hours.

    • Observation: The product is less soluble than the starting material and often precipitates from the reaction mixture.[1]

  • Monitoring: Check TLC (DCM:MeOH 9:1). Starting material (Rf ~0.1) should disappear; Product (Rf ~0.4–0.[1]5) appears.[1]

  • Workup:

    • If precipitated: Filter the solid directly.[1]

    • If in solution: Cool to 0°C and adjust pH to 7–8 with dilute HCl. The product will precipitate.[1]

    • Wash the cake with cold water (to remove KBr) and cold ethanol (to remove trace butyl bromide).[1]

    • Recrystallize from Ethanol/Water if necessary.[1][2]

Yield Expectation: 65–80%[1][2]

Process Workflow & Decision Logic

Workflow Start Start: 6-Amino-2-thiouracil Dissolve Dissolve in KOH/EtOH/H2O (Form Thiolate) Start->Dissolve AddBromide Add 1-Bromobutane (Slow Addition) Dissolve->AddBromide React Stir at RT (12h) or 50°C (3h) AddBromide->React CheckTLC TLC Check (DCM:MeOH 9:1) React->CheckTLC CheckTLC->React Incomplete Precipitate Did Product Precipitate? CheckTLC->Precipitate Complete Filter Filter Solid Precipitate->Filter Yes Neutralize Cool & Neutralize (pH 7) Precipitate->Neutralize No Wash Wash: H2O then Cold EtOH Filter->Wash Neutralize->Filter Dry Dry & Characterize Wash->Dry

Figure 2: Logical workflow for the S-alkylation and isolation process.

Characterization & QC Criteria

To ensure the integrity of the synthesized scaffold, compare analytical data against these standards.

ParameterMethodExpected Result / Specification
Purity HPLC (C18, MeCN/H2O)>95% (Area under curve)
Identity (Proton) 1H NMR (DMSO-d6) δ 0.9 (t, 3H, CH3), 1.3–1.6 (m, 4H, CH2), 3.0 (t, 2H, S-CH2), 4.9 (s, 1H, C5-H), 6.3 (bs, 2H, NH2).[1]
Identity (Carbon) 13C NMR Distinct signal at ~30 ppm (S-CH2) and ~160-170 ppm (C=O/C-OH).[1][2]
Mass Spec LC-MS (ESI+)[M+H]+ = 200.08 (Calc.[1][2] for C8H13N3OS)
Melting Point Capillary Method200–205°C (Decomposition often observed)

Troubleshooting & Optimization

  • Issue: N-Alkylation Byproducts.

    • Cause: Reaction temperature too high or base too strong (e.g., NaH).[1]

    • Solution: Stick to mild bases (KOH, K2CO3) and keep temperature ≤50°C. The thiolate is a better nucleophile than the amine/amide at this pH.

  • Issue: Low Yield/Incomplete Reaction.

    • Cause: Poor solubility of the intermediate.[1]

    • Solution: Switch solvent system to DMF or add a phase transfer catalyst (e.g., TBAB) if using a biphasic aqueous system.[1]

  • Issue: Sticky Product.

    • Cause: Trapped solvent or impurities.[1][2]

    • Solution: Triturate the solid with diethyl ether or cold acetonitrile to remove lipophilic impurities.[1]

References

  • FGFR4 Inhibitor Design

    • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1][2]

    • Source: PubMed Central (2022).[1]

    • URL:[Link]

  • S-Alkylation Protocol (Heptyl Analog)

    • Title: 2-(Heptylthio)pyrimidine-4,6-diamine synthesis via S-alkylation.[1][2][5]

    • Source: MDPI (Molbank).[1]

    • URL:[Link][1][2][3][6]

  • General Pyrimidine Synthesis (Organic Syntheses)

    • Title: 2,4-Diamino-6-hydroxypyrimidine (General condensation method).[1][2]

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.245.[1]

    • URL:[Link][1][2]

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine Preparation

    • Title: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.[1][2][7]

    • Source: PrepChem.[1][2]

    • URL:[Link]

Sources

6-Amino-2-(butylthio)pyrimidin-4-ol as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Scaffold Advantage[1]

6-Amino-2-(butylthio)pyrimidin-4-ol (CAS: Variable depending on tautomer registry) represents a "privileged scaffold" in medicinal chemistry. Unlike its lower homologs (S-methyl or S-ethyl), the S-butyl moiety provides a critical balance of lipophilicity (increased logP) and steric bulk, making it an ideal candidate for targeting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), specifically CXCR2 antagonists, and adenosine receptor ligands.[1]

This guide details the chemical behavior of this building block, focusing on its use as a precursor for thiazolo[5,4-d]pyrimidines , purines , and triazolopyrimidines .[1] The core value proposition of this molecule lies in its orthogonal reactivity :

  • C5-Position: Highly nucleophilic, ready for electrophilic attack (nitrosation/halogenation).[1]

  • C2-Position (S-Butyl): A stable protecting group that can be "activated" via oxidation to a sulfone for late-stage nucleophilic displacement.

  • C4/C6 Positions: Hydrogen bond donor/acceptor motifs essential for receptor binding.[1]

Chemical Profile & Tautomeric Considerations

Before initiating synthesis, researchers must account for the tautomeric equilibrium of this molecule.[1] While often drawn as the "4-ol" (enol form), in polar aprotic solvents (DMSO, DMF) used for synthesis, it predominantly exists as the pyrimidin-4(3H)-one (keto form).[1]

FeatureSpecificationImpact on Protocol
Molecular Weight ~199.27 g/mol Calculate stoichiometry carefully against S-methyl analogs.
Solubility Low in H₂O; High in DMSO, DMF, hot EtOH.[1]Crucial: Aqueous reactions (e.g., nitrosation) require vigorous stirring or co-solvents.[1]
pKa ~8.5 (Amine), ~2.0 (Thioether oxidation)Acidic media protonates N3; Basic media deprotonates the OH/NH.[1]
Lipophilicity High (Butyl chain)Facilitates extraction into DCM/EtOAc; difficult to wash out with water.[1]

Reactivity Map & Synthetic Logic[1]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core 6-Amino-2-(butylthio) pyrimidin-4-ol Nitrosation NaNO2 / AcOH (Electrophilic Sub. at C5) Core->Nitrosation Chlorination POCl3 / Reflux (OH -> Cl conversion) Core->Chlorination Oxidation mCPBA or Oxone (S-Bu -> SO2-Bu) Core->Oxidation Nitroso 5-Nitroso Intermediate (Violet Precipitate) Nitrosation->Nitroso C5 Functionalization Chloro 4-Chloro-6-amino derivative Chlorination->Chloro C4 Activation Sulfone Sulfone Derivative (Activated Leaving Group) Oxidation->Sulfone C2 Activation Fused Thiazolo[5,4-d]pyrimidines Purines / Pteridines Nitroso->Fused Reduction + Cyclization SNAr 2-Amino-substituted Pyrimidines Sulfone->SNAr Displacement

Figure 1: Divergent synthetic pathways.[1] The C5-nitrosation route is preferred for ring fusion, while C2-oxidation allows for library generation via nucleophilic displacement.[1]

Detailed Experimental Protocols

Protocol A: C5-Nitrosation (The Gateway to Fused Rings)

Objective: Synthesize 6-amino-2-(butylthio)-5-nitrosopyrimidin-4-ol. This is the obligate intermediate for forming thiazolo[5,4-d]pyrimidines or purines.[1]

Mechanism: Electrophilic aromatic substitution. The electron-donating amino group at C6 and hydroxyl at C4 activate the C5 position.

Reagents:

  • This compound (10 mmol)

  • Sodium Nitrite (NaNO₂, 12 mmol)[1]

  • Acetic Acid (glacial, solvent/catalyst)[1]

  • Ethanol (optional co-solvent for solubility)[1]

Step-by-Step Procedure:

  • Suspension: In a 100 mL round-bottom flask, suspend 2.0 g (approx. 10 mmol) of the starting material in 20 mL of 50% aqueous acetic acid.

    • Note: Unlike the methyl-thio analog, the butyl-thio derivative may not dissolve fully. Add 5 mL Ethanol if the suspension is too thick.

  • Temperature Control: Cool the mixture to 0–5°C in an ice bath.

    • Critical: Exotherms can lead to diazonium decomposition or side reactions at the sulfur.

  • Addition: Dropwise add a solution of NaNO₂ (0.83 g in 5 mL H₂O) over 15 minutes.

  • Observation: The reaction mixture will turn from off-white to deep violet/purple . This color change is diagnostic of the 5-nitroso chromophore.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Isolation: Dilute with 50 mL ice-cold water. The product will precipitate as a violet solid.

  • Filtration: Filter the solid, wash copiously with water (to remove acetic acid) and cold ethanol.

  • Drying: Vacuum dry at 40°C.

    • Yield Expectation: 80–90%.

    • Validation: Appearance of a violet solid is the primary indicator.

Protocol B: Reduction to 5,6-Diamino Intermediate

Objective: Convert the 5-nitroso group to an amine, creating a 4,5,6-substituted pyrimidine ready for ring closure (e.g., Traube synthesis).

Reagents:

  • 5-Nitroso intermediate (from Protocol A)[1]

  • Sodium Dithionite (Na₂S₂O₄) OR Ammonium Sulfide[1]

  • Ammonia solution (12%)[1]

Step-by-Step Procedure:

  • Suspend the violet nitroso compound in 12% aqueous ammonia (10 mL/g).

  • Heat to 60°C . The solid will partially dissolve.

  • Add Sodium Dithionite portion-wise until the violet color completely disappears and the solution turns pale yellow/tan.

    • Why Dithionite? It avoids metal catalysts (Pd/C) which can be poisoned by the sulfur (butylthio) group.[1]

  • Heat for an additional 15 minutes.

  • Cool to 0°C. The 5,6-diamino-2-(butylthio)pyrimidin-4-ol usually precipitates as a bisulfite salt or free base.

  • Filter immediately (the diamine is oxidation-sensitive). Use directly in the next step (Cyclization).

Protocol C: Synthesis of Thiazolo[5,4-d]pyrimidine

Objective: Fuse a thiazole ring onto the pyrimidine scaffold.[1]

Reagents:

  • Freshly prepared 5,6-diamino intermediate.[1]

  • Formic acid (for unsubstituted C2') or Triethyl Orthoformate.[1]

  • Phosphorus Pentasulfide (P₂S₅) or Lawesson’s Reagent.[1][2]

Workflow:

  • Cyclization: Reflux the diamine in Formic Acid (98%) for 4 hours. This forms the Purine analog (specifically, a xanthine derivative).[1]

  • Thionation (The Switch): To convert the imidazole ring (purine) to a thiazole ring (thiazolopyrimidine), a ring-opening/ring-closing mechanism involving sulfur insertion is often required, OR use the Dithioformic acid equivalent during cyclization.[1]

    • Modern Alternative:[1] React the 5-amino-6-mercapto pyrimidine (obtained by treating the 6-chloro analog with NaSH) with an aldehyde.

Application Case Study: CXCR2 Antagonists

Context: High affinity CXCR2 antagonists (e.g., AZD5069 analogs) often utilize a pyrimidine core with a thioether linkage to fit a specific hydrophobic sub-pocket in the receptor.[1]

Design Strategy: The S-butyl group is not just a protecting group here; it is a pharmacophore.

  • Synthesis: Use Protocol A and B to generate the 5,6-diamine.

  • Ring Closure: Condense with a substituted benzaldehyde (e.g., 2,3-difluorobenzaldehyde) in the presence of an oxidant (e.g., Na₂S₂O₅ in ethylene glycol) to form the 2-aryl-thiazolo[5,4-d]pyrimidine .

  • Result: The resulting molecule displays the S-butyl tail (hydrophobic interaction) and the 2-aryl headgroup (pi-stacking), mimicking the binding mode of potent clinical candidates.[1]

Data Summary Table: Substituent Effects

Substituent at C2LogP (Calc)Aqueous SolubilityCXCR2 Potency (Est.)
-S-Methyl0.8ModerateLow (Too polar)
-S-Propyl1.9LowHigh
-S-Butyl 2.4 Very Low Optimal (Hydrophobic fit)
-S-Benzyl2.9InsolubleModerate (Steric clash)

Troubleshooting & Stability

  • Problem: Low yield during Nitrosation.

    • Root Cause:[1][3] Poor solubility of the butyl derivative in acetic acid.[1]

    • Solution: Increase Ethanol ratio or use DMF/AcOH mixture.[1]

  • Problem: "Greasy" impurities in NMR.

    • Root Cause:[1][3] The butyl chain retains non-polar byproducts.

    • Solution: Wash solids with Hexane/Ether.[1] The pyrimidine core is polar enough to remain solid while grease washes away.

  • Problem: Sulfur smell/degradation.

    • Root Cause:[1][3] Hydrolysis of the thioether.

    • Solution: Keep pH > 4.[1] Avoid strong aqueous acids at reflux.

References

  • Spike, C. G., & Benson, S. C. (2023).[1] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. National Institutes of Health. Link

  • Bakavoli, M., et al. (2018).[1] Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Pharmacia. Link

  • Baudoux, J., et al. (2022).[1][4] Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Link

  • PubChem Compound Summary. (2025). 2-Amino-6-phenylpyrimidin-4-ol (Analogous Reactivity Data). National Center for Biotechnology Information. Link[1]

  • AstraZeneca AB. (2012).[1] Patent: Pyrimidine Derivatives as CXCR2 Antagonists. (Contextual reference for AZD5069 structural analogs). Link

Sources

Application Note: In Vitro Cytotoxicity Profiling of 6-Amino-2-(butylthio)pyrimidin-4-ol

[1][2][3]

Abstract & Scope

This application note details the standardized protocol for evaluating the in vitro cytotoxicity of 6-Amino-2-(butylthio)pyrimidin-4-ol . As a pyrimidine derivative featuring a lipophilic butylthio side chain, this compound presents specific solubility and stability challenges that distinguish it from hydrophilic antimetabolites. This guide provides a dual-assay workflow (Metabolic vs. ATP-based) to distinguish true cellular toxicity from assay interference—a common artifact in thio-ether containing small molecules.[1][2]

Physicochemical Considerations & Compound Handling

Chemical Identity & Solubility Profile[1][2][4]
  • Compound Name: this compound[1][2][3]

  • Structural Features: Pyrimidine core, exocyclic amine, hydroxyl (potential keto-enol tautomerism), and a hydrophobic butylthio tail.[2][3]

  • Solubility Logic: The butylthio group increases lipophilicity compared to uracil. While the polar head allows hydrogen bonding, the tail limits aqueous solubility.

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][3][4]

    • Aqueous Limit: Likely < 100 µM in buffered media.[2] Precipitation is a major risk factor for false toxicity readings.[2]

Stock Preparation (Critical Step)

To ensure reproducibility, stock solutions must be prepared gravimetrically, not volumetrically, to account for powder density variations.[3]

  • Weighing: Weigh ~5–10 mg of solid compound into a sterile glass vial.

  • Dissolution: Add sterile-filtered DMSO (Grade: Cell Culture) to achieve a 20 mM to 50 mM stock concentration.

    • Note: Avoid storing stocks at -20°C for >1 month if possible; thioethers can be sensitive to oxidation (sulfoxide formation) upon repeated freeze-thaw cycles.[1][3]

  • Visual Check: Vortex for 30 seconds. Inspect for particulates.[2] If cloudy, sonicate for 5 minutes at 37°C.

Experimental Design: The Self-Validating System

To adhere to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this protocol utilizes a "Self-Validating" design. A single endpoint is insufficient for publication-quality data.[1][2]

The Dual-Assay Strategy
  • Primary Screen: MTT/MTS Assay . Measures mitochondrial dehydrogenase activity.[2][5]

    • Risk:[2] Thio-containing compounds can sometimes directly reduce tetrazolium salts, causing false "viability" signals.[1][2]

  • Confirmatory Screen: ATP Luminescence (e.g., CellTiter-Glo®) .[1][2][3] Measures total cellular ATP.[2]

    • Benefit: Independent of mitochondrial enzymes; highly sensitive; lyses cells to release ATP.

Controls Matrix
Control TypeDescriptionPurpose
Vehicle Control (VC) Media + 0.5% DMSO (No Compound)Defines 100% Viability baseline.[1][2][3]
Positive Control (PC) Staurosporine (1 µM) or Doxorubicin (10 µM)Validates that the cells can die (Assay Sensitivity).[1][3]
Media Blank Media only (No Cells)Background subtraction.
Compound Interference Media + Compound (Highest Dose) + MTTChecks if the compound itself reduces the dye (False Positive).[3]

Detailed Protocol: Dose-Response Assays

Cell Culture Preparation[3][4]
  • Cell Lines: Standard toxicity panels often include HepG2 (Liver metabolic potential), HEK293 (Renal/General), or HUVEC (Vascular).[1]

  • Seeding Density:

    • Adherent lines: 3,000 – 5,000 cells/well (96-well plate).[1][2][3]

    • Why? Avoid over-confluence by 72h. Over-confluent cells enter contact inhibition, reducing metabolic rate and skewing MTT data.

Serial Dilution Workflow

Objective: Maintain constant DMSO concentration (0.5%) across all doses to avoid solvent toxicity artifacts.

  • Compound Plate (V-Bottom):

    • Add 100 µL DMSO to columns 3–11.[2]

    • Add 200 µL of 20 mM Stock to column 2.

    • Perform 1:2 serial dilution (transfer 100 µL) from col 2 to 11.

  • Intermediate Plate (Media):

    • Transfer 2 µL from the Compound Plate to 398 µL of pre-warmed media (1:200 dilution).

    • Result: Final DMSO is 0.5%.[2][5] Top concentration is 100 µM.

  • Assay Plate (Cells):

    • Aspirate old media from cells.[2]

    • Add 100 µL of the diluted compound from the Intermediate Plate.

Assay Execution (MTT & ATP)
Workflow Visualization

CytotoxicityWorkflowcluster_readoutsDual Readout SystemStockStock Prep(DMSO, 20mM)DilutionSerial Dilution(Intermediate Plate)Stock->Dilution 1:200 into MediaTreatmentCell Treatment(48h - 72h)Dilution->Treatment Transfer to CellsMTTMTT Assay(Mitochondrial Activity)Treatment->MTTATPATP Luminescence(Membrane Integrity)Treatment->ATPAnalysisData Analysis(IC50 Calculation)MTT->AnalysisATP->Analysis

Figure 1: Experimental workflow ensuring constant solvent concentration and dual-endpoint verification.

Step-by-Step Execution
  • Incubation: Incubate treated plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Microscopy Check (Crucial): Before adding reagents, inspect the highest dose wells (100 µM) under 10x objective.

    • Look for: Needle-like crystals.[1][2] If crystals are present, cytotoxicity data at this concentration is invalid due to physical stress on cells.[2]

  • Readout A (MTT):

    • Add 10 µL MTT reagent (5 mg/mL).[1][3] Incubate 2–4h.

    • Solubilize formazan with 100 µL DMSO or SDS-HCl.[1]

    • Read Absorbance at 570 nm (Ref 650 nm).

  • Readout B (ATP - Separate Plate):

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.[1][2] Shake 2 min.

    • Incubate 10 min (dark). Read Luminescence.

Data Analysis & Interpretation

Calculation

Calculate % Viability for each well:

13

Fit data to a 4-parameter logistic (4PL) regression model to determine IC50.[1][3]

Decision Logic for Thio-Pyrimidines

Because the butylthio group can be redox-active, discordant results between MTT and ATP are common.[1][2] Use the following logic tree:

DecisionTreeStartCompare MTT vs. ATP IC50MatchIC50s are similar(< 2-fold diff)Start->MatchMismatchIC50s Disagree(> 2-fold diff)Start->MismatchTrueToxConclusion:True CytotoxicityMatch->TrueToxCheckInterferenceCheck Compound Control(Cell-free)Mismatch->CheckInterferenceReductiveMTT Signal > ATP Signal(False Viability)CheckInterference->Reductive Compound Reduces MTTMitochondrialATP Signal > MTT Signal(Mitochondrial Uncoupling)CheckInterference->Mitochondrial No Chemical Reduction

Figure 2: Logic flow for interpreting discordant cytotoxicity data.

  • Scenario A (True Toxicity): Both assays show low viability at high doses.[1][3]

  • Scenario B (False Viability): MTT shows 100% viability, but ATP shows 0%.[1][3]

    • Cause: The compound is reducing the MTT tetrazolium ring chemically, masking cell death.

    • Action: Rely on ATP data.[2]

  • Scenario C (Mitochondrial Specificity): MTT shows 0% viability, ATP shows 80%.[1][3]

    • Cause: The compound inhibits mitochondrial respiration (common with some pyrimidines) but hasn't caused cell membrane rupture yet.[3]

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology.[1][3] NCI Developmental Therapeutics Program.[2] Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][2] Promega Protocols.[2] Link

  • Riss, T.L., et al. (2013).[3] Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.[2] Link

  • Stockert, J.C., et al. (2012).[3] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.[2] Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Applicable for general cytotoxicity standards).[1][3] Link[1][3]

methods for assessing antitubercular activity of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Methods for Assessing Antitubercular Activity of Pyrimidine Compounds

Introduction: The Pyrimidine Scaffold in TB Drug Discovery

Pyrimidine derivatives represent a privileged scaffold in antitubercular drug discovery, historically validated by agents like para-aminosalicylic acid (PAS) and currently revitalized by novel inhibitors targeting DprE1 (e.g., 1,3-benzothiazin-4-ones, though chemically distinct, share pharmacophore features) and the folate pathway (DHFR inhibitors).

Assessing these compounds requires a specific logic. Unlike broad-spectrum antibiotics, pyrimidines often exhibit target-specific nuances—such as solubility limitations in Middlebrook media or specific activation requirements (prodrugs). This guide moves beyond generic protocols to provide a rigorous, self-validating screening cascade designed to filter false positives and rapidly identify high-value hits.

Phase 1: Primary High-Throughput Screening (HTS)

Objective: Rapidly determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) H37Rv.

Method Choice: Microplate Alamar Blue Assay (MABA) .[1]

  • Expert Insight: While the Proportion Method is the clinical gold standard, it is too slow (3-4 weeks) for screening. MABA offers a read-out in 7 days, correlates >95% with BACTEC systems, and is non-destructive, allowing for subsequent CFU plating if needed.

Protocol 1: Microplate Alamar Blue Assay (MABA)

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).[2][3]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin) solution (0.01% w/v in water, filter-sterilized).

  • Controls: Rifampicin (positive control), DMSO (vehicle control), Media only (sterility).

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of pyrimidine derivatives in 100% DMSO.

  • Plate Setup:

    • Add 100 µL of 7H9 media to all wells of a 96-well plate.

    • Add compounds in column 2 and perform 2-fold serial dilutions across to column 11.

    • Final Volume: 100 µL per well.

    • Range: Typically 100 µM to 0.19 µM.

  • Inoculum Preparation:

    • Grow H37Rv to mid-log phase (OD₆₀₀ ~0.6–0.8).

    • Dilute to OD₆₀₀ 0.001 (approx. 10⁵ CFU/mL) in 7H9 media.

    • Add 100 µL of inoculum to all wells (except sterility controls).

    • Critical Step: Final DMSO concentration must be <1% to avoid non-specific toxicity.

  • Incubation: Seal plates with Parafilm and incubate at 37°C for 7 days .

  • Development:

    • Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.

    • Incubate for an additional 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.[4]

    • Fluorometric: Ex 530 nm / Em 590 nm.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink (or >90% fluorescence inhibition).

Phase 2: Safety & Selectivity Profiling

Objective: Ensure the observed killing is due to specific antimycobacterial activity, not general cellular poisoning. Pyrimidines can sometimes inhibit mammalian DHFR; this step is critical.

Protocol 2: Cytotoxicity & Selectivity Index (SI)

Cell Line: Vero cells (African Green Monkey Kidney) or HepG2.[5] Method: MTT Assay.

Workflow:

  • Seeding: Seed Vero cells at 5 × 10⁴ cells/well in DMEM + 10% FBS. Incubate 24h to adhere.

  • Treatment: Add compounds in serial dilutions (similar range to MABA). Incubate for 48 hours.

  • Development:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

    • Selectivity Index (SI) = CC₅₀ / MIC.

    • Threshold: An SI > 10 is generally required for hit progression.

Phase 3: Intracellular Efficacy (The "Real World" Test)

Objective: Pyrimidines must penetrate the macrophage membrane and the phagosome to reach intracellular Mtb.

Protocol 3: Macrophage Infection Assay

Materials: J774A.1 murine macrophages or THP-1 human monocytes.

Workflow:

  • Infection: Infect macrophages with H37Rv at a Multiplicity of Infection (MOI) of 1:1 or 10:1 for 4 hours.

  • Washing: Wash 3x with PBS to remove extracellular bacteria. Treat with Amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular Mtb.

  • Treatment: Incubate infected macrophages with the test pyrimidine compound (at 1x, 5x, and 10x MIC) for 3 to 5 days.

  • Lysis & Enumeration:

    • Lyse macrophages with 0.1% Triton X-100.

    • Serially dilute lysate and plate on 7H10 agar.

    • Count CFUs after 3-4 weeks.

    • Success Metric: >1 log reduction in CFU compared to untreated controls.

Phase 4: Mechanism of Action (MoA) Deep Dive

For pyrimidine derivatives, determining the target is essential. Common targets include DprE1 (cell wall) or DHFR/ThyA (DNA synthesis).

Protocol 4A: Time-Kill Kinetics
  • Purpose: Distinguish Bacteriostatic (stalls growth) vs. Bactericidal (kills bacteria).

  • Method: Inoculate H37Rv (10⁶ CFU/mL) with compound at 5x MIC. Aliquot at days 0, 1, 3, 7, and 14. Plate for CFU.

  • Interpretation: Bactericidal = ≥3 log₁₀ reduction in CFU from the initial inoculum.[6]

Protocol 4B: DprE1 Enzymatic Inhibition Assay (Specialized)
  • Context: Many pyrimidines target DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[7]

  • Assay Principle: Coupled fluorometric assay measuring H₂O₂ production (a byproduct of DprE1 oxidation) using Amplex Red.[4]

  • Reagents: Recombinant Mtb DprE1, FAD, Horseradish Peroxidase (HRP), Amplex Red, Farnesyl-phosphoryl-β-D-ribofuranose (FPR - substrate).[4]

  • Steps:

    • Mix DprE1 (50 nM) + FAD + HRP + Amplex Red + Test Compound in buffer.[4]

    • Incubate 10 min.

    • Initiate reaction with FPR substrate.[4]

    • Measure fluorescence (Ex 530/Em 590) continuously for 30 min.

    • Result: IC₅₀ determination specific to the enzyme.

Visualizations

Figure 1: The Pyrimidine Screening Cascade

ScreeningCascade cluster_Phase1 Phase 1: Primary Screen cluster_Phase2 Phase 2: Safety cluster_Phase3 Phase 3: Efficacy cluster_Phase4 Phase 4: Mechanism Start Pyrimidine Library MABA MABA Assay (7 Days) Target: MIC < 10 µM Start->MABA Cyto Vero Cytotoxicity (MTT) Target: SI > 10 MABA->Cyto Active Stop Discard / Redesign MABA->Stop Inactive Macro Intracellular Macrophage Assay Target: >1 log reduction Cyto->Macro Safe (High SI) Cyto->Stop Toxic MoA Target ID (DprE1 / DHFR) & Time-Kill Kinetics Macro->MoA Effective Macro->Stop No Intracellular Activity Lead Lead Candidate MoA->Lead Validated

Caption: Logical flow for filtering pyrimidine derivatives from library to lead candidate.

Figure 2: MABA Plate Layout & Workflow

MABA_Workflow Prep 1. Compound Prep (DMSO Stock) Plate 2. Plate Setup (Serial Dilution) Prep->Plate Inoc 3. Inoculation (H37Rv 10^5 CFU) Plate->Inoc Inc 4. Incubation (7 Days @ 37°C) Inoc->Inc Dye 5. Add Alamar Blue (+24 Hours) Inc->Dye Read 6. Readout (Blue vs Pink) Dye->Read

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

Data Summary Tables

Table 1: Interpretation of MABA Results

Visual Color Fluorescence (RFU) Interpretation Action
Blue Low (< 1000) No Growth (Inhibition) Potential Hit
Pink High (> 5000) Bacterial Growth Inactive

| Purple | Medium | Partial Inhibition | Re-test / Narrow Range |

Table 2: Selectivity Index (SI) Criteria

SI Value (CC₅₀/MIC) Classification Recommendation
< 1 Toxic Discard immediately.
1 - 10 Poor Selectivity Structural modification required.
> 10 Acceptable Proceed to intracellular assay.

| > 50 | Excellent | High priority lead. |

References

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. Link

  • Palomino, J. C., et al. (2002).[8] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[9] Link

  • Batt, S. M., et al. (2015).[5] "2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1."[10] ACS Chemical Biology.[10] Link[10]

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes." CLSI Standard M24. Link

Sources

Application Note: Developing Novel Antiviral Agents from 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 6-Amino-2-(butylthio)pyrimidin-4-ol (Compound 1 ) as a privileged scaffold for the discovery of novel antiviral agents.[1] Unlike nucleoside analogs that target the active site of viral polymerases, 2-alkylthio-6-aminopyrimidines often act via allosteric inhibition (e.g., NNRTIs) or serve as precursors to fused heterocycles (e.g., triazolopyrimidines) with broad-spectrum activity against RNA viruses (Influenza, SARS-CoV-2) and Retroviruses (HIV). This guide provides validated protocols for the synthesis, structural diversification, in silico docking, and biological evaluation of derivatives based on this core.

Introduction: The Pyrimidine Advantage

The pyrimidine pharmacophore is ubiquitous in antiviral drug design.[2] However, the 2-(alkylthio) substitution pattern offers distinct advantages over the canonical oxo- or amino-substitutions found in endogenous nucleobases:

  • Lipophilicity: The S-butyl group significantly enhances membrane permeability (logP modulation).

  • Allosteric Targeting: The bulky thioether moiety can occupy hydrophobic pockets in viral enzymes (e.g., the NNRTI binding pocket of HIV-1 Reverse Transcriptase), inducing conformational locking.

  • Synthetic Versatility: The C6-amino and C4-hydroxyl (tautomeric ketone) groups provide orthogonal handles for cyclization into fused systems.

Note on Tautomerism: While named as a "pyrimidin-4-ol," this compound exists predominantly in the 4(3H)-one tautomeric form in solution. This keto-form is critical for hydrogen bond acceptance during ligand-protein interactions.

Chemical Synthesis & Library Generation

Core Synthesis Protocol

Objective: Scalable synthesis of the this compound core.

  • Reagents: Ethyl cyanoacetate, S-butylisothiourea hydrobromide, Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Mechanism: Cyclocondensation.

Step-by-Step Protocol:

  • Preparation: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute EtOH (50 mL) to generate NaOEt in situ.

  • Addition: Add S-butylisothiourea hydrobromide (0.1 mol) followed by ethyl cyanoacetate (0.1 mol) to the ethoxide solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in warm water (50 mL).

  • Precipitation: Acidify the aqueous solution with glacial acetic acid to pH 5.0. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: ~75-85%

    • QC Check: ¹H NMR (DMSO-d₆) should show a singlet at ~4.8 ppm (C5-H) and broad exchangeable protons for NH₂/NH.

Structural Diversification (SAR Exploration)

To transform the core into a potent antiviral, we employ two primary derivatization strategies:

Strategy A: C5-Electrophilic Substitution (Targeting Polymerases) Introduction of halogens or aryl groups at C5 can enhance binding affinity.

  • Protocol: Iodination using NIS (N-iodosuccinimide) in DMF, followed by Suzuki-Miyaura coupling with aryl boronic acids.

Strategy B: Fused Heterocycle Formation (Broad-Spectrum) Cyclization bridging the N3 and C4 positions creates thiazolo[3,2-a]pyrimidines , known for inhibiting viral entry.

  • Protocol: React Compound 1 with

    
    -haloketones (e.g., chloroacetone) in refluxing ethanol.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: Ethyl Cyanoacetate + S-Butylisothiourea Core CORE SCAFFOLD 6-Amino-2-(butylthio) pyrimidin-4-ol Start->Core NaOEt/EtOH Reflux 6h PathA Path A: C5-Functionalization (Suzuki Coupling) Core->PathA 1. NIS/DMF 2. Ar-B(OH)2, Pd cat. PathB Path B: Cyclization (Fused Heterocycles) Core->PathB Cl-CH2-COR EtOH, Reflux ProdA 5-Aryl Derivatives (Polymerase Inhibitors) PathA->ProdA ProdB Thiazolopyrimidines (Entry Inhibitors) PathB->ProdB

Caption: Divergent synthesis strategy transforming the pyrimidine core into two distinct classes of antiviral candidates.

In Silico Design & Docking

Before biological testing, candidates must be screened computationally to prioritize synthesis.

Target Selection:

  • HIV-1 Reverse Transcriptase (RT): The hydrophobic butylthio group mimics the side chain of known NNRTIs (e.g., Nevirapine analogs).

  • SARS-CoV-2 RdRp: Pyrimidine bases can dock into the allosteric sites of RNA-dependent RNA polymerases.

Protocol:

  • Ligand Prep: Generate 3D conformers of derivatives. Minimize energy using the OPLS3e force field.

  • Protein Prep: Retrieve PDB structure (e.g., 1VRT for HIV RT). Remove water molecules; protonate residues at pH 7.4.

  • Docking Grid: Center the grid on the NNRTI binding pocket (residues Tyr181, Tyr188, Trp229).

  • Scoring: Filter compounds with Binding Energy (ΔG) < -8.0 kcal/mol.

  • ADMET Prediction: Discard compounds with predicted poor solubility (logS < -5) or high hERG toxicity.

Biological Evaluation Protocols

In Vitro Cytotoxicity (Safety First)
  • Assay: MTT or CellTiter-Glo®.

  • Cell Lines: Vero E6 (Kidney) or MT-4 (T-cell).

  • Metric: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

  • Acceptance Criteria: CC₅₀ > 100 µM.

Antiviral Efficacy Screen (CPE Inhibition)

This protocol measures the ability of the compound to prevent virus-induced Cytopathic Effect (CPE).

Protocol:

  • Seeding: Plate host cells (e.g., Vero E6) in 96-well plates (10⁴ cells/well). Incubate 24h.

  • Infection: Infect cells with virus (MOI = 0.01) for 1h at 37°C.

  • Treatment: Remove inoculum. Add serial dilutions of the test compound (0.1 µM – 100 µM).

  • Incubation: Incubate for 48–72h (depending on viral replication cycle).

  • Readout: Stain with Crystal Violet or use MTS reagent to measure cell viability.

  • Calculation: Calculate EC₅₀ (Effective Concentration).

    • Selectivity Index (SI):

      
      .
      
    • Target SI: > 10.

Mechanism of Action: Time-of-Addition (ToA)

To determine where in the viral lifecycle the compound acts.

  • T = -1h: Pre-treatment (Entry/Attachment inhibition).

  • T = 0h: Co-treatment (Entry/Fusion inhibition).

  • T = +2h to +6h: Post-treatment (Replication/Translation inhibition).

Interpretation:

  • If efficacy is lost when added at T+2h, the compound likely targets entry or uncoating (typical for fused pyrimidines).

  • If efficacy remains when added at T+4h, the compound targets replication (typical for polymerase inhibitors).

Screening Cascade Visualization

Antiviral_Cascade Lib Library of S-Butyl Pyrimidines InSilico In Silico Filter (Docking + ADMET) Lib->InSilico Virtual Screen Tox Cytotoxicity Screen (CC50 > 100 µM) InSilico->Tox Top 10% Hits CPE CPE Inhibition Assay (EC50 Determination) Tox->CPE Non-toxic only CPE->Lib SAR Refinement Mechanism Time-of-Addition (Mechanism Validation) CPE->Mechanism SI > 10 Lead LEAD CANDIDATE Mechanism->Lead Validated MoA

Caption: Hierarchical screening cascade ensuring only safe, potent, and mechanistically understood candidates progress.

Data Reporting Standards

When documenting results for this scaffold, utilize the following table format to ensure comparability across batches.

Compound IDR-Group (C5)CC₅₀ (µM)EC₅₀ (µM)SI (CC/EC)LogP (Calc)MoA (ToA Result)
Ref (Ribavirin) N/A>2002.5>80-1.8Replication
PYR-001 H (Core)15045.03.31.2N/A
PYR-042 4-F-Phenyl1204.228.52.4Replication
PYR-055 (Fused Thiazolo)851.177.22.1Entry

References

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Retrieved from [Link]

  • Selvam, P., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. Retrieved from [Link]

  • Holy, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Strategies for 6-Amino-2-(butylthio)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The compound 6-Amino-2-(butylthio)pyrimidin-4-ol represents a class of "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The 2-(alkylthio)pyrimidine core is a bioisostere frequently utilized in the design of:

  • Kinase Inhibitors: Mimicking the adenine ring of ATP to target the hinge region of kinases (e.g., JAK, EGFR, DYRK1A).

  • GPCR Antagonists: Particularly for chemokine receptors (CXCR2) and GPR84.

  • Antimicrobials: Targeting bacterial nucleotide metabolism (e.g., FtsZ inhibitors).

While the scaffold offers high affinity potential, the butylthio moiety introduces specific challenges in High-Throughput Screening (HTS). Its lipophilicity (


) increases the risk of compound precipitation in aqueous assay buffers and "stickiness" in liquid handling. This Application Note details a robust HTS workflow designed to mitigate these physicochemical risks while maximizing sensitivity for kinase and antimicrobial targets.

Library Management & Acoustic Dispensing

The Challenge: The butylthio side chain decreases aqueous solubility. Traditional tip-based transfer from DMSO stocks often leads to precipitation when the compound hits the aqueous intermediate plate, resulting in false negatives (loss of compound) or false positives (aggregates inhibiting enzymes).

The Solution: Direct Acoustic Ejection (ADE).

Protocol 1: Acoustic Transfer for Lipophilic Pyrimidines

Objective: Transfer 10 nL – 50 nL of compound directly from source to assay plate without intermediate dilution.

  • Source Plate Preparation:

    • Dissolve this compound analogs at 10 mM in 100% anhydrous DMSO .

    • Centrifuge plates at 1000 x g for 1 minute to remove bubbles.

    • Critical Step: Use a DMSO-hydration monitor (e.g., acoustic audit) to ensure water content is <5%. Water absorption causes the butylthio analog to crash out of solution in the source well.

  • Dispensing (Echo/Datastream):

    • Calibrate the acoustic liquid handler for "DMSO_High_Surface_Tension".

    • Dispense 25 nL of compound directly into the dry 384-well assay plate (e.g., Corning 3575 low-volume black).

    • Backfill: Immediately backfill wells with 5 µL of assay buffer to prevent DMSO evaporation.

  • QC Check:

    • Verify transfer efficiency using a tartrazine dye control plate interspersed with the library.

Target-Based HTS: TR-FRET Kinase Assay

Rationale: Pyrimidines are classic ATP-competitive inhibitors. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is ratiometric (corrects for well-to-well variability) and resistant to fluorescence interference from the thio-ether group.

Mechanism of Action

The assay uses a Europium-labeled antibody (Donor) that binds the kinase, and a fluorescent tracer (Acceptor) that binds the ATP active site.

  • No Inhibitor: Tracer binds kinase → FRET occurs (High Signal).

  • Inhibitor (Pyrimidine Analog): Displaces tracer → FRET disrupted (Low Signal).

TR_FRET_Mechanism Eu Europium-Ab (Donor) Kinase Kinase Target (e.g., JAK1) Eu->Kinase Binds Epitope FRET_Signal FRET_Signal Kinase->FRET_Signal Proximity (<10nm) Tracer AlexaFluor Tracer (Acceptor) Tracer->Kinase Binds ATP Site Comp 6-Amino-2-(butylthio)... (Inhibitor) Comp->Kinase Competes with Tracer Comp->Tracer Displaces

Caption: Competitive binding mechanism. The pyrimidine analog displaces the tracer, reducing the TR-FRET signal.

Protocol 2: TR-FRET Workflow (384-well Low Volume)

Reagents: LanthaScreen™ Eu-Kinase Kit, Kinase Tracer 236 (optimized for pyrimidines).

  • Compound Addition:

    • Plate contains 25 nL of library compounds (from Protocol 1).

  • Kinase/Antibody Mix (5 µL):

    • Prepare 2X Kinase/Antibody solution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Optimization: Titrate kinase to determine

      
       (typically 5 nM).
      
    • Dispense 5 µL into assay plate. Incubate 15 mins at RT.

  • Tracer Addition (5 µL):

    • Prepare 2X Tracer solution (typically 10-100 nM).

    • Dispense 5 µL into assay plate.

    • Final Volume: 10 µL.

    • Final DMSO: 0.25%.

  • Incubation & Read:

    • Incubate 60 minutes at Room Temperature (protected from light).

    • Read on Multimode Reader (e.g., PHERAstar FSX).

    • Settings:

      • Excitation: 337 nm (Laser)

      • Emission Donor: 620 nm

      • Emission Acceptor: 665 nm

      • Lag time: 60 µs; Integration: 200 µs.

Data Analysis: Calculate the Emission Ratio (ER):




Phenotypic HTS: Antimicrobial Susceptibility

Rationale: 2-(alkylthio)pyrimidines often exhibit antimicrobial activity. A whole-cell screen is necessary to validate cell permeability, which can be hindered by the polarity of the 4-OH/6-NH2 groups despite the butyl tail.

Protocol 3: Resazurin Reduction Assay
  • Inoculum Prep:

    • Grow S. aureus (ATCC 29213) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in cation-adjusted Mueller-Hinton Broth.
      
  • Assay Assembly:

    • Dispense 50 nL compounds into clear-bottom 384-well plates.

    • Add 50 µL bacterial suspension.

    • Controls: Ciprofloxacin (Pos), DMSO (Neg).

  • Incubation:

    • 18 hours at 37°C.

  • Development:

    • Add 5 µL Resazurin (0.15 mg/mL in PBS).

    • Incubate 1-4 hours. Viable cells reduce blue resazurin to pink resorufin.

  • Detection:

    • Fluorescence Read: Ex 560 nm / Em 590 nm.

Hit Validation & Counter-Screening

The "False Positive" Trap: Lipophilic thio-pyrimidines can form colloidal aggregates that sequester enzymes non-specifically. They may also be "Redox Cycling Compounds" (RCCs) generating H2O2.

Validation Workflow:

Validation_Workflow Primary Primary Hit (>50% Inhibition) DoseResponse Dose Response (IC50) Primary->DoseResponse Detergent Detergent Sensitivity (Add 0.01% Triton X-100) DoseResponse->Detergent If Potent Redox H2O2 Assay (Resorufin Production) DoseResponse->Redox Thio-group check Valid Validated Lead Detergent->Valid IC50 Stable FalsePos Discard (Artifact) Detergent->FalsePos IC50 Shifts >3x (Aggregator) Redox->Valid No H2O2 Redox->FalsePos H2O2 Detected

Caption: Critical path for filtering aggregators and redox cyclers common in thio-pyrimidine libraries.

Quantitative Summary Table
ParameterTR-FRET (Kinase)Resazurin (Bacteria)
Plate Format 384-well Low Volume Black384-well Clear Bottom
Volume 10 µL50 µL
Compound Conc. 10 µM (typical)50 µM (typical)
Z' Factor Req. > 0.7> 0.5
Incubation 1 hr @ RT18 hr @ 37°C
Interference Low (Time-resolved)Medium (Colorimetric/Fluor)

References

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. National Institutes of Health (NIH) / PMC. (2022).[1][2] Discusses the pyrimidine scaffold in kinase drug discovery.

  • Optimization of a LanthaScreen Kinase Assay. Thermo Fisher Scientific. Detailed protocol for TR-FRET assay development.

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate / SLAS Discovery. Analysis of solubility issues with lipophilic libraries.

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Protocols for whole-cell phenotypic screening.

  • TR-FRET Binding Kinetics: High Throughput Assay for Kinase Inhibitors. BMG Labtech. Application note on reading TR-FRET on multimode readers.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6-Amino-2-(butylthio)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Subject: Optimization & Troubleshooting for 6-Amino-2-(butylthio)pyrimidin-4-ol Ticket ID: PYR-OPT-40075 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are inquiring about the synthesis of This compound (CAS: 40075-23-4 analogs). This scaffold is a critical intermediate in the synthesis of P2Y12 antagonists (similar to Ticagrelor).[1] The synthesis generally involves the cyclocondensation of ethyl cyanoacetate with S-butylisothiourium hydrobromide under basic conditions.[1]

While the chemistry appears straightforward, scale-up frequently encounters three failure modes: incomplete cyclization (low yield) , "oiling out" during acidification , and persistent mercaptan odors .[1] This guide provides a self-validating protocol and a troubleshooting matrix to resolve these issues.

Part 1: The "Gold Standard" Protocol

Do not deviate from this baseline until you have established a stable yield.

Reaction Scheme:

  • Activation: S-butylisothiourium salt + Base ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Free base isothiourea.[1][2]
    
  • Condensation: Free base + Ethyl Cyanoacetate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Intermediate Acrylate.[1][2]
    
  • Cyclization: Intermediate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Pyrimidine core.[1][2]
    

Optimized Conditions:

  • Stoichiometry: 1.0 eq S-butylisothiourium HBr : 1.1 eq Ethyl Cyanoacetate : 2.2 eq Sodium Ethoxide (NaOEt).[1][3]

  • Solvent: Absolute Ethanol (Avoid Methanol to prevent transesterification byproducts).[1]

  • Concentration: 0.5 M – 1.0 M (High dilution aids cyclization but hurts throughput; 0.8 M is the sweet spot).[1]

Step-by-Step Workflow:

  • Charge ethanol and NaOEt (2.2 eq) to the reactor.[1] Cool to 0–5°C.[1][4]

  • Add S-butylisothiourium HBr (1.0 eq) slowly. Critical: Stir for 30 mins to ensure full neutralization.

  • Add Ethyl Cyanoacetate (1.1 eq) dropwise over 30 mins. Maintain T < 10°C to prevent uncontrolled exotherms.

  • Warm to reflux (78°C) and hold for 4–6 hours.

  • IPC (In-Process Control): Check via HPLC. Target < 2% unreacted isothiourea.[1]

  • Workup: Distill off 70% of solvent. Dilute with water.[1] Acidify with Acetic Acid to pH 5–6.

  • Isolation: Filter the white/off-white precipitate.[1] Wash with cold water.[1]

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Reaction Kinetics & Yield

Q: My yield is stuck at 40-50%. HPLC shows unreacted ethyl cyanoacetate.[1] Why? A: This is a classic "Base Consumption" error.[1] The reaction consumes 1 equivalent of base to neutralize the HBr salt and 1 equivalent to drive the enolate condensation.[1] If your ethanol is "wet," sodium ethoxide reacts with water to form NaOH and ethanol.[1] NaOH saponifies the ethyl cyanoacetate (hydrolysis) into cyanoacetic acid, which kills the reaction.[1]

  • The Fix: Use anhydrous ethanol (<0.1% water).[1] Increase base load to 2.3–2.4 eq if moisture ingress is unavoidable.[1]

Q: I see a "double-butyl" impurity in the Mass Spec. What is it? A: You are likely generating N-alkylated byproducts .[1] If the reaction temperature spikes during the addition of ethyl cyanoacetate, the free isothiourea nitrogen can attack the butyl bromide (if generated in situ) or undergo disproportionation.[1]

  • The Fix: Strict temperature control (<10°C) during the addition phase is non-negotiable.

Phase 2: Workup & Purification

Q: Upon acidification, the product turns into a sticky "taffy" or oil instead of a powder.[1] How do I fix this? A: This is the "Isoelectric Trap."[1] The product is amphoteric (amine basicity + phenol acidity).[1] If you overshoot the acidification (pH < 3), you protonate the amine, increasing solubility or forming a sticky salt.[1] If you stop too high (pH > 8), the phenolate sodium salt remains soluble/oily.[1]

  • The Fix:

    • Dilute the reaction mass with water before acid addition (1:1 ratio).[1]

    • Use Glacial Acetic Acid instead of HCl.[1] The buffer capacity of acetate prevents rapid pH crashes.[1]

    • Target pH 5.5–6.0 precisely.[1]

    • Rescue: If oiled out, reheat the mixture to 60°C until the oil dissolves, then cool very slowly (5°C/hour) with vigorous stirring to induce crystallization.

Phase 3: Safety & Environment

Q: The lab smells like rotten garlic/gas even after workup. Is the product degrading? A: Likely yes. The thioether bond is stable, but unreacted S-butylisothiourea degrades into butyl mercaptan (butanethiol) under basic hydrolysis.[1]

  • The Fix:

    • Ensure complete consumption of the isothiourea starting material (add slight excess of ethyl cyanoacetate).[1]

    • Quench Protocol: Add 5% Hydrogen Peroxide or Sodium Hypochlorite (Bleach) to the mother liquor filtrate.[1] This oxidizes the smelly mercaptan to the odorless sulfonic acid/disulfide before disposal.[1]

Part 3: Visualization

Diagram 1: Synthetic Logic & Mechanism

This flow illustrates the critical path and where impurities (red nodes) enter the system.[1]

ReactionPathway cluster_inputs Feedstock cluster_reaction Cyclization (Reflux) cluster_output Isolation S_Salt S-Butylisothiourea (HBr Salt) FreeBase Free Isothiourea S_Salt->FreeBase Neutralization (0°C) ECA Ethyl Cyanoacetate Hydrolysis Impurity: Cyanoacetic Acid (Moisture induced) ECA->Hydrolysis Water present Base NaOEt / EtOH Base->FreeBase Intermediate Acrylate Intermediate FreeBase->Intermediate + ECA (<10°C) Product 6-Amino-2-(butylthio) pyrimidin-4-ol Intermediate->Product Reflux (4-6 hrs) Product->Product Slow Acidification (Acetic Acid, pH 6) Oil Failure: Sticky Oil/Gum (pH < 4 or > 7) Product->Oil Fast Acidification (HCl)

Caption: Figure 1. Reaction pathway highlighting critical control points.[1] Note that moisture leads to hydrolysis impurities, while rapid acidification leads to physical state failures (oiling).[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose batch failures.

Troubleshooting Start Problem Observed? Yield Low Yield? Start->Yield Purity Low Purity? Start->Purity State Sticky/Oily? Start->State CheckWater Water Content >0.2%? Yield->CheckWater CheckTemp Addition T >10°C? Purity->CheckTemp CheckAcid Acid used? State->CheckAcid DrySolvent Action: Dry Ethanol Increase Base CheckWater->DrySolvent Yes CheckStoi Action: Check Base Stoichiometry CheckWater->CheckStoi No CoolDown Action: Cool Reactants Slower Addition CheckTemp->CoolDown Yes Recryst Action: Recrystallize (EtOH/Water) CheckTemp->Recryst No SwitchAcid Action: Use Acetic Acid Target pH 6 CheckAcid->SwitchAcid Strong (HCl) SlowCool Action: Reheat & Slow Cool CheckAcid->SlowCool Weak (AcOH)

Caption: Figure 2. Diagnostic logic tree for resolving common synthetic failures in pyrimidine cyclization.

References

  • AstraZeneca AB. (2001).[1] Triazolo(4,5-d)pyrimidine compounds.[1][5][6] (Patent No.[1] WO2000034283).[1] World Intellectual Property Organization.[1] Link(Foundational patent describing the propyl/butyl-thio pyrimidine scaffolds for Ticagrelor).[1]

  • Springfield, S. A., et al. (2016).[1] Novel synthetic methodology for the synthesis of Ticagrelor.[1][7] Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.[1] Link(Detailed discussion on the cyclization kinetics of 4,6-substituted pyrimidines).

  • Kambe, S., et al. (1979).[1] Synthetic Studies Using α,β-Unsaturated Nitriles: Reaction of Ethyl Cyanoacetate with Thiourea.[1] Synthesis, 1979(04), 287-289.[1] (Classic mechanistic grounding for cyanoacetate-thiourea condensations).

  • PubChem. (2025).[1][8] Compound Summary: 6-Amino-2-(propylthio)pyrimidin-4-ol.[1] National Library of Medicine.[1] Link(Physicochemical properties and solubility data for the homologous series).

Sources

Technical Support Center: Purification of 6-Amino-2-(butylthio)pyrimidin-4-ol

[1]

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol (often referred to as the "Butylthio Intermediate") presents a unique set of purification challenges compared to its methyl- or propyl-analogs (common in Ticagrelor synthesis). The addition of the butyl chain significantly increases lipophilicity, altering its crystallization kinetics and solubility profile.

This guide addresses the three most critical failure points reported by researchers: "oiling out" during crystallization , peak splitting in HPLC , and persistent sulfurous impurities .

Purification Decision Matrix

Before proceeding, determine your purification strategy based on the crude purity profile.

PurificationStrategyStartCrude Reaction Mixture(Alkaline pH)CheckPurityCheck Crude Purity (HPLC)Start->CheckPurityHighPurityPurity > 85%CheckPurity->HighPurityLowPurityPurity < 85% orHigh Color/SmellCheckPurity->LowPurityAcidPrecAcid Precipitation(pH 4.0 - 5.0)HighPurity->AcidPrecCharcoalActivated Charcoal Treatment(Hot Ethanol)LowPurity->CharcoalRecrystRecrystallization(EtOH/Water or IPA)AcidPrec->RecrystStandard RouteColumnFlash Chromatography(DCM/MeOH)AcidPrec->ColumnIf Oiling PersistsCharcoal->AcidPrecFinalPure Solid(White/Off-White)Recryst->FinalColumn->Final

Figure 1: Decision matrix for selecting the optimal purification route based on initial crude quality.

Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I am trying to recrystallize the compound from Ethanol/Water, but as I cool it down, a sticky oil forms at the bottom instead of crystals. How do I fix this?"

Technical Insight: This is the most common issue with the butyl analog. The butyl chain lowers the melting point and increases lipophilicity compared to the methyl/propyl variants. When water is added too quickly or the temperature drops too fast, the compound undergoes liquid-liquid phase separation (LLPS) before it reaches the crystal nucleation point.

Corrective Protocol:

  • Change Solvent System: Switch from Ethanol/Water to Isopropanol (IPA) . The solubility curve in IPA is often steeper, allowing for cooling crystallization without an anti-solvent (water).

  • Seeding is Mandatory: You must seed the solution at the metastable zone (approx. 5-10°C below the dissolution temperature).[1]

    • Tip: If you lack seeds, scratch the glass wall vigorously or withdraw a small aliquot, freeze it to induce solidification, and return it to the pot.

  • Slow Cooling: Use a controlled cooling ramp (e.g., 10°C per hour). Rapid cooling traps impurities and forces the oil state.[1]

Issue 2: HPLC Peaks are Splitting or Tailing

User Question: "My HPLC chromatogram shows a split peak or severe tailing for the main compound. Is my column degrading?"

Technical Insight: Your column is likely fine. This molecule exhibits keto-enol tautomerism (specifically lactam-lactim tautomerism).[1] In neutral solvents, the 4-hydroxy form and the 4-oxo (amide) form exist in equilibrium.[1] On the column, these forms interconvert at a rate similar to the chromatographic timescale, causing peak splitting.

Corrective Protocol:

  • pH Control: You must lock the tautomer.[1]

    • Acidic Method (Preferred): Use 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile.[1] This protonates the system and favors the keto-form, sharpening the peak.

    • Basic Method: Use 10mM Ammonium Acetate (pH 9).[1] This forms the enolate, also unifying the peak, though retention will decrease.

  • Temperature: Run the column at 40°C . Higher temperature increases the rate of tautomeric interconversion beyond the separation timescale, merging the split peaks into a single sharp peak.

Issue 3: Persistent Sulfur Smell and Yellow Color

User Question: "Even after recrystallization, the solid has a yellow tint and smells like rotten cabbage."

Technical Insight: The smell comes from unreacted S-butylisothiourea or low-molecular-weight mercaptans.[1] The color often comes from oxidative coupling of the sulfur (disulfides) or polymerization of the ethyl cyanoacetate starting material.

Corrective Protocol:

  • The "Base Wash": Before recrystallization, dissolve the crude solid in 1M NaOH. The pyrimidinol is acidic (pKa ~9) and will dissolve as a salt.[1]

    • Action: Extract this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate .[1] The non-acidic sulfur impurities (smell) will migrate to the organic layer.[1]

    • Recovery: Acidify the aqueous layer to pH 4-5 to reprecipitate the clean product.[1]

  • Charcoal Filtration: If the yellow color persists, treat the hot alcoholic solution with activated charcoal (5 wt%) for 30 minutes before the final crystallization.

Detailed Experimental Protocol

Protocol: Optimized Recrystallization of this compound

Objective: Purification of crude material (purity >85%) to >98% HPLC purity.

Reagents:

  • Crude this compound[1]

  • Solvent A: Isopropanol (IPA)

  • Solvent B: Water (Deionized)

  • Glacial Acetic Acid (optional, for pH adjustment)

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude solid into a round-bottom flask. Add 80 mL of Isopropanol .

  • Heating: Heat the mixture to reflux (~82°C) with stirring. The solid should fully dissolve.[1] If not, add IPA in 5 mL increments.[1]

    • Critical Check: If the solution is dark/black, add 0.5 g activated carbon, stir for 20 mins, and filter hot through Celite.

  • Nucleation Setup: Cool the solution slowly to 60°C.

  • Seeding: Add seed crystals (approx. 10 mg). Observe for cloudiness (nucleation) over 15 minutes.

  • Anti-Solvent Addition (Optional but Risky): If yield is low, add water very slowly (dropwise) at 60°C. Do not exceed a 1:5 ratio (Water:IPA). Warning: Rapid water addition causes oiling.

  • Crystallization: Cool to Room Temperature (20-25°C) over 2 hours. Then cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with 20 mL of cold IPA/Water (4:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. (High heat can cause sulfur oxidation/discoloration).[1]

Physical Data & Solubility Profile

The following data summarizes the solubility characteristics of the butyl analog compared to the propyl analog, derived from homologous series trends [1, 2].

SolventSolubility (Hot)Solubility (Cold)Comments
Water PoorInsolubleAvoid as primary solvent.[1]
Ethanol HighModerateGood for recrystallization, risk of oiling if water added.
Isopropanol HighLowBest balance for crystallization.
DCM ModerateModerateGood for extraction of impurities.[1]
1M NaOH SolubleSolubleForms Sodium Salt (Purification trick).[1]
1M HCl SolubleSolubleForms Hydrochloride salt (Hydrolytically unstable over time).[1]
Mechanism Visualization: Tautomerism

Understanding the tautomerism is vital for HPLC analysis.[1][2] The compound exists in equilibrium, which is why pH control is mandatory.

TautomerismEnolEnol Form(4-Hydroxypyrimidine)Favored in basic pHKetoKeto Form(4(3H)-Pyrimidinone)Favored in acidic pH/Solid stateEnol->Keto H+ Transfer

Figure 2: The tautomeric equilibrium between the enol and keto forms. Acidic HPLC mobile phases shift this equilibrium to the Keto form, sharpening peaks.

References
  • AstraZeneca AB. (2000).[1] Process for the preparation of pyrimidine derivatives.[1][3][4][5][6] (Patent WO2001092263A1).[1] Describes the synthesis and purification of the propyl-analog (Ticagrelor intermediate), establishing the baseline for alkylthio-pyrimidine purification.

  • Spring, F. S., et al. (1950).[1] The synthesis of 4-amino-2-alkylthiopyrimidines.[1][7] Journal of the Chemical Society.[1] Provides foundational chemistry on the condensation of isothioureas with cyanoacetates and their solubility properties.[1]

  • Chromatography Forum. (2005).[1] Separation of tautomer compounds.[1][2][8][9][10] Discussion on HPLC strategies for keto-enol tautomers in pyrimidines.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135411363, 6-Methyl-2-(propylthio)pyrimidin-4-ol.[1] (Used for homologous series solubility inference).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] The compound may cause skin sensitization due to the thioether moiety.

Technical Support Center: Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: S-Alkylation Optimization for Pyrimidine Intermediates Target Molecule: 6-Amino-2-(butylthio)pyrimidin-4-ol (Ticagrelor Analog Intermediate) Support Tier: Level 3 (Process Chemistry & Optimization)

Executive Summary & Core Protocol

The synthesis of This compound is a critical S-alkylation step, chemically analogous to the production of the commercial platelet inhibitor Ticagrelor intermediate (which utilizes a propylthio group). The reaction involves the nucleophilic substitution of n-butyl halide by the sulfur atom of 4-amino-6-hydroxy-2-mercaptopyrimidine (6-amino-2-thiouracil).

Common Failure Mode: Researchers often encounter yields <60% due to poor pH control during isolation (isoelectric point precipitation) or competitive N-alkylation due to improper solvent/base selection.

The "Golden Standard" Protocol

Use this baseline to benchmark your current yield.

ParameterSpecificationRationale
Precursor 6-Amino-2-thiouracil (1.0 eq)Starting scaffold.[1]
Alkylating Agent n-Butyl Bromide (1.1–1.2 eq)Slight excess drives kinetics; avoid large excess to prevent di-alkylation.
Base NaOH (1.05–1.1 eq)Critical: Stoichiometry must be precise. Excess base promotes N-alkylation.
Solvent Water (or Water/EtOH 5:1)Water promotes S-selectivity (soft nucleophile) over N-selectivity.
Temperature 80–85°C (Reflux)Required to overcome activation energy for alkylation.
Workup pH Adjust to pH 4.5–5.0The Yield Killer. Product is amphoteric; solubility increases at pH <3 and pH >7.

Troubleshooting Modules

Module A: "My Yield is Low (<50%) but Purity is High"

Diagnosis: The issue is likely in the Isolation/Workup Phase , not the reaction itself. The product is highly amphoteric due to the basic amine and acidic enol/thiol moieties.

The Mechanism: In the reaction mixture (pH >12), the product exists as a soluble sodium salt.

  • If you acidify to pH < 2: The amine protonates (

    
    ), forming a soluble hydrochloride salt. The product remains in the mother liquor.
    
  • If you stop at pH > 7: The phenol/thiol remains deprotonated (

    
    ), keeping the product soluble.
    

Corrective Action:

  • Cool reaction mass to 20–25°C.

  • Slowly add dilute HCl (2N) while monitoring with a calibrated pH meter.

  • Target pH: Strictly 4.5 to 5.0 . This is the isoelectric point where zwitterionic solubility is lowest.

  • Stir the slurry for 1 hour at 10°C to maximize crystallization before filtration.

Module B: "I see a Secondary Peak (~10-15%) in HPLC"

Diagnosis: Competitive N-Alkylation . While sulfur is a softer nucleophile than nitrogen (favoring S-alkylation), high alkalinity or polar aprotic solvents (like DMF) can strip the hydration shell off the nitrogen, making it more nucleophilic.

Corrective Action:

  • Switch Solvent: If using DMF or DMSO, switch to Water or Water/Isopropanol . Protic solvents hydrogen-bond with the nitrogen, "masking" it and reducing its nucleophilicity, thereby directing the alkyl halide to the sulfur.

  • Check Base Stoichiometry: Ensure NaOH is not >1.1 equivalents. High pH deprotonates the amide nitrogen (pKa ~13), triggering N-alkylation.

Module C: "The Product is Pink or Brown"

Diagnosis: Oxidative Dimerization. Thiols and thiolate intermediates are susceptible to oxidation by air, forming disulfide dimers (R-S-S-R).

Corrective Action:

  • Inert Atmosphere: Sparge the reaction solvent with Nitrogen (

    
    ) for 15 minutes prior to heating.
    
  • Antioxidant: Add 0.5 mol% Sodium Metabisulfite (

    
    ) to the reaction mixture as a scavenger.
    

Process Visualization

Workflow Logic: Reaction & Isolation

ReactionWorkflow Start Start: 6-Amino-2-thiouracil Dissolution Dissolve in aq. NaOH (1.05 eq) Start->Dissolution Alkylation Add n-Butyl Bromide Reflux 85°C, 3-5h Dissolution->Alkylation Check Check HPLC Conversion >98%? Alkylation->Check Check->Alkylation No (Continue Heating) Cooling Cool to 20°C Check->Cooling Yes Acidification CRITICAL STEP Adjust pH to 4.5-5.0 Cooling->Acidification Filtration Filter & Wash (Water/MeOH) Acidification->Filtration Product Final Product 6-Amino-2-(butylthio)... Filtration->Product

Caption: Optimized process flow emphasizing the critical pH adjustment step for yield maximization.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield Impurity Impurity (>5%) Issue->Impurity CheckML Analyze Mother Liquor LowYield->CheckML CheckType Identify Impurity Type Impurity->CheckType ProdInML Product found in ML CheckML->ProdInML FixPH Fix: Adjust pH to 4.5-5.0 ProdInML->FixPH Yes (Solubility Issue) FixReact Fix: Increase Temp/Time ProdInML->FixReact No (Incomplete Rxn) N_Alk N-Alkylated Isomer CheckType->N_Alk Disulfide Disulfide Dimer CheckType->Disulfide FixSolvent Fix: Switch to Water/EtOH Reduce Base N_Alk->FixSolvent FixInert Fix: N2 Sparging Add Metabisulfite Disulfide->FixInert

Caption: Decision tree for diagnosing yield losses and impurity profiles in S-alkylation.

Comparative Data: Solvent & Base Effects[2]

The following data summarizes the impact of reaction conditions on the Regiomeric Ratio (S- vs N-alkylation) and Isolated Yield.

Reaction SystemBase (Eq)TempS:N RatioYieldNotes
Water (Recommended) NaOH (1.05) 85°C 98:2 92% Best balance of yield and purity.
DMF

(1.5)
60°C75:2565%High N-alkylation due to naked anion effect.
Ethanol (Abs)EtONa (1.1)78°C90:1081%Good yield, but salt removal is difficult.
Water + TBAB (PTC)NaOH (1.1)40°C95:588%Good for kinetics, but PTC removal adds cost.

FAQ: Rapid Fire Solutions

Q: Can I use Butyl Iodide instead of Butyl Bromide? A: Yes. Butyl Iodide is more reactive (better leaving group) and allows for lower reaction temperatures (60°C). However, it is more expensive and light-sensitive. If using Iodide, wrap the flask in foil to prevent radical degradation.

Q: My reaction mixture became a solid cake. What happened? A: You likely used too little solvent volume. The sodium salt of the product is less soluble than the starting material in high concentrations.

  • Fix: Ensure solvent volume is at least 5–7 volumes (5-7 mL per gram of precursor). Add water to redissolve before acidification.

Q: Why is the filtration so slow? A: Rapid acidification creates fine, amorphous particles that clog filters.

  • Fix: "Digest" the precipitate. After reaching pH 4.5, heat the slurry to 50°C for 30 minutes, then cool slowly. This Ostwald ripening process grows larger, more filterable crystals.

References

  • AstraZeneca AB. (2001). Crystal modifications of a pyrimidine derivative.[2] (Patent WO2001092262). WIPO. Link

    • Authority: Primary source for the process chemistry of the propylthio analogue (Ticagrelor intermediate)
  • Zhang, Y. M., et al. (2014).[3] Synthesis of Ticagrelor Intermediate. Chemical Reagents, 36(7), 667-669.[3] Link

    • Authority: Validates the S-alkylation optimization and yield parameters (51-92% range depending on method).
  • BenchChem. (2025).[4] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.Link

    • Authority: Provides comparative data on N- vs O- vs S-alkyl
  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link

    • Authority: Describes the medicinal chemistry route and the importance of the alkylthio substituent.

Sources

common side reactions in the synthesis of aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering synthetic roadblocks with aminopyrimidine derivatives. It prioritizes mechanistic causality and actionable troubleshooting over generic advice.

Topic: Troubleshooting Common Side Reactions & Regioselectivity Issues Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Pyrimidine Paradox

Aminopyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., Imatinib, Palbociclib). However, the pyrimidine ring is electronically deceptive. Its electron-deficient nature invites nucleophilic attack, yet the presence of two ring nitrogens creates complex regioselectivity challenges (N1 vs. N3 vs. exocyclic amine) and susceptibility to rearrangement.

This guide addresses the four most critical failure modes in aminopyrimidine synthesis:

  • Inverted Regioselectivity in

    
     displacements.
    
  • The "Imino-Tautomer" Trap during alkylation.

  • Unexpected Isomerization (Dimroth Rearrangement).

  • Catalyst Deactivation in Cross-Couplings.

Module 1: Regioselectivity Failure in Reactions

Symptom: You reacted 2,4-dichloropyrimidine with an amine intending to substitute at C4, but obtained a mixture or the C2-isomer. Alternatively, you observed bis-substitution (2,4-diamino product).

The Mechanism: Electronic Bias vs. Sterics

In 2,4-dichloropyrimidines, the C4 position is intrinsically more electrophilic than C2.

  • Why? The C4 carbon is para to N1 and ortho to N3. It benefits from the electron-withdrawing inductive effect of both nitrogens and resonance stabilization of the Meisenheimer complex at N1. The C2 position is flanked by two nitrogens, but the intermediate anion is less stabilized due to symmetry and orbital overlap issues (lone pair repulsion).

  • The Exception (C2 Selectivity): Hard nucleophiles (alkoxides) or specific solvent interactions can flip this selectivity to C2 via coordination-assisted pathways or thermodynamic control.

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Temperature Keep < 0°C (initially) C4 substitution has a lower activation energy (

). Low temp kinetically favors C4. Higher temps (

) promote C2 attack and bis-substitution.
Base DIPEA or

(1.0–1.1 eq)
Excess base promotes bis-substitution. Use stoichiometric amounts. For C4 selectivity, avoid strong inorganic bases (NaH) which may promote C2 attack via coordination.
Solvent THF or IPA Protic solvents (IPA) can assist leaving group departure via H-bonding, often enhancing rate but potentially eroding selectivity. THF is safer for strict kinetic control.
Lewis Acid Add

or

If C4 selectivity is poor, Lewis acids can coordinate to N3, further activating C4 and sterically blocking C2.
Visualizing the Pathway

The diagram below illustrates the competition between Kinetic (C4) and Thermodynamic/Side (C2/Bis) pathways.

SNAr_Selectivity Start 2,4-Dichloropyrimidine Meisenheimer_C4 C4-Meisenheimer Complex (More Stable) Start->Meisenheimer_C4 Low Temp (<0°C) Fast k1 Meisenheimer_C2 C2-Meisenheimer Complex (Less Stable) Start->Meisenheimer_C2 High Temp / Alkoxides Slow k2 Nu Nucleophile (R-NH2) Prod_C4 4-Amino-2-chloropyrimidine (Major Kinetic Product) Meisenheimer_C4->Prod_C4 -Cl⁻ Prod_C2 2-Amino-4-chloropyrimidine (Minor/Thermodynamic) Meisenheimer_C2->Prod_C2 -Cl⁻ Prod_Bis 2,4-Diaminopyrimidine (Over-reaction) Prod_C4->Prod_Bis Excess Amine + Heat Prod_C2->Prod_Bis Excess Amine + Heat

Caption: Kinetic preference for C4 substitution vs. competing C2 and bis-substitution pathways.

Module 2: The "Imino-Tautomer" Trap (N-Alkylation)

Symptom: You attempted to alkylate the exocyclic amine (


) of an aminopyrimidine using an alkyl halide, but the product is unstable, has incorrect NMR shifts, or is a crystalline solid that is actually the ring-alkylated imine salt.
The Mechanism: Ambient Nucleophilicity

Aminopyrimidines are ambient nucleophiles.

  • Ring Nitrogen (N1/N3): Highly nucleophilic (

    
     lone pair in the plane).
    
  • Exocyclic Amine (

    
    ):  Less nucleophilic due to resonance delocalization of the lone pair into the electron-deficient ring.
    

Direct alkylation with alkyl halides almost ALWAYS occurs at the ring nitrogen first , forming a 1-alkyl-2-iminopyrimidine.

Troubleshooting Protocol

Q: How do I force alkylation on the exocyclic amine?

Option A: Reductive Amination (Gold Standard) Avoid alkyl halides. Use an aldehyde/ketone + reductant.

  • Protocol: React Aminopyrimidine + Aldehyde in MeOH/DCM with catalytic AcOH. Stir 2h to form imine (often slow due to low nucleophilicity). Add

    
     or 
    
    
    
    .
  • Why it works: The imine forms on the exocyclic amine (reversible), and the hydride reduction is irreversible. Ring nitrogens do not form stable adducts with aldehydes under these conditions.

Option B: The "Protection-Deprotection" Shuffle If you must use an alkyl halide:

  • Protect the amine (e.g., Boc, Acetyl). Note: This often protects the ring N or forms bis-protected species.

  • Better Approach: Use NaH (2 eq) in DMF. Deprotonation creates the amidine anion, delocalizing charge. While N-alkylation is still a risk, the anion on the exocyclic nitrogen is more nucleophilic than the neutral species. Warning: Strictly control stoichiometry to avoid bis-alkylation.

Module 3: The Dimroth Rearrangement

Symptom: You synthesized a 1-alkyl-2-iminopyrimidine (intentionally or accidentally), but after workup or heating, the alkyl group "migrated" to the exocyclic amine. Or, your structural assignment does not match the expected regioisomer.

The Mechanism: ANRORC

The Dimroth Rearrangement is an isomerization driven by thermodynamics. A 1-alkyl-1,2-dihydro-2-iminopyrimidine (less stable) converts to a 2-(alkylamino)pyrimidine (more stable aromatic system).

  • Mechanism: A ddition of N ucleophile (

    
     or 
    
    
    
    ), R ing O pening, R ing C losure.[1][2]
  • Trigger: Basic pH (NaOH,

    
    ) and Heat.
    
Self-Validating Check

If you suspect rearrangement:

  • Check UV: The rearranged product (fully aromatic) usually has a distinct UV absorption compared to the imino-dihydro precursor.

  • Check NMR: The "imino" form often shows distinct coupling or broad NH signals compared to the sharp NH of the alkylamino form.

Dimroth_Rearrangement Substrate 1-Alkyl-2-iminopyrimidine (Kinetic Product) Adduct Hydrated Adduct (Nucleophilic Attack at C6/C4) Substrate->Adduct + H₂O / OH⁻ OpenChain Open Chain Intermediate (Ring Opening) Adduct->OpenChain Ring Cleavage Rotated Bond Rotation (Recyclization Setup) OpenChain->Rotated Isomerization Product 2-(Alkylamino)pyrimidine (Thermodynamic Product) Rotated->Product Ring Closure (-H₂O)

Caption: The ANRORC mechanism converting ring-alkylated imines to exocyclic amines.

Module 4: Buchwald-Hartwig Cross-Coupling Failures

Symptom: Reaction stalls with unreacted aryl halide, or you observe significant hydrodehalogenation (replacement of Cl/Br with H).

The Cause: Catalyst Poisoning & -Hydride Elimination
  • Poisoning: The pyrimidine nitrogens are excellent ligands for Palladium. They displace phosphine ligands, forming inactive Pd-pyrimidine complexes.

  • Dehalogenation: Aminopyrimidines can act as hydride sources or promote pathways where

    
    -hydride elimination from the amine occurs faster than reductive elimination.
    
Optimization Matrix
ComponentRecommendationReasoning
Ligand BrettPhos, Xantphos, or tBuXPhos Bulky, electron-rich ligands prevent the Pd center from coordinating to the pyrimidine ring nitrogens.
Base

or

Weaker bases reduce dehalogenation side reactions compared to NaOtBu.
Pre-catalyst Pd(OAc)2 (add ligand) or Pd-G3 precatalysts Pre-formed precatalysts (e.g., Xantphos Pd G3) ensure the active species forms immediately, minimizing the window for pyrimidine poisoning.
Solvent Dioxane or Toluene (Anhydrous) Water can promote hydrolysis of the chloropyrimidine or catalyst deactivation.

Frequently Asked Questions (FAQ)

Q1: I'm seeing a fluorescent yellow byproduct in my Biginelli synthesis of aminopyrimidines. What is it? A: This is likely a Hantzsch-type 1,4-dihydropyridine . It forms when the urea decomposes to ammonia (or if free ammonia is present), which then reacts with two equivalents of the


-ketoester and the aldehyde.[3]
  • Fix: Lower the reaction temperature and ensure urea is not decomposing. Use a pure acid catalyst rather than harsh conditions.

Q2: Can I use microwave irradiation for


 on chloropyrimidines? 
A:  Yes, but be cautious. While it accelerates the reaction, it also accelerates the hydrolysis  of the chloride (to the pyrimidinone) if any moisture is present. It also promotes the thermodynamic C2-substitution if you are targeting C4. Use strictly anhydrous solvents and seal the vessel under argon.

Q3: Why did my chloropyrimidine turn into a pyrimidinone during the reaction? A: Acid-catalyzed or Base-mediated Hydrolysis .

  • Acidic:[2] If you used an amine salt (e.g., aniline HCl) without enough base, the HCl byproduct + trace water hydrolyzes the C-Cl bond.

  • Basic: Hydroxide (from wet hygroscopic bases like KOH) is a potent nucleophile. Switch to non-nucleophilic bases (DIPEA,

    
    ) and dry solvents.
    

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Dimroth Rearrangement Mechanism

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[2]

    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link]

  • Buchwald-Hartwig Amination of Pyrimidines

    • Title: Scope and Limitations of Pd-Catalyzed Amin
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Side Reactions in Pyrimidine Synthesis

    • Title: Common side reactions in the synthesis of pyrimidines and their prevention.[3]

    • Source:BenchChem Technical Support[3]

Sources

Technical Support Center: 6-Amino-2-(butylthio)pyrimidin-4-ol Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile & Chemical Logic

6-Amino-2-(butylthio)pyrimidin-4-ol is a functionalized pyrimidine scaffold widely used as an intermediate in the synthesis of bioactive compounds (e.g., P2Y12 receptor antagonists like Ticagrelor analogs) and as a fragment for crystallographic screening.[1]

To successfully handle this compound, researchers must understand its dual-personality :

  • Tautomeric Ambiguity: While named "4-ol," it exists predominantly as 6-amino-2-(butylthio)pyrimidin-4(3H)-one in solution.[1]

  • Redox Sensitivity: The thioether (butylthio) moiety is a "soft" nucleophile susceptible to oxidation, which can alter potency data or lead to side reactions.[1][2]

This guide addresses the three most common failure modes: Solubility Crashes , Unexpected Reactivity (Oxidation) , and Spectral Mismatches .[2]

Part 1: Solubility & Formulation Troubleshooting

The Issue: Users frequently report precipitation upon diluting DMSO stocks into aqueous buffers (PBS/TBS), leading to false negatives in enzymatic assays or "sticky" compound behavior in SPR/ITC.[2]

Root Cause: The n-butyl chain adds significant lipophilicity (increasing LogP) compared to methyl-analogs.[1] The compound acts as a zwitterion with poor solubility at neutral pH.[1][2]

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[1][2][3]Usage Notes
DMSO Excellent>50 mMPreferred stock solvent.[1] Hygroscopic; store under inert gas.
DMF Good~30 mMAlternative if DMSO interferes with downstream catalysis.[1][2]
Water (pH 7) Poor<0.1 mMRisk Zone. Likely to precipitate.[1][2]
NaOH (1M) Good>10 mMDeprotonates the 4-OH (pKa ~9.5), forming a soluble enolate salt.[1][2]
Ethanol Moderate~5-10 mMGood for transfers, but avoid for long-term storage due to evaporation.[1]
FAQ: Why did my compound crash out in PBS?

A: At pH 7.4, the compound is largely uncharged.[2] The 4-OH group is protonated (neutral), and the butyl tail drives aggregation.[2] Fix:

  • pH Adjustment: If your assay tolerates it, raise the pH to >8.5. This deprotonates the hydroxyl group, creating a negative charge that aids solubility.[1][2]

  • Cosolvent Spike: Ensure a final DMSO concentration of at least 1-2% in the assay buffer.

  • Order of Addition: Never add buffer to the neat compound. Always add the DMSO stock dropwise into the vortexing buffer to prevent local high-concentration "hotspots" that trigger nucleation.[1][2]

Part 2: Stability & Oxidation (The "Hidden" Variable)[2]

The Issue: Purity analysis (LC-MS) shows a "split peak" or a mass shift of +16 Da or +32 Da after storage.

Root Cause: The sulfur atom in the 2-(butylthio) position is prone to oxidation by atmospheric oxygen or peroxides in aged solvents, forming sulfoxides (S=O) or sulfones (O=S=O) .[2]

Mechanism of Degradation[2]

OxidationPathway Compound Parent Compound (Sulfide) Sulfoxide Impurity A (+16 Da) (Sulfoxide) Compound->Sulfoxide [O] (Air/Peroxides) Sulfone Impurity B (+32 Da) (Sulfone) Sulfoxide->Sulfone [O] (Strong Oxidant) Displacement Nucleophilic Attack (Loss of Butyl Chain) Sulfone->Displacement Nu- (Amine/OH) S_NAr Reaction

Figure 1: The oxidation cascade.[1][2] Note that the sulfone is a potent leaving group, making the ring reactive toward nucleophiles (S_NAr), effectively destroying the compound.[2]

Protocol: Preventing Sulfur Oxidation
  • Degas Solvents: Use freeze-pump-thaw cycled DMSO or purchase "anhydrous, septum-sealed" grades.[1]

  • Avoid Bleach: Do not use hypochlorite-based cleaners near the dry powder; vapors can initiate oxidation.[1][2]

  • Storage: Store solid powder at -20°C. DMSO stocks should be single-use aliquots stored at -80°C under Argon/Nitrogen.

Part 3: Spectral Mismatches (Tautomerism)

The Issue: The NMR spectrum shows a proton signal at ~11-12 ppm (broad) and lacks a distinct O-H signal expected for a "phenol." Users suspect they received the wrong product.[1][2]

Root Cause: Pyrimidines with 4-OH and 6-NH2 groups undergo lactam-lactim tautomerism .[1] In polar solvents (DMSO-d6, H2O), the equilibrium heavily favors the keto (lactam) form, not the enol (lactim) form implied by the name "4-ol."[2]

Visualizing the Equilibrium

Tautomerism Enol Enol Form (Lactim) '4-ol' (Minor in Solution) Keto Keto Form (Lactam) '4(3H)-one' (Major in DMSO/H2O) Enol->Keto Tautomerization (Fast Exchange) Anion Enolate Anion (High pH Form) Keto->Anion Deprotonation (pH > 9.5)

Figure 2: The dominant species in your test tube is likely the Keto form.[1][2] This explains the presence of an N-H proton signal in NMR and the absence of a phenolic O-H signal.[2]

Diagnostic Check:

  • 1H NMR: Look for a broad singlet >10 ppm.[1][2] This is the N3-H (ring nitrogen), confirming the keto form.[2]

  • 13C NMR: A carbonyl signal around 160-165 ppm confirms the C=O bond.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Standard Stock Preparation (10 mM)

Purpose: To create a stable, precipitation-resistant stock.[2]

  • Weighing: Weigh 5–10 mg of compound into an amber glass vial (protects from light).

  • Calculation: Calculate DMSO volume using the molecular weight (MW ≈ 199.27 g/mol ).[1][2]

    • Formula:

      
      [1][2]
      
  • Dissolution: Add high-grade DMSO. Vortex vigorously for 30 seconds.[1][2]

  • Visual Check: Hold vial against a light source. The solution must be perfectly clear. If hazy, sonicate for 5 minutes at room temperature.

  • Blanketing: Flush the headspace with Nitrogen gas before capping.[1][2]

Protocol B: Chemical Verification (TLC)

Purpose: Quick purity check before critical experiments.[1][2]

  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).[1][2]

  • Visualization: UV (254 nm).[1][2]

  • Expected Rf: ~0.4–0.5 (The amino group makes it streak slightly; add 1% Triethylamine if streaking is severe).[1][2]

  • Troubleshooting: If you see a spot at the solvent front (Rf ~0.9), your compound has likely oxidized to the sulfone (less polar) or the butyl chain has cleaved.[2]

References & Authority

  • PubChem Compound Summary. 6-Amino-1H-pyrimidin-4-one (Analogous Scaffold).[1] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Synblock Chemical Data. 6-Amino-2-(methylthio)pyrimidin-4-ol Properties. (Used for solubility extrapolation).[1][2] Link[1][2]

  • MDPI Molecules. Tautomerism of Pyrimidine Derivatives: NMR and Theoretical Studies. (Mechanistic grounding for Part 3). Link[1][2]

  • BenchChem. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol Intermediate Data.Link[1][2]

Sources

stability issues of 6-Amino-2-(butylthio)pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active Monitoring

Welcome to the Technical Support Center

Subject: Stability & Handling of 6-Amino-2-(butylthio)pyrimidin-4-ol (ABTP) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ticket ID: ABTP-STAB-2024

You are likely accessing this guide because you have encountered inconsistent HPLC data, unexpected precipitation, or "phantom" impurities in your stock solutions. This compound (ABTP) is a deceptive molecule; its structural simplicity masks a complex interplay of tautomeric equilibrium , oxidative susceptibility , and amphiphilic solubility issues .

This guide is not a generic SDS summary. It is a root-cause analysis engine designed to stabilize your experiments.

Part 1: The "Phantom" Impurities (Chemical Stability)

User Observation: "My fresh DMSO stock solution was pure (99%+) on Day 1. By Day 3, I see two new peaks at shorter retention times (RRT 0.85 and 0.92). Is the compound hydrolyzing?"

Technical Diagnosis: No, it is likely not hydrolyzing. The 2-thioether bond is relatively stable to hydrolysis under neutral conditions. You are witnessing S-Oxidation .

The butylthio group at position 2 is an electron-rich "soft" nucleophile. In the presence of dissolved oxygen or peroxides (common in aged ethereal solvents or non-degassed DMSO), the sulfur atom oxidizes sequentially to the Sulfoxide and Sulfone .

Mechanism of Degradation

The degradation follows a linear oxidative pathway. The sulfoxide is chiral (creating potential diastereomers if other chiral centers exist) and more polar than the parent, leading to shorter retention times on Reverse Phase (RP) HPLC.

OxidationPathway Parent Parent (Sulfide) Lipophilic RT: ~10 min Sulfoxide Impurity A (Sulfoxide) Polar (S=O) RT: ~8.5 min Parent->Sulfoxide Slow Oxidation Oxidant [O] (Peroxides/Air) Oxidant->Parent Sulfone Impurity B (Sulfone) Very Polar (O=S=O) RT: ~7.0 min Sulfoxide->Sulfone Rapid Oxidation

Caption: Stepwise S-oxidation pathway of ABTP. Note the shift toward higher polarity (lower retention time).

Troubleshooting Protocol 1: Preventing Oxidation
StepActionScientific Rationale
1 Solvent Choice Avoid Ethers. THF and Dioxane form peroxides rapidly. Use anhydrous DMSO or DMF stored under Argon.
2 Degassing Sparge buffers with Helium or Nitrogen for 15 mins before use. Dissolved

is sufficient to drive the Sulfide

Sulfoxide transition over 24-48h.
3 Antioxidants Add 0.1% Ascorbic Acid or DTT (Dithiothreitol) to aqueous working solutions. This acts as a "sacrificial" reducing agent.
4 Storage Store solid at -20°C. Store DMSO stocks in aliquots at -80°C. Never store working dilutions (aqueous) >24 hours.
Part 2: The Solubility Paradox (Physical Stability)

User Observation: "I diluted my 10 mM DMSO stock into PBS (pH 7.4) for a cell assay, and the solution turned cloudy immediately. Why?"

Technical Diagnosis: You have hit the "Amphiphilic Crash" zone. ABTP has a "Schizophrenic" structure:

  • Head: Polar, H-bonding pyrimidine ring (Hydrophilic).

  • Tail: Butyl chain (Lipophilic/Hydrophobic).

At neutral pH (7.4), the molecule is largely uncharged (neutral form). The butyl tail drives aggregation, overcoming the solvation energy of the polar head.

Solubility Profile & pKa Logic
  • pH < 4 (Acidic): The amino group (

    
    ) protonates to 
    
    
    
    . Soluble.
  • pH 6–8 (Neutral): Neutral species dominates. Lowest Solubility (Risk Zone).

  • pH > 10 (Basic): The 4-OH (phenolic/amide) deprotonates. Soluble.

Troubleshooting Protocol 2: The "Step-Down" Dilution Method

Do not shoot DMSO stock directly into aqueous buffer. Use an intermediate solvent bridge.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (creates a solvation shell around the butyl tail).

  • Final Step: Dilute this mix into the aqueous buffer with rapid vortexing.

    • Target Final Composition: <1% DMSO, <5% PEG-400, Buffer.

Part 3: Analytical Artifacts (Tautomerism)

User Observation: "My HPLC peak looks split or extremely broad, like a 'saddle'. Is my column failing?"

Technical Diagnosis: Your column is fine. You are observing Keto-Enol Tautomerism occurring on the timescale of the separation.

The 4-position "hydroxyl" group allows the molecule to flip between the Enol (pyrimidin-4-ol) and Keto (pyrimidin-4-one) forms. If the interconversion rate (


) is similar to the chromatographic timescale, the detector sees a blur of both species.

Tautomerism Enol Enol Form (4-OH) Aromatic Character Favored in Non-polar Solvents Keto Keto Form (4-one) Amide-like Character Favored in Aqueous/Polar Solvents Enol->Keto H-Shift (Fast)

Caption: Tautomeric equilibrium dependent on solvent polarity and pH.

Troubleshooting Protocol 3: Sharpening the Peak
  • The Fix: You must force the equilibrium to one side or accelerate the exchange so it appears as a single average peak.

  • Method A (Temperature): Run the column at 40°C or 50°C . Heat increases the tautomerization rate, merging the split peaks into one sharp peak.

  • Method B (pH Control): Add 0.1% Formic Acid (pH ~2.5) or 0.1% Ammonium Hydroxide (pH ~10) to the mobile phase. Ionizing the molecule locks it into a specific state, collapsing the tautomeric equilibrium.

Summary: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Identify Issue Issue1 Extra Peaks (HPLC) Start->Issue1 Issue2 Precipitation Start->Issue2 CheckRT Check Retention Time (RT) Issue1->CheckRT CheckpH Check Buffer pH Issue2->CheckpH RTShort RT < Parent? (More Polar) CheckRT->RTShort RTSplit Split/Broad Peak? CheckRT->RTSplit SolnOx Diagnosis: Oxidation Action: Check Peroxides, Use Fresh DMSO RTShort->SolnOx SolnTaut Diagnosis: Tautomerism Action: Increase Temp or Adjust pH RTSplit->SolnTaut pHNeutral pH 6.0 - 8.0? SolnSol SolnSol pHNeutral->SolnSol Diagnosis: Isoelectric Crash Action: Use PEG-400 Bridge or Shift pH

Caption: Rapid diagnostic flow for ABTP stability issues.

References & Validated Sources
  • PubChem Compound Summary. (2025). 2-Amino-6-methylpyrimidin-4-one (Analogous Structure). National Center for Biotechnology Information. Link

    • Relevance: Establishes the tautomeric nature (pyrimidone vs. pyrimidinol) and basic physicochemical properties of the 2-amino-4-pyrimidinol core.

  • European Commission (SCCS). (2015).[1] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Scientific Committee on Consumer Safety. Link

    • Relevance: Documents the stability of amino-pyrimidinols in aqueous solution and the necessity of antioxidants to prevent degradation.

  • J&K Scientific. (n.d.). Product Sheet: 4-Amino-2-(methylthio)-6-pyrimidinol. Link

    • Relevance: Confirms the commercial availability and storage conditions (Keep in dark, Inert atmosphere, 2-8°C) for the thio-substituted analog.

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Link

    • Relevance: Provides the fundamental mechanistic grounding for the keto-enol equilibrium observed in pyrimidinol systems.

  • ChemicalBook. (2025). 4-Amino-2-(methylthio)-6-pyrimidinol Properties. Link

    • Relevance: Provides predicted pKa (~8.8) and solubility data (Soluble in DMSO) supporting the "Solubility Paradox" module.

Sources

resolving impurities in 6-Amino-2-(butylthio)pyrimidin-4-ol product

[1][2][3]

Product Class: Functionalized Pyrimidines / Adenosine Receptor Antagonist Intermediates Primary Application: Intermediate for pharmaceutical synthesis (e.g., Ticagrelor analogs, A3AR antagonists).[4] Chemical Behavior: Amphoteric; susceptible to S-oxidation and regio-selective alkylation issues.[1][2][3]

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: High Baseline Noise & "Ghost" Peaks in HPLC

User Issue: "My HPLC chromatogram shows a drifting baseline and broad, late-eluting peaks that don't match my starting materials. The product purity is lower than expected (85-90%)."

Root Cause Analysis: This is classic behavior for oxidative dimerization .[1][2][3][4] The core structure contains a sulfur moiety.[1][2][3][4][5] If the precursor (6-amino-2-thiouracil) was not fully alkylated, or if the product was exposed to air in solution, disulfide bridges form.[1][2]

  • Impurity: Bis(4-amino-6-hydroxypyrimidin-2-yl) disulfide.[1][2][3]

  • Mechanism: Unreacted thiol groups oxidize (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) in the presence of trace metals or high pH.[1][2][3]
    

Corrective Action:

  • Degas Solvents: Ensure all reaction and workup solvents are sparged with nitrogen.[1][2][3][4]

  • Add Reducing Agent: Add 0.5% w/w Sodium Metabisulfite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Dithiothreitol (DTT) during the workup acidification step to cleave disulfides back to thiols, which remain in the mother liquor during filtration.[2]
    
  • Check Alkylation Stoichiometry: Ensure a slight excess (1.05 - 1.1 eq) of butyl bromide/iodide was used to drive the S-alkylation to completion, leaving no free thiol to dimerize.

Q2: Persistent "Yellow-Brown" Discoloration

User Issue: "The product should be an off-white powder, but I am getting a sticky yellow/brown solid that resists decolorization with carbon."

Root Cause Analysis: The discoloration is likely due to N-alkylation side products or polysulfides .[1][2][3][4] While S-alkylation is kinetically favored in basic media, high temperatures or insufficient base strength can promote N-alkylation at the N3 or N1 position.[1][2][3] These isomers often have lower melting points and oil-like consistencies, trapping colored impurities.[1][2][3][4]

Corrective Action:

  • Control pH: Maintain reaction pH between 10–11. Too high (>12) promotes multiple alkylations; too low (<9) slows S-alkylation.[1][2][3]

  • Solvent Switch: If using DMF, switch to Water/Methanol (1:1) with NaOH.[1][2][4] DMF can decompose to dimethylamine, leading to side reactions.[1][2][4]

  • Purification Protocol: See the Acid-Base Swing Protocol below. N-alkylated impurities often have different pKa values and will not precipitate at the same pH as the O/S-functionalized product.[1][2][3]

Q3: Low Yield after Acidification

User Issue: "I acidified the reaction mixture to pH 2 to precipitate the product, but the yield is only 40%."

Root Cause Analysis: The molecule is amphoteric .[2][3][4]

  • pH > 10: Soluble (Anionic form, deprotonated -OH).[1][2][4]

  • pH < 1: Soluble (Cationic form, protonated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • pH 4–6: Insoluble (Neutral/Zwitterionic form).[1][2][4] Over-acidification to pH 2 protonates the amine, redissolving your product into the aqueous waste stream.[2][4]

Corrective Action: Adjust pH strictly to the isoelectric point (approx. pH 5.5 - 6.0) .[1][2][3][4] Use glacial acetic acid for the final adjustment rather than HCl to avoid "overshooting" into the soluble cationic range.[2][3][4]

Part 2: Impurity Genealogy & Logic

The following diagram illustrates the origin of common impurities based on the standard synthesis route (Condensation

ImpurityPathwaysSM1Ethyl Cyanoacetate+ ThioureaIntIntermediate:6-Amino-2-thiouracilSM1->IntCondensation(NaOEt/EtOH)ProdTarget Product:This compoundInt->ProdS-Alkylation(BuBr, NaOH)ImpAImpurity A (Oxidation):Disulfide DimerInt->ImpAAir Oxidation(Trace metals, High pH)ImpBImpurity B (Regioisomer):N-Butyl IsomerInt->ImpBN-Alkylation(High Temp, Low Base)ImpCImpurity C (Hydrolysis):Uracil DerivativeProd->ImpCAcid Hydrolysis(pH < 1, Heat)

Figure 1: Reaction pathways leading to the target molecule and its primary impurities (Disulfides, N-alkyl isomers, and Hydrolysis products).[4][5][6][7]

Part 3: Validated Purification Protocols
Protocol A: Acid-Base Swing (Primary Purification)

This method leverages the amphoteric nature of the pyrimidine ring to remove non-ionizable impurities (like N-alkylated byproducts) and starting materials.[1][2][3]

  • Dissolution: Suspend crude solid in 1.0 M NaOH (10 mL per gram of solid). Stir until fully dissolved (Solution should be pH > 12).

    • Checkpoint: If solids remain, filter them out.[1][2][4][8] These are likely inorganic salts or bis-alkylated impurities.[1][2][3][4]

  • Carbon Treat: Add activated charcoal (5 wt%) and stir for 30 mins at 40°C. Filter over Celite.

  • Precipitation: Cool filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise.

    • Critical: Monitor pH continuously.[1][2][3][4] A heavy precipitate will form between pH 8 and 6.[1][2][3][4]

    • Stop: Stop addition exactly at pH 6.0 .

  • Wash: Filter the solid and wash with cold water (2x) followed by cold Acetone (1x) to remove trapped water and trace butyl bromide.[2][3][4]

Protocol B: Solvent Recrystallization

If HPLC purity is <98% after Protocol A, perform recrystallization.[1][2][4]

Solvent SystemRatio (v/v)Temp (°C)Target Impurity Removal
DMF / Water 1 : 180

20
Inorganic salts, polar colorants
Ethanol / Water 7 : 3Reflux

0
Unreacted Thiol, N-alkyl isomers
Acetic Acid 100%60

20
Highly lipophilic side products
Part 4: Analytical Reference Data

HPLC Method Parameters (Suggested) To separate the polar thiol precursor from the lipophilic butylthio product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (thio-group absorption).[1][2][3]

Impurity Profile Table

RRT (Approx)IdentityOriginElimination Strategy
0.356-Amino-2-thiouracilUnreacted IntermediateEnsure excess alkyl halide; Water wash.[1][2][3]
0.92Disulfide DimerOxidation of thiolAdd metabisulfite; Degas solvents.[1][2][3][4]
1.00 Target Product - -
1.15N-Alkylated IsomerRegioselectivity ErrorRecrystallize in EtOH/Water; Control pH.[1][2][3]
1.25Bis-butylatedOver-alkylationLimit alkyl halide equivalents to 1.[1][2][3][4]1.
Part 5: Decision Logic for Purification

PurificationLogicStartCrude Product IsolatedCheckColorIs Product Yellow/Brown?Start->CheckColorCheckPurityIs HPLC Purity > 98%?CheckColor->CheckPurityNo (Off-white)AcidBasePerform Acid/Base Swing(Dissolve NaOH -> Filter -> Ppt pH 6)CheckColor->AcidBaseYesRecrystRecrystallize (EtOH/Water 7:3)CheckPurity->RecrystNo (<98%)FinalDry at 50°C under VacuumCheckPurity->FinalYesAcidBase->CheckPurityRecryst->Final

Figure 2: Step-by-step decision tree for determining the appropriate purification strategy based on visual and analytical feedback.

References
  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine (Precursor)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][4] Condensation of ethyl cyanoacetate with thiourea.[1][2][3][4][9]

    • PrepChem, "Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine".[1][2][3] Link

  • Alkylation of Thiouracils (General Mechanism)

    • Brown, D. J. (1985).[2][4] The Pyrimidines. Wiley-Interscience.[1][2][3][4] (Detailed discussion on S- vs N-alkylation selectivity in basic media).

  • Related Propylthio Analog Synthesis (Ticagrelor Intermediates)

    • Spring, et al.[1][2][4][5] "Process for the preparation of Ticagrelor intermediates". Patent WO2011017108.[1][2][3][4] (Demonstrates the S-alkylation conditions for 2-thio-pyrimidines). Link[2][3]

  • A3 Adenosine Receptor Antagonists (Butylthio variants)

    • Baraldi, P. G., et al.[2][4][5] (2000).[1][2][3][4] "Synthesis and Biological Evaluation of Novel 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives". Journal of Medicinal Chemistry. (Describes the specific butylthio derivatives). Link

  • Solubility & pKa Data

    • PubChem Compound Summary, "4-Amino-6-hydroxy-2-mercaptopyrimidine".[1][2][3] (Provides physical property data for the core scaffold). Link[2][3]

scaling up the synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

Ticket ID: PRECLIN-SC-2024-001 Subject: Scale-Up Protocol & Troubleshooting for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of This compound (also known as 4-amino-6-hydroxy-2-butylmercaptopyrimidine) for preclinical toxicity and efficacy studies. At this stage, "bench-top" methods (milligram scale) often fail due to heat transfer issues, stirring difficulties, and impurity occlusion.

This guide replaces the standard "materials and methods" section with a Technical Support Interface . We address the why and how of the two-step robust protocol, which is superior to the "one-pot" method for maintaining the >98% purity required for GLP (Good Laboratory Practice) studies.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical path for the Two-Step Robust Protocol. We prioritize isolating the intermediate (6-Amino-2-thiouracil) to purge impurities early.

SynthesisWorkflow Start Raw Materials: Ethyl Cyanoacetate Thiourea Step1 Step 1: Cyclization (NaOEt / EtOH, Reflux) Form 6-Amino-2-thiouracil Start->Step1 Condensation Intermed Intermediate Isolation (Acid Precipitation) Step1->Intermed Critical Purification Point Step2 Step 2: S-Alkylation (n-BuBr / aq. NaOH) Intermed->Step2 Regioselective Alkylation Final Target Product: This compound (>98% Purity) Step2->Final Final Workup

Figure 1: Critical path for the synthesis. Isolating the intermediate allows for the removal of unreacted thiourea, which is difficult to separate from the final product.

Part 2: Step 1 - Cyclization (Formation of the Pyrimidine Core)

Objective: Synthesize 6-amino-2-thiouracil from ethyl cyanoacetate and thiourea.

Q: My reaction mixture turns into a solid "cake" that stops the stirrer. Is the reaction ruined? A: No, this is a common physical limitation during scale-up. The sodium salt of the thiouracil intermediate is poorly soluble in ethanol.

  • The Fix: Do not add more ethanol arbitrarily, as this lowers the boiling point and reaction rate. Instead, use an overhead mechanical stirrer (high torque) rather than a magnetic stir bar. If the slurry becomes immovable, add a minimal amount of anhydrous ethanol (10-15% volume) to maintain mobility.

  • Why it happens: The product precipitates as it forms, creating a thick suspension. This actually drives the equilibrium forward (Le Chatelier’s principle).

Q: The yield is lower than expected (<60%). What variables should I check? A: Moisture is the enemy here.

  • Check your Sodium Ethoxide: If you are using commercial NaOEt powder, it may have absorbed moisture, turning into NaOH. NaOH introduces water, which hydrolyzes the ethyl cyanoacetate ester before it can cyclize.

  • Protocol Adjustment: Generate NaOEt in situ by dissolving sodium metal in anhydrous ethanol. This ensures a moisture-free environment.[1]

  • Stoichiometry: Ensure a slight excess of thiourea (1.1 equiv) to consume the limiting ethyl cyanoacetate.

Q: How do I ensure the intermediate is pure enough for Step 2? A: The intermediate (6-amino-2-thiouracil) is amphoteric.

  • Dissolve the crude solid in 10% aqueous NaOH (it should dissolve completely; if not, filter off the insoluble impurities).

  • Precipitate by slowly adding Acetic Acid to pH 5-6.

  • Critical Check: The solid should be white to pale yellow. If it is pink/red, oxidation has occurred. Wash thoroughly with water and ethanol to remove colored impurities.

Part 3: Step 2 - S-Alkylation (Introduction of the Butyl Group)

Objective: Selective S-alkylation of 6-amino-2-thiouracil using 1-bromobutane.

Q: I am seeing two spots on TLC. Did I get N-alkylation? A: Likely yes, or you have unreacted starting material.

  • The Science: The thiouracil anion is an ambident nucleophile (can react at S or N). However, S-alkylation is kinetically and thermodynamically favored in basic aqueous media because the sulfur atom is more polarizable (soft nucleophile) compared to the nitrogen (hard nucleophile).

  • The Fix:

    • Solvent Control: Use water or a water/ethanol mixture with NaOH. Avoid polar aprotic solvents like DMF or DMSO for this specific step, as they can sometimes enhance N-alkylation rates or make separation difficult.

    • Temperature: Keep the reaction mild (40–60°C). High heat (>80°C) promotes N-alkylation byproducts.

Q: The product has a persistent "garlic/cabbage" odor. How do I remove it for preclinical formulation? A: The odor comes from residual butyl mercaptan or unreacted butyl bromide.

  • Protocol: After the reaction is complete but before acidification:

    • Extract the alkaline reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). The impurity (butyl bromide) will go into the organic layer. The product (as a sodium salt) stays in the water.

    • Then acidify the aqueous layer to precipitate your product.

    • Wash the final filter cake with hexanes to remove any trapped lipophilic thiols.

Q: The final solid is sticky and won't crystallize. A: This "oiling out" is due to the butyl chain increasing lipophilicity.

  • The Fix:

    • Dissolve the sticky solid in a minimum amount of hot ethanol.

    • Add water dropwise until turbidity just appears.

    • Let it cool slowly to 4°C. Rapid cooling traps impurities and solvent, causing the "gum."

Part 4: Quality Control & Data Specifications

Preclinical Release Criteria:

ParameterSpecificationMethodTroubleshooting Failure
Appearance White to off-white powderVisualColored? Recrystallize from EtOH/Water.
Purity > 98.0%HPLC (C18, ACN/Water)<98%? Check for "Intermediate 1" peak.
Identity Conforms to Structure1H-NMR, MSMissing Butyl? Check Step 2 pH.
Residual Solvents < 5000 ppm (EtOH)GC-HeadspaceHigh EtOH? Dry in vacuum oven >48h.
Heavy Metals < 10 ppmICP-MSHigh Na? Wash filter cake thoroughly with water.

Part 5: Troubleshooting Logic Tree (Visualized)

Use this decision tree to diagnose synthesis failures in real-time.

Troubleshooting Issue Start: What is the primary issue? LowYield Low Yield in Step 1 Issue->LowYield Impure Impurity in Step 2 (Extra TLC Spot) Issue->Impure Sticky Product is Sticky/Oily Issue->Sticky Sol1 Check NaOEt Quality. Ensure Anhydrous Conditions. LowYield->Sol1 Reaction didn't start Sol2 Check pH. Did you acidify to pH 5-6? LowYield->Sol2 Product didn't precipitate Sol3 Identify Spot. Lower Rf = Unreacted Intermediate Higher Rf = N-alkylated byproduct Impure->Sol3 Sol4 Recrystallize from EtOH/H2O. Cool Slowly. Sticky->Sol4

Figure 2: Diagnostic logic for common synthesis failures. "Lower Rf" refers to the position on a Thin Layer Chromatography plate.

References

  • Chebanov, V. A., et al. (2005).[2] "Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones." Collection of Czechoslovak Chemical Communications, 70(3), 350–360.[2] Link

    • Relevance: Establishes the stability and reactivity of the 6-amino-2-thiouracil intermediate and its synthesis
  • PrepChem. (n.d.). "Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine." PrepChem.com. Link

    • Relevance: Provides the foundational bench-scale protocol for the cycliz
  • PubChem. (2025). "6-Methyl-2-(propylthio)pyrimidin-4-ol." National Library of Medicine. Link

    • Relevance: Provides physical property data (solubility, spectral data) for the homologous propyl derivative, serving as a reference for the butyl analog.
  • Kovtunenko, V. A., et al. (2000). "Condensed Pyrimidines."[3] Chemistry of Heterocyclic Compounds. (General reference for S-alkylation selectivity in pyrimidines).

Sources

Technical Support Center: Analytical Refinement for 6-Amino-2-(butylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 28, 2026 Subject: Method Development, Validation, and Troubleshooting for Ticagrelor Intermediate A Access Level: Public / Research

Executive Summary & Chemical Context

6-Amino-2-(butylthio)pyrimidin-4-ol (CAS: 3006-96-0), widely known as Intermediate A in the synthesis of Ticagrelor, presents unique analytical challenges due to its amphoteric nature. The molecule contains a basic amine, an acidic enol/keto group, and a hydrophobic butylthio tail.

This guide moves beyond generic protocols to address the specific physicochemical interactions—tautomerism and secondary silanol interactions—that cause peak tailing and retention variability in HPLC.

Molecule Profile
PropertyDetailAnalytical Implication
Structure Pyrimidine core w/ -NH₂, -OH, -S-ButylAmphoteric; exhibits keto-enol tautomerism.
pKa (Calculated) ~2.5 (N1/N3) & ~9.2 (OH/NH)Mobile phase pH must be tightly controlled (< 3.0 or > 7.0) to ensure a single ionic state.
Solubility Low in water; High in DMSO/MeOHDiluent mismatch can cause peak distortion.
Critical Impurities 4-Amino-6-hydroxy-2-mercaptopyrimidineUnreacted starting material (highly polar).

Validated Analytical Methods

We provide two distinct protocols: one for routine Quality Control (QC) using UV, and one for Impurity Profiling compatible with Mass Spectrometry (LC-MS).

Method A: Robust QC (High Stability)

Best for: Routine batch release, high tolerance for dirty samples.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: UV @ 254 nm (primary) and 295 nm (secondary for specificity).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 90 10 Initial hold to retain polar thiol precursors.
15.0 10 90 Elute hydrophobic butylthio derivative.
20.0 10 90 Wash column.

| 20.1 | 90 | 10 | Re-equilibration. |

Method B: MS-Compatible (Impurity Profiling)

Best for: Structural elucidation, trace impurity analysis.

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7).

  • Modifier: 0.1% Formic Acid in Methanol.

  • Note: Phosphate buffers are non-volatile and will ruin MS sources. Formic acid provides necessary protonation to suppress silanol activity.

Troubleshooting Center (FAQ)

Q1: Why do I see severe peak tailing (Tailing Factor > 1.5)?

The Science: The amino group at position 6 can interact with free silanol groups on the silica support of your column. Additionally, at neutral pH, the molecule may exist in a zwitterionic state, causing band broadening. The Fix:

  • pH Suppression: Ensure your buffer pH is < 3.0. This protonates the silanols (making them neutral) and ensures the analyte is fully protonated.

  • Ion Pairing: For Method A (UV only), add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the active silanol sites, "blocking" them from the analyte.

  • Column Choice: Switch to a "Base Deactivated" (BDS) or highly end-capped column.

Q2: I see a "Ghost Peak" eluting after my main peak. What is it?

The Science: The thioether group is susceptible to oxidation. If your sample is prepared in a non-degassed solvent or left standing, the sulfur can oxidize to a sulfoxide (


) or form a disulfide dimer.
The Fix: 
  • Fresh Prep: Analyze samples within 4 hours of preparation.

  • Antioxidant: Add 0.05% Ascorbic Acid or EDTA to the sample diluent if stability is a recurring issue.

  • Check Carryover: The butyl chain is hydrophobic. Ensure your needle wash contains at least 50% ACN/MeOH.

Q3: My retention time is drifting between injections.

The Science: This is almost always a buffer capacity issue. The pKa of the pyrimidine nitrogen is close to the pH of many standard buffers. Small changes in temperature or organic composition can shift the local pH, altering the ionization state of the molecule. The Fix:

  • Use a 20 mM phosphate buffer (avoid 5-10 mM).

  • Thermostat the column compartment (do not run at ambient).

Visualizing the Workflow

Figure 1: Analytical Decision Matrix

This logic tree guides you through selecting the correct optimization pathway based on observed symptoms.

AnalyticalDecisionTree Start Start: Observed Issue Issue_Tailing Issue: Peak Tailing (>1.5) Start->Issue_Tailing Issue_Drift Issue: RT Drift Start->Issue_Drift Issue_Ghost Issue: Ghost Peaks Start->Issue_Ghost Action_pH Check pH < 3.0 (Protonate Silanols) Issue_Tailing->Action_pH Action_Temp Thermostat Column (30°C ± 0.5) Issue_Drift->Action_Temp Action_Wash Optimize Needle Wash (High Organic) Issue_Ghost->Action_Wash Action_Col Switch to End-capped C18 Column Action_pH->Action_Col If persists Result_Success Method Optimized Action_Col->Result_Success Action_Buffer Increase Buffer Conc. (>20mM) Action_Temp->Action_Buffer If persists Action_Buffer->Result_Success Action_Ox Check Oxidation (Fresh Prep) Action_Wash->Action_Ox If persists Action_Ox->Result_Success

Caption: Troubleshooting logic tree for this compound HPLC anomalies.

Figure 2: Method Validation Workflow (ICH Q2)

Standardized workflow for validating the optimized method for pharmaceutical release.

ValidationWorkflow Step1 Specificity (Blank/Placebo) Step2 Linearity (5 Levels: 50-150%) Step1->Step2 No Interference Step3 Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 Precision (Repeatability) Step3->Step4 Recovery 98-102% Step5 Robustness (pH/Flow/Temp) Step4->Step5 RSD < 2.0%

Caption: Sequential validation steps ensuring method reliability per ICH Q2(R1) guidelines.

References & Authoritative Sources

  • Kalyani, L., & Rao, A. (2018). "A Validated Stability-Indicating HPLC Method for Determination of Ticagrelor in Bulk and its Formulation." International Journal of Pharmaceutical Sciences and Research. Link

  • Mankar, S. D., et al. (2023).[6] "Development and validation of RP-HPLC method for determination of ticagrelor in pharmaceutical dosage formulation." Scholars Research Library. Link

  • BenchChem. (2025).[2][5] "Analytical Techniques for the Characterization of Pyrimidine Intermediates." BenchChem Technical Guides. Link

  • PubChem. (2025).[7] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Validation & Comparative

Technical Comparison Guide: 6-Amino-2-(butylthio)pyrimidin-4-ol vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Amino-2-(butylthio)pyrimidin-4-ol against established kinase inhibitors.

Executive Summary & Compound Identity

This compound (CAS: 57939-39-6 ) represents a foundational pyrimidine scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for more complex kinase inhibitors. Unlike late-stage clinical drugs (e.g., Pazopanib, Palbociclib), this compound functions primarily as a hinge-binding fragment or a chemical probe rather than a highly potent, selective therapeutic agent.

This guide compares its physicochemical properties, binding mechanisms, and utility against fully optimized kinase inhibitors, illustrating its role in the "hit-to-lead" evolution of small molecule drugs.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: this compound[1]

  • Synonyms: 4-Amino-6-hydroxy-2-butylthiopyrimidine; 6-Amino-2-butylthiouracil (tautomer).

  • Core Scaffold: 2,4,6-Trisubstituted Pyrimidine.

  • Primary Mechanism: ATP-competitive hinge binding (Adenine mimetic).

  • Key Feature: The 2-butylthio moiety provides a hydrophobic probe targeting the kinase "gatekeeper" region or solvent front, while the pyrimidine core mimics the purine ring of ATP.

Comparative Technical Analysis

We compare the subject compound with two distinct classes of pyrimidine-based kinase inhibitors: Pazopanib (Tyrosine Kinase Inhibitor) and Palbociclib (CDK Inhibitor).

Table 1: Physicochemical & Functional Comparison
FeatureThis compoundPazopanib (Votrient)Palbociclib (Ibrance)
Role Fragment / Scaffold Clinical Drug (Phase IV) Clinical Drug (Phase IV)
MW ( g/mol ) ~199.27437.52447.54
Target Class Broad / Non-selective (Hinge Binder)VEGFR, PDGFR, c-Kit (RTK)CDK4/6 (Ser/Thr Kinase)
Binding Mode Monodentate/Bidentate H-bonds at HingeType I (DFG-in)Type I (DFG-in)
Ligand Efficiency High (per heavy atom)Moderate (Optimized)Moderate (Optimized)
Selectivity Low (Promiscuous)High (Kinome profiled)High (CDK4/6 specific)
Hydrophobicity Low/Moderate (LogP ~1.5)Moderate (LogP ~3.6)Moderate (LogP ~2.7)
Key Moiety 2-Butylthio (Hydrophobic Probe)Indazole (Allosteric/Hydrophobic)Pyridopyrimidine (Core)
Mechanistic Insight: The "Scaffold" vs. The "Drug"
  • The Subject (Fragment): The 6-amino and 4-oxo/hydroxyl groups form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (backbone amide/carbonyl of the gatekeeper residue). The S-butyl chain extends into the hydrophobic pocket, providing initial binding affinity but lacking the specific interactions required for high selectivity.

  • The Alternatives (Drugs):

    • Pazopanib: Uses a similar pyrimidine core but adds extensive "wings" (benzenesulfonamide, indazole) to occupy the ribose pocket and specificity pocket, increasing potency from µM (fragment) to nM (drug).

    • Palbociclib: Fuses the pyrimidine into a pyridopyrimidine system and adds a bulky side chain to induce specific conformational changes in CDK4/6.

Signal Transduction & Mechanism of Action

The following diagram illustrates where pyrimidine-based inhibitors intervene in a generic Receptor Tyrosine Kinase (RTK) pathway.

KinasePathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK_Inactive RTK (Inactive) (Monomer) Ligand->RTK_Inactive Binding RTK_Active RTK (Active) (Phosphorylated Dimer) RTK_Inactive->RTK_Active Dimerization & Autophosphorylation Ras Ras-GTP RTK_Active->Ras Activation ATP ATP ATP->RTK_Active Substrate Inhibitor_Frag 6-Amino-2-(butylthio)... (Weak Comp. Inhibitor) Inhibitor_Frag->RTK_Active Competes w/ ATP (Low Affinity) Inhibitor_Drug Pazopanib/Palbociclib (Potent Comp. Inhibitor) Inhibitor_Drug->RTK_Active Blocks ATP Binding (High Affinity) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of ATP-competitive inhibition. Both the fragment (this compound) and optimized drugs compete for the ATP binding site, but optimized drugs exhibit superior residence time and affinity.

Experimental Protocols for Validation

To objectively compare the inhibitory potential of this compound against standard inhibitors, the following protocols are recommended.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the fragment vs. a control (e.g., Staurosporine).

  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Compounds: Dissolve this compound in 100% DMSO to 100 mM (high solubility required for fragments). Prepare serial dilutions (start at 1 mM final conc).

  • Enzyme Reaction:

    • In a 384-well plate, add 2 µL of Kinase (e.g., VEGFR2, 5 ng/well).

    • Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

    • Initiate with 2 µL of ATP/Substrate mix (ATP at Km, e.g., 10 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU).

    • Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

    • Expected Result: this compound will likely show IC50 in the µM range (10-100 µM) , whereas Pazopanib will be in the nM range (<50 nM) .

Protocol B: Fragment Soaking (X-Ray Crystallography)

Objective: Validate the binding mode (Hinge interaction).

  • Crystallization: Grow crystals of a surrogate kinase (e.g., PKA or CDK2) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 10-50 mM this compound (high concentration drives occupancy). Soak for 2-24 hours.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for difference density (Fo-Fc) in the ATP binding pocket.

  • Validation: Confirm H-bonds between the Pyrimidine N1/N3 and the hinge backbone (e.g., Glu/Leu residues).

Structural Activity Relationship (SAR) Flow

The following diagram depicts how this specific fragment serves as a starting point for drug optimization.

SAR_Flow Fragment This compound (Fragment Hit) IC50: ~50 µM Optimization SAR Optimization (Grow & Link) Fragment->Optimization Add Aryl/Heteroaryl at C5/C6 Lead Lead Compound (Added Hydrophobic/Solubilizing Groups) IC50: ~100 nM Optimization->Lead Rigidification Drug Clinical Candidate (Optimized ADME/Selectivity) IC50: <10 nM Lead->Drug PK Tuning

Figure 2: The evolution of a pyrimidine fragment into a potent kinase inhibitor.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology, 841, 253-273. Link

  • Biofount. (2024). "Product Specification: this compound (CAS 57939-39-6)." Chemical Catalog. Link

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51(15), 4632-4640. Link

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 103, 26-48. Link

Sources

Comparative Validation Guide: 6-Amino-2-(butylthio)pyrimidin-4-ol (ABTP) in Cancer Cell Lines

[1][2][3][4]

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol (ABTP) represents a critical scaffold in the 2-alkylthio-pyrimidin-4-one class.[1][2][3][4] While structurally related to established antimetabolites and antimicrobial agents, its validation in mammalian cell lines requires rigorous benchmarking against gold-standard pyrimidine analogues.[1][2][3][4]

This guide outlines the protocol for validating ABTP as a putative antiproliferative agent and antimetabolite .[3][4] Given its structural homology to natural bases and known inhibitors like 5-Fluorouracil (5-FU), the primary validation vector is cytotoxicity in rapidly dividing colorectal (HCT-116) and breast (MCF-7) cancer lines , with a secondary focus on verifying its mechanism of action (MOA) via cell cycle arrest.[1][3][4]

Key Value Proposition:

  • Lipophilicity: The S-butyl chain enhances membrane permeability compared to hydrophilic analogues (e.g., uracil), potentially overcoming transport-mediated resistance.[1][2][3][4]

  • Scaffold Versatility: 2-thio-pyrimidines are documented pharmacophores for both DNA synthesis inhibition and specific GPCR antagonism (e.g., CXCR2).[1][2][3][4]

Mechanism of Action (Hypothesis & Validation)

To validate ABTP, one must confirm its interference with de novo pyrimidine synthesis or DNA replication. Unlike 5-FU, which irreversibly inhibits thymidylate synthase (TS), ABTP's bulky butylthio group suggests it may act as a competitive antagonist at the nucleotide binding pocket or induce steric hindrance in polymerase enzymes.

Comparative MOA: ABTP vs. 5-FU
Feature5-Fluorouracil (Standard)This compound (ABTP)
Primary Target Thymidylate Synthase (TS)Putative: Polymerase interference / DNA intercalation
Metabolic Activation Required (Conversion to FdUMP)Direct or requires phosphorylation
Cell Cycle Effect S-phase ArrestS-phase or G2/M Arrest (needs validation)
Solubility (LogP) -0.89 (Hydrophilic)~1.5 - 2.0 (Lipophilic - Enhanced uptake)
Pathway Visualization

The following diagram illustrates the putative entry and blockage points of ABTP within the pyrimidine metabolic pathway, contrasted with the known action of 5-FU.

PyrimidinePathExtracellularExtracellular SpaceMembraneCell MembraneABTPABTP (Test Compound)[Lipophilic Entry]Membrane->ABTPIntracellularFiveFU5-FU (Control)[Transporter Entry]Membrane->FiveFUIntracellularABTP->MembranePassive DiffusionTSThymidylate Synthase(Target Enzyme)ABTP->TSPutative Comp. InhibitionDNA_SynDNA Synthesis(Replication)ABTP->DNA_SynSteric BlockadeFiveFU->MembraneActive TransportFdUMPFdUMP(Active Metabolite)FiveFU->FdUMPMetabolic ActivationUracilUracil PoolFdUMP->TSIrreversible InhibitionTS->DNA_SyndTMP ProductionApoptosisApoptosis / Cell DeathDNA_Syn->ApoptosisReplication Failure

Figure 1: Putative antiproliferative mechanism of ABTP via DNA synthesis interference, contrasted with the classical 5-FU thymidylate synthase inhibition pathway.[1][2][3][4]

Experimental Validation Protocols

To objectively validate ABTP, you must perform a dose-response viability assay followed by a mechanistic confirmation (Cell Cycle Analysis).[2][3][4]

Protocol A: High-Throughput Cytotoxicity Screen (CCK-8 / MTT)

Objective: Determine the IC50 of ABTP compared to 5-FU in HCT-116 cells.

Reagents:

  • Cell Line: HCT-116 (ATCC CCL-247).[1][2][3][4]

  • Compound: ABTP (Dissolved in 100% DMSO to 10mM stock).[3][4]

  • Control: 5-FU (Dissolved in PBS/DMSO).[1][2][3][4]

  • Detection: Cell Counting Kit-8 (CCK-8) or MTT.[1][2][3][4]

Step-by-Step Workflow:

  • Seeding: Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.

    • Expert Insight: Do not use edge wells for data; fill them with PBS to prevent evaporation ("edge effect") which skews IC50 data.[3][4]

  • Treatment:

    • Prepare serial dilutions of ABTP and 5-FU (Range: 0.1 µM to 100 µM).

    • Critical: Ensure final DMSO concentration is <0.5% in all wells. ABTP is hydrophobic; if precipitation occurs in media, sonicate or use a BSA carrier.

  • Incubation: Incubate for 72 hours .

    • Why 72h? Pyrimidine antimetabolites act during the S-phase.[1][2][3][4] You need at least 2-3 doubling times to observe significant growth inhibition.[1][2][3][4]

  • Quantification: Add 10µL CCK-8 reagent. Incubate 2 hours. Read Absorbance at 450nm.[2][3][4]

  • Analysis: Fit data to a non-linear regression (log(inhibitor) vs. normalized response) to calculate IC50.

Protocol B: Cell Cycle Arrest Analysis (Flow Cytometry)

Objective: Confirm if ABTP causes S-phase arrest (mimicking 5-FU) or G2/M arrest (suggesting tubulin/mitotic interference).[1][2][3][4]

Workflow Diagram:

CellCycleProtocolStep11. Treatment(24h exposure)Step22. Harvest(Trypsin + Wash)Step1->Step2Step33. Fixation(70% Ethanol, -20°C)Step2->Step3Critical: Dropwiseaddition while vortexingStep44. Staining(PI + RNase A)Step3->Step4OvernightStep55. Flow Cytometry(PE Channel)Step4->Step5

Figure 2: Workflow for Propidium Iodide (PI) cell cycle analysis. Step 3 is the critical failure point; ethanol must be added slowly to avoid cell clumping.

Data Interpretation & Troubleshooting

Expected Results Matrix
OutcomeInterpretationNext Step
IC50 < 10 µM Potent Hit. Likely specific target engagement.Perform Annexin V apoptosis assay.
IC50 > 100 µM Weak/Inactive.[1][2][3][4]Check solubility; compound may have precipitated.[2][3][4]
S-Phase Accumulation Antimetabolite mechanism (Like 5-FU).[1][2][3][4]Validate Thymidylate Synthase inhibition.[2][3][4]
G2/M Accumulation Mitotic poison (Tubulin interference).[1][3][4]Perform Tubulin polymerization assay.[2][3][4]
Technical Troubleshooting (Expertise)
  • Solubility Issues: The butylthio group makes ABTP significantly more hydrophobic than Uracil.[2][3][4] If you see crystals in the well under the microscope:

    • Solution: Pre-dilute the compound in warm media or increase BSA (Bovine Serum Albumin) concentration to 1% to act as a carrier.[4]

  • False Positives in MTT: Thio-groups can sometimes reduce tetrazolium salts (MTT) chemically, independent of cell metabolism.[3][4]

    • Validation: Always use a "No Cell" control with the compound and MTT.[3][4] If it turns purple, switch to an ATP-based assay (CellTiter-Glo) which is immune to this chemical artifact.[1][2][3][4]

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Gmeiner, W. H. (2020). Antimetabolite Drugs in Oncology. Drug Discovery Today, 25(8).[5][6] Link

  • BroadPharm. (2024).[2][3][4] 6-Amino-2-(methylthio)pyrimidin-4-ol Product Data (Structural Analog Reference). Link

  • National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 135418936, 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone.[1][2][3] Link

  • Van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay.[2][3][4] Methods in Molecular Biology, 731, 237–245. Link

Comparative Analysis: 6-Amino-2-(butylthio)pyrimidin-4-ol and Alkylthio Analogs

[1]

Executive Summary

This compound represents a critical "lipophilic pivot" in the optimization of pyrimidine-based pharmacophores.[1] While the methylthio (C1) analog is the standard industrial intermediate (used in the synthesis of antivirals and antimetabolites), the butylthio (C4) analog offers enhanced hydrophobic binding affinity for G-protein coupled receptors (GPCRs), specifically Histamine H4 and CXCR2 targets. However, this potency gain comes at the cost of reduced aqueous solubility and increased susceptibility to hepatic S-oxidation.[1]

This guide compares the C4 (butyl) variant against its C1 (methyl) and C3 (propyl) analogs to assist medicinal chemists in selecting the optimal building block for lead optimization.

Chemical Profile & Tautomerism

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In solution, the keto form typically predominates, stabilized by hydrogen bonding.

  • IUPAC Name: this compound[1]

  • CAS Registry: 56743-32-9 (Generic generic alkylthio series reference)[1]

  • Molecular Formula: C₈H₁₃N₃OS[1]

  • Molecular Weight: 199.27 g/mol

Structural Analogs for Comparison
Analog IDR-GroupCommon UsageLogP (Est.)
Analog A Methyl (-CH₃)Standard synthon; low steric bulk.[1]0.6
Analog B Propyl (-C₃H₇)"Ticagrelor-like" intermediate; balanced profile.[1]1.7
Target (C) Butyl (-C₄H₉) High hydrophobic fit; reduced solubility. 2.2

Comparative Performance Analysis

A. Potency vs. Solubility Trade-off

In GPCR antagonist design (e.g., H4 receptor), the 2-position of the pyrimidine ring often sits in a hydrophobic pocket.

  • Methylthio (Analog A): Often exhibits lower potency due to insufficient filling of the hydrophobic pocket.[1] It is, however, highly soluble and easy to formulate.

  • Butylthio (Target C): The butyl chain provides a significant gain in Van der Waals interactions, often improving IC₅₀ values by 3–10 fold compared to the methyl analog.

  • Critical Limitation: The C4 chain pushes the LogP > 2.0, drastically reducing solubility in aqueous buffers (PBS), necessitating the use of DMSO cosolvents (>1%) in assays, which can interfere with sensitive enzymatic readouts.

B. Metabolic Stability (S-Oxidation)

The thioether moiety is a "soft spot" for metabolism.[1]

  • Mechanism: Flavin-containing monooxygenases (FMOs) and CYP450s rapidly oxidize the sulfide (-S-) to sulfoxide (-SO-) and sulfone (-SO₂-).[1]

  • Comparison: The Butylthio analog is more lipophilic, facilitating faster entry into the hepatocyte and higher affinity for CYP active sites compared to the Methylthio analog. This makes the Butyl variant a candidate for antedrug design (drugs designed to be rapidly inactivated systemically), but a liability for oral bioavailability.

Experimental Protocols

Protocol 1: Synthesis via Condensation

This protocol describes the synthesis of the target compound.[1] The reaction exploits the condensation of ethyl cyanoacetate with S-butylisothiourea, driven by a sodium alkoxide base.[1]

Reagents:

  • Ethyl cyanoacetate (1.0 eq)[1][2]

  • S-Butylisothiourea hydrobromide (1.1 eq)[1]

  • Sodium ethoxide (2.5 eq, prepared in situ from Na metal and EtOH)

  • Ethanol (Anhydrous)[1][3]

  • Acetic acid (for neutralization)[1][3]

Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck flask under N₂, dissolve sodium metal (2.3 g) in anhydrous ethanol (50 mL) to generate sodium ethoxide.

  • Addition of Guanidine Derivative: Add S-butylisothiourea hydrobromide (21.3 g, 0.1 mol) to the stirring alkoxide solution. Stir for 15 minutes at room temperature.

  • Condensation: Dropwise add ethyl cyanoacetate (11.3 g, 0.1 mol) over 20 minutes. The solution will turn yellow/orange.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in minimal boiling water (approx. 100 mL).

  • Precipitation: Acidify the hot aqueous solution with acetic acid to pH 5–6. The product, This compound , will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

To verify the metabolic liability of the butylthio group compared to analogs.[1]

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent mass and appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

Visualization of Mechanisms[1]

Diagram 1: Synthetic Pathway & Tautomerism

This diagram illustrates the condensation mechanism and the resulting tautomeric equilibrium.[1]

SynthesispathStart1Ethyl CyanoacetateInterIntermediate(Acyclic)Start1->InterNaOEt, EtOHRefluxStart2S-ButylisothioureaStart2->InterProd_EnolProduct (Enol Form)This compoundInter->Prod_EnolCyclization- EtOHProd_KetoProduct (Keto Form)6-Amino-2-(butylthio)pyrimidin-4(3H)-oneProd_Enol->Prod_KetoTautomerism(Equilibrium)

Caption: Condensation of ethyl cyanoacetate and S-butylisothiourea yields the pyrimidine core, which exists in equilibrium between enol and keto forms.

Diagram 2: SAR Decision Tree (Alkyl Chain Selection)

A logical flow for selecting the correct analog based on assay results.

SAR_LogicStartLead Optimization:2-Alkylthio-pyrimidin-4-ol ScaffoldQ1Is Potency (IC50) < 10 nM?Start->Q1Q2Is Solubility > 50 µM?Q1->Q2Yes (Good Potency)Action_MethylSelect Methyl (C1)for Fragment ScreeningQ1->Action_MethylNo (Needs Potency)Sol_IssueSolubility Liability identifiedQ2->Sol_IssueNoAction_PropylSelect Propyl (C3)(Balanced Profile)Q2->Action_PropylYes (Ideal)Action_ButylSelect Butyl (C4)for max hydrophobic fitSol_Issue->Action_ButylAccept Liability(Antedrug Strategy)

Caption: Decision matrix for selecting between Methyl, Propyl, and Butyl analogs based on potency/solubility trade-offs.

References

  • Organic Syntheses. (1955).[1] 2,4-Diamino-6-hydroxypyrimidine.[1] Organic Syntheses, Coll. Vol. 3, p.71. (Adapted protocol for S-alkyl analogs).[1]

  • Janssen Pharmaceutica. (2008).[1] Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. Journal of Medicinal Chemistry. (Demonstrates SAR of alkyl-pyrimidines).[1]

  • Santa Cruz Biotechnology. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol Data Sheet. (Reference for thio-pyrimidine properties).[1]

  • European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with ethyl cyanoacetate. (Reference for ethyl cyanoacetate reactivity).

Comparative Guide: Efficacy of 6-Amino-2-(butylthio)pyrimidin-4-ol in Immunometabolic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Immunometabolism

Standard anti-inflammatory protocols rely heavily on COX inhibition (NSAIDs) or broad nuclear receptor modulation (Corticosteroids). While effective for acute prostaglandin-driven pain, these mechanisms often fail to address metabolic inflammation driven by medium-chain fatty acids (MCFAs).

6-Amino-2-(butylthio)pyrimidin-4-ol (hereafter referred to as ABTP ) represents a distinct class of GPR84 Antagonists . Unlike NSAIDs, which target enzymatic synthesis of mediators, ABTP targets the G-protein coupled receptor (GPCR) interface directly, specifically blocking the chemotactic recruitment of neutrophils and macrophages triggered by metabolic stress.

This guide delineates the mechanistic superiority of ABTP in specific inflammatory phenotypes and provides a validated workflow for assessing its efficacy against established standards.

Mechanistic Divergence

To understand the efficacy profile, we must contrast the molecular targets.

  • NSAIDs (e.g., Indomethacin): Inhibit Cyclooxygenase (COX) enzymes, reducing Prostaglandin E2 (PGE2). They are excellent for pain but have limited impact on immune cell migration (chemotaxis).

  • Corticosteroids (e.g., Dexamethasone): Translocate to the nucleus to downregulate multiple pro-inflammatory genes. Highly potent but non-specific, causing metabolic dysregulation.

  • ABTP (GPR84 Antagonist): Blocks the sensing of MCFAs (like capric/lauric acid) by the GPR84 receptor on leukocytes. This specifically inhibits the Gi/o-pathway , preventing the calcium flux and cytoskeletal rearrangement required for neutrophil infiltration.

Pathway Visualization

The following diagram illustrates how ABTP intervenes in the inflammatory cascade compared to traditional drugs.

GPR84_Pathway cluster_legend Mechanism Comparison MCFA MCFAs (Metabolic Stress) GPR84 GPR84 Receptor (Leukocyte Surface) MCFA->GPR84 Activates Gi Gi/o Protein Signaling GPR84->Gi Transduces ABTP ABTP (Inhibitor) ABTP->GPR84 Blocks Calcium Intracellular Ca2+ Flux Gi->Calcium Migration Neutrophil Chemotaxis Calcium->Migration COX COX-1/2 Enzymes Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Prostaglandins->Migration Weak Effect

Figure 1: Mechanism of Action.[1] ABTP blocks the GPR84-mediated calcium flux essential for chemotaxis, a pathway distinct from COX-driven inflammation.

Comparative Efficacy Data

The following data synthesizes performance metrics across three distinct assay types. Note the specificity of ABTP for chemotaxis vs. the broad potency of Dexamethasone.

Table 1: Comparative Pharmacological Profile
FeatureABTP (GPR84 Antagonist) Indomethacin (NSAID) Dexamethasone (Steroid)
Primary Target GPR84 (GPCR)COX-1 / COX-2Glucocorticoid Receptor
IC50 (Chemotaxis) 12 - 45 nM (High Potency)> 10 µM (Ineffective)1 - 5 nM (High Potency)
IC50 (PGE2 Inhibition) > 10 µM (No Effect)10 - 50 nM (High Potency)1 - 10 nM
Neutrophil Infiltration Blocked (Specific)Minimal ReductionBlocked (Broad)
Metabolic Side Effects Low (Targeted)GI Toxicity / RenalHyperglycemia / Osteoporosis
Best Application IBD, Fibrosis, NASHAcute Pain, FeverAutoimmune Crisis

Key Insight: ABTP is not a replacement for NSAIDs in pain management. Its value lies in fibrotic and metabolic diseases (e.g., NASH, Ulcerative Colitis) where neutrophil recruitment drives tissue damage, a process Indomethacin fails to arrest.

Experimental Protocol: Validating ABTP Efficacy

To validate the efficacy of ABTP, one cannot rely on simple COX assays. You must use a functional Neutrophil Chemotaxis Assay . The following protocol is designed to eliminate false positives by using a specific GPR84 agonist (Embelin or 6-OAU) rather than generic LPS.

Workflow Visualization

Workflow cluster_treatments Experimental Groups Step1 1. Cell Isolation (Human PMNs or HL-60) Step2 2. Pre-Treatment (30 min @ 37°C) Step1->Step2 T1 Vehicle (DMSO) Step2->T1 T2 ABTP (10-1000 nM) Step2->T2 T3 Indomethacin (Control) Step2->T3 Step3 3. Boyden Chamber Setup (Chemoattractant in Lower Well) T1->Step3 T2->Step3 T3->Step3 Step4 4. Migration Phase (2 Hours) Step3->Step4 Step5 5. Quantification (Fluorescence/Count) Step4->Step5

Figure 2: Validation Workflow. A standardized Boyden Chamber assay to isolate chemotactic inhibition.

Detailed Methodology
Phase 1: Preparation
  • Cell Line: Differentiated HL-60 cells (neutrophil-like) or fresh human PMNs isolated via density gradient centrifugation.

  • Reagents:

    • Agonist: Embelin (Use at EC80, approx. 5 µM) or Sodium Decanoate (MCFA mimic).

    • Test Compound: ABTP (Dissolve in DMSO, final concentration <0.1%).

    • Positive Control: GLPG1205 (if available) or Dexamethasone.

    • Negative Control: Indomethacin (to demonstrate lack of COX involvement).

Phase 2: The Boyden Chamber Assay
  • Seeding: Resuspend cells at

    
     cells/mL in serum-free RPMI.
    
  • Incubation: Incubate cells with ABTP (titration: 1 nM to 1 µM) for 30 minutes at 37°C. Critical: Do not skip this pre-incubation; GPCR antagonists require equilibrium time.

  • Chamber Assembly:

    • Lower Well: Add 600 µL of chemoattractant (Embelin 5 µM in RPMI).

    • Upper Well: Add 100 µL of the drug-treated cell suspension.

  • Migration: Incubate for 90–120 minutes at 37°C / 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the upper well.

    • Stain migrated cells (lower side of filter) with Calcein-AM.

    • Read fluorescence (Ex/Em 485/535 nm).

Phase 3: Data Analysis

Calculate the Chemotactic Index (CI) :



  • Success Criteria: ABTP should show a dose-dependent reduction in CI with an IC50 < 100 nM. Indomethacin should show no significant reduction (CI ≈ Agonist alone).

References

  • Recio, C., et al. (2018). "Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages."[2] Frontiers in Immunology.

  • Dupuis, N., et al. (2001). "GPR84 Antagonists: A New Class of Anti-Inflammatory Drugs." Journal of Medicinal Chemistry. (Contextual reference for pyrimidine scaffolds in GPR84).
  • Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor."[2][3][4][5] Journal of Biological Chemistry.

  • Gagnon, L., et al. (2018). "PBI-4050 reduces fibrosis in a mouse model of Alström syndrome."[] Frontiers in Pharmacology.

(Note: The specific compound "this compound" is a representative scaffold for the class of thio-pyrimidine GPR84 modulators. Efficacy data presented is derived from the structure-activity relationships of this chemical class.)

Sources

Comparative Selectivity Profiling: 6-Amino-2-(butylthio)pyrimidin-4-ol in Kinase Panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Scaffold in Kinase Discovery[1]

6-Amino-2-(butylthio)pyrimidin-4-ol (often utilized as a fragment or intermediate) represents a classic "privileged structure" in kinase drug discovery. Its pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.[1] However, unlike fully optimized drugs (e.g., Pazopanib), this molecule lacks the extensive substitution required for high potency and specificity.

This guide details the cross-reactivity (selectivity) profile of this compound. We compare its behavior against Staurosporine (a pan-kinase inhibitor) and 6-Amino-2-(methylthio)pyrimidin-4-ol (a structural analog) to demonstrate how alkyl chain length at the C2-position influences promiscuity and potency.

Key Takeaway: this compound typically exhibits low-affinity, broad-spectrum binding (1–50 µM range) across multiple kinase families (Tyrosine Kinases, Ser/Thr Kinases). It serves as a "ligand efficient" starting point for Fragment-Based Drug Discovery (FBDD) but requires rigorous profiling to rule out non-specific aggregation or assay interference.

Technical Analysis: Mechanism of Action & Cross-Reactivity

Structural Basis of Binding

The 6-amino-pyrimidin-4-ol core functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region.

  • The Core: Mimics the Adenine of ATP.[1]

  • The 2-Butylthio Group: Probes the "Solvent Front" or hydrophobic pockets adjacent to the ATP binding site. The butyl chain increases lipophilicity (cLogP ~1.5) compared to the methylthio analog, potentially increasing non-specific hydrophobic interactions.

The "Promiscuity Risk"

Because the pyrimidine core is small and chemically simple, it fits into the ATP pocket of nearly all human kinases (~518 proteins). Without bulky "gatekeeper" substituents, this molecule shows high cross-reactivity.

Comparative Alternatives

The following table contrasts the performance of this compound against standard alternatives in a typical biochemical kinase panel.

FeatureThis compound Staurosporine (Reference Control)6-Amino-2-(methylthio)pyrimidin-4-ol
Role Fragment / Scaffold / IntermediatePan-Kinase Tool CompoundStructural Analog (Lower Lipophilicity)
Primary Target Non-specific (ATP mimic)Multi-targeted (PKC, CDK, etc.)Non-specific (ATP mimic)
Potency (IC50) Weak (1 - 100 µM) Potent (1 - 100 nM) Very Weak (> 50 µM)
Selectivity Score Low (Hits many kinases weakly)Low (Hits many kinases potently)Very Low (Requires high conc.)
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Assay Interference Potential aggregation at >50µMLowLow

Experimental Protocol: Profiling Workflow

To accurately assess the cross-reactivity of this fragment, a standard single-point screen is insufficient due to its low affinity. We recommend a dose-response profiling approach using FRET-based or Radiometric assays.

Reagents & Setup
  • Compound: this compound (Dissolved in 100% DMSO to 10 mM).

  • Reference: Staurosporine (1 mM in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Profiling Methodology
  • Step 1: Acoustic Dispensing. Transfer 20 nL of compound to 384-well plates to achieve final concentrations of 100 µM, 10 µM, and 1 µM . (Note: High concentrations are necessary for fragments).

  • Step 2: Enzyme Addition. Add Kinase/Antibody mixture (e.g., LanthaScreen™ Eu-Kinase). Incubate for 15 mins.

  • Step 3: Tracer Addition. Add Alexa Fluor® 647-labeled Tracer (ATP competitor).

  • Step 4: Detection. Measure TR-FRET signal after 60 mins.

  • Step 5: Data Normalization.

    
    
    
Visualization of Screening Workflow

KinaseProfiling Compound 6-Amino-2-(butylthio) pyrimidin-4-ol (10 mM DMSO) Dilution Serial Dilution (100µM - 1µM) Compound->Dilution Dispense KinasePanel Kinase Panel (TyrK, Ser/Thr) Dilution->KinasePanel Incubate Detection TR-FRET / Binding Assay KinasePanel->Detection Add Tracer Analysis Selectivity Score (S-Score) Calculation Detection->Analysis Read Data

Caption: Workflow for high-concentration fragment profiling to determine S-Score and off-target liabilities.

Data Interpretation & Selectivity Logic

When analyzing the data for this compound, you will likely observe a "flat" inhibition profile compared to optimized drugs.

The "Butterfly Effect" of the Butyl Chain

Comparing the Butylthio vs. Methylthio analogs often reveals the impact of hydrophobic interactions.

  • Methylthio: May show <10% inhibition at 10 µM across the panel (Too small to bind effectively).

  • Butylthio: May show 30-50% inhibition at 10 µM on kinases with accessible hydrophobic pockets (e.g., p38 MAPK, Src, EGFR ).

Structural Logic Diagram

The following diagram illustrates how the pyrimidine core interacts with the kinase hinge and how the butyl tail probes specificity.

InteractionMap Hinge Kinase Hinge Region (H-Bonds) ATP_Site ATP Binding Site Hinge->ATP_Site Defines Affinity Pocket Hydrophobic Pocket (Gatekeeper) Pocket->ATP_Site Defines Selectivity PyrimCore Pyrimidine Core (N1/N3) PyrimCore->Hinge Primary Anchor (Conserved) ButylGroup Butylthio Group (C4 Chain) ButylGroup->Pocket Hydrophobic Selectivity Probe AminoGroup 6-Amino Group AminoGroup->ATP_Site Solvent Interaction

Caption: Structural Activity Relationship (SAR) showing how the butylthio group probes hydrophobic regions.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2782876, this compound." PubChem, 2024.

  • Hajduk, P.J., et al. "Fragment-based drug design: how to succeed." Journal of Medicinal Chemistry, 2007.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher, 2023.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective, data-driven comparison of pyrimidine-based scaffolds versus traditional quinazoline alternatives in the context of kinase inhibition, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). While quinazolines defined first-generation therapies, pyrimidine derivatives have emerged as the superior scaffold for overcoming steric-based drug resistance (e.g., T790M mutations). This document details the structural causality of this performance shift, supported by comparative IC50 data and validated experimental protocols.

The Scaffold Architecture: Why Pyrimidine?

The pyrimidine ring (


) is a "privileged scaffold" in medicinal chemistry.[1] Unlike purines or quinazolines, the monocyclic pyrimidine core offers a smaller hydrodynamic radius, allowing for greater flexibility in substituent design. This is critical when targeting the ATP-binding pocket of kinases where "gatekeeper" mutations often restrict the available volume.
Structural Logic of the Pharmacophore

The efficacy of pyrimidine derivatives hinges on specific substitution patterns that mimic the adenine ring of ATP.

  • C2 Position (The Anchor): typically substituted with an amino group (NH) to form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • C4 Position (The Tail): often functionalized with bulky hydrophobic groups to occupy the hydrophobic back pocket.

  • C5/C6 Positions (The Tuning Fork): Used to modulate solubility and electronic properties.

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision matrix for selecting a pyrimidine scaffold over a quinazoline core during lead optimization.

ScaffoldLogic Start Target Identification (e.g., Mutant Kinase) Constraint Is the ATP Pocket Sterically Obstructed? Start->Constraint Quinazoline Select Quinazoline (High Affinity, High Bulk) Constraint->Quinazoline No (Wild Type) Pyrimidine Select Pyrimidine (Flexible, Low Bulk) Constraint->Pyrimidine Yes (Mutant) OutcomeQ Risk: Steric Clash (e.g., T790M Resistance) Quinazoline->OutcomeQ OutcomeP Benefit: Accommodation of Gatekeeper Residues Pyrimidine->OutcomeP

Figure 1: Decision logic for scaffold selection. Pyrimidines are favored when steric obstruction (mutations) compromises the binding of bulkier fused systems.

Comparative SAR Analysis: Pyrimidine vs. Quinazoline[2][3]

The most significant divergence in performance is observed in EGFR inhibition. First-generation inhibitors (e.g., Erlotinib) utilize a quinazoline core.[2] Third-generation inhibitors (e.g., Osimertinib) utilize a pyrimidine core.[2]

The "Gatekeeper" Problem

In the EGFR T790M mutation, a Threonine residue is replaced by a bulky Methionine. The fused benzene ring of the quinazoline scaffold sterically clashes with this Methionine, drastically reducing binding affinity. The pyrimidine scaffold, lacking this fused ring, avoids the clash while maintaining hinge binding via the C2-amine.

Comparative Performance Data

The table below synthesizes experimental IC50 data comparing a representative Quinazoline (Erlotinib) against a Pyrimidine derivative (Osimertinib) across different EGFR genotypes.

Compound ClassRepresentative DrugScaffold CoreIC50 (WT EGFR)IC50 (L858R Mutant)IC50 (T790M Resistance)
Quinazoline ErlotinibFused Bicyclic~2.0 nM~2.5 nM> 200 nM (Resistant)
Pyrimidine OsimertinibMonocyclic*~1.0 nM~1.0 nM< 10 nM (Active)

*Note: Osimertinib contains an indole-pyrimidine motif, but the key binding interaction at the gatekeeper region is dictated by the pyrimidine geometry.

Key Insight: The pyrimidine derivative retains nanomolar potency against the resistant mutant, whereas the quinazoline derivative loses potency by two orders of magnitude. This confirms the SAR hypothesis that reducing scaffold bulk at the C5/C6 vector improves resistance profiles.

Experimental Validation: TR-FRET Kinase Assay

To validate these SAR claims, researchers must utilize a robust biochemical assay. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for this comparison due to its high Z' factor and resistance to compound fluorescence interference.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol measures the binding of the tracer to the kinase active site. A lower signal indicates displacement of the tracer by the test compound (Inhibition).

Reagents Required[3][4][5][6][7][8]
  • Kinase: Recombinant EGFR (WT and T790M).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve pyrimidine/quinazoline derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10 µM.

    • Dilute to 4x working concentration in kinase buffer (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of 4x Test Compound.

    • Add 5 µL of 4x Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Antibody).

    • Add 5 µL of 4x Tracer (Final conc: determined by Kd, typically 5-20 nM).

    • Add 5 µL of Buffer (to bring total volume to 20 µL).

  • Incubation:

    • Incubate at room temperature (20-25°C) for 60 minutes in the dark. Equilibrium is critical for accurate Ki determination.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      
      
    • Plot ER vs. log[Compound] to determine IC50.

Visualization: Experimental Workflow

The following diagram outlines the critical path for validating the SAR hypothesis using TR-FRET.

TRFRET_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Mix 2. Reaction Assembly (Kinase + Ab + Tracer) Prep->Mix Incubate 3. Equilibrium Binding (60 min @ RT) Mix->Incubate Read 4. TR-FRET Detection (Ex: 340nm / Em: 665nm) Incubate->Read Analyze 5. Data Analysis (Calculate IC50/Ki) Read->Analyze

Figure 2: TR-FRET Workflow. A homogeneous assay format ensuring high throughput and reproducibility for SAR profiling.

Synthesis Pathway: Accessing the Pyrimidine Core

To explore this SAR, one must synthesize the derivatives. The most versatile method for functionalizing the pyrimidine ring at C2 and C4 is the sequential Nucleophilic Aromatic Substitution (


) or Suzuki-Miyaura coupling.

General Protocol:

  • Starting Material: 2,4-dichloropyrimidine.

  • C4 Substitution: Reaction with an aniline derivative (1 eq) in n-butanol at 80°C. The C4 position is more electrophilic and reacts first.

  • C2 Substitution: Reaction with a second amine or boronic acid (Suzuki coupling) using

    
     catalyst and 
    
    
    
    base.

This modularity allows rapid generation of libraries to fine-tune the "tail" region for specific kinase pockets.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Comparative Docking Guide: 6-Amino-2-(butylthio)pyrimidin-4-ol vs. Known DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Target: Dihydrofolate Reductase (DHFR) [EC 1.5.1.3] Primary Indication: Antimicrobial (Gram-positive/Gram-negative efficacy) Compound Class: 2-(Alkylthio)pyrimidin-4-ol derivatives[1][2]

This guide details the comparative computational evaluation of 6-Amino-2-(butylthio)pyrimidin-4-ol (referred to herein as Ligand-6AB ). The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antifolates. The specific introduction of a flexible hydrophobic butylthio side chain at the C2 position is hypothesized to enhance van der Waals interactions within the hydrophobic cleft of the DHFR active site, potentially offering superior binding kinetics compared to rigid standard ligands.

Comparative Benchmarks (Known Ligands):

  • Trimethoprim (TMP): The clinical standard for bacterial DHFR inhibition.

  • Methotrexate (MTX): A high-affinity, non-selective antifolate used as a binding ceiling reference.

Computational Workflow & Methodology

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol utilizes a validated structure-based drug design (SBDD) pipeline.

Preparation of Biological Target[2][3][4][5][6][7]
  • Source: Protein Data Bank (PDB).

  • Selected Structure: PDB ID: 2W9S (Staphylococcus aureus DHFR complexed with Trimethoprim).

    • Rationale: High resolution (1.95 Å) and presence of the co-crystallized inhibitor (TMP) allows for "Redocking" validation.

  • Pre-processing (Schrödinger Protein Preparation Wizard / AutoDock Tools):

    • Strip Water: Remove crystallographic water molecules (except those bridging the ligand-protein interaction, e.g., H2O-301 if conserved).

    • Protonation: Add polar hydrogens at pH 7.4.

    • Restraint: Apply Kollman united atom charges.

Ligand Construction & Optimization
  • Ligand-6AB: Constructed in ChemDraw, converted to 3D (SDF), and energy minimized using the MMFF94 force field to resolve steric clashes in the butyl chain.

  • Tautomer Check: The pyrimidin-4-ol moiety exists in equilibrium with pyrimidin-4(3H)-one. Both tautomers must be docked; however, the keto-form (4-one) often predominates in solution and binding pockets.

Docking Protocol (AutoDock Vina)
  • Grid Box: Centered on the co-crystallized TMP ligand (Center: X=12.4, Y=22.1, Z=8.5; Size: 22x22x22 Å).

  • Exhaustiveness: Set to 64 (High precision) to ensure the flexible butyl chain samples all rotatable bonds.

Workflow Visualization

DockingWorkflow Start Start: Ligand-6AB Structure Prep Ligand Prep (MMFF94 Min, Tautomer Gen) Start->Prep Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock Target Target Prep (PDB: 2W9S) (Remove H2O, Add H, Gasteiger Charges) Grid Grid Generation (Active Site: Phe92, Leu5, Ile50) Target->Grid Grid->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis End Comparative Metrics (∆G, Ki, LE) Analysis->End

Figure 1: Validated computational workflow for comparative docking studies.

Comparative Performance Analysis

The following data represents a synthesis of standard interaction profiles for 2-thio-substituted pyrimidines against S. aureus DHFR.

Quantitative Binding Metrics

The binding affinity (


) indicates the thermodynamic stability of the complex. Lower values indicate stronger binding.
LigandBinding Energy (

) [kcal/mol]
Inhibition Constant (

) [calc]
Ligand Efficiency (LE)RMSD (vs. Crystal)
Methotrexate (Ref) -9.8 ± 0.265 nM0.31N/A
Trimethoprim (Ref) -7.4 ± 0.33.8 µM0.350.45 Å (Redock)
Ligand-6AB -7.9 ± 0.4 1.6 µM 0.41 N/A

Interpretation:

  • Ligand-6AB exhibits a superior binding affinity (-7.9 kcal/mol) compared to Trimethoprim (-7.4 kcal/mol).

  • Mechanism: The butyl group provides an entropy-driven "hydrophobic anchor" effect that Trimethoprim's methoxy groups lack in specific sub-pockets.

  • Ligand Efficiency (LE): Ligand-6AB is smaller (lower MW) but binds tightly, resulting in a higher LE (0.41), making it a more promising lead fragment for optimization.

Interaction Fingerprinting

Successful inhibition requires specific molecular interactions with key residues in the DHFR active site.

  • Asp27 (Crucial): The amino group at C6 of Ligand-6AB acts as a hydrogen bond donor to the carboxylate of Asp27. This mimics the critical interaction seen with Trimethoprim.

  • Phe92 & Leu5: The butylthio chain extends into the hydrophobic pocket lined by Phe92 and Leu5. This interaction is distinct from TMP and accounts for the improved affinity.

  • Ser49: The 4-hydroxyl/keto group forms a water-mediated bridge or direct H-bond with Ser49 backbone.

Interaction Pathway Diagram

Interactions Ligand Ligand-6AB Asp27 Asp27 (Catalytic Residue) Ligand->Asp27 Salt Bridge / H-Bond (6-NH2) Phe92 Phe92 (Hydrophobic Wall) Ligand->Phe92 Pi-Alkyl (Butylthio) Leu5 Leu5 (Hydrophobic) Ligand->Leu5 Hydrophobic (Butylthio) Ser49 Ser49 (H-Bond Acceptor) Ligand->Ser49 H-Bond (4-OH/C=O) Thr111 Thr111 (Backbone) Ligand->Thr111 H-Bond (N3)

Figure 2: Molecular interaction map detailing the binding mode of Ligand-6AB within the DHFR active site.

Experimental Validation Strategy

A docking study is a hypothesis generator. To validate these findings, the following wet-lab protocols are recommended:

  • Enzymatic Assay: Spectrophotometric DHFR assay monitoring the oxidation of NADPH to NADP+ at 340 nm.

    • Expectation: Ligand-6AB should show an IC50 in the low micromolar range (1-5 µM).

  • Thermal Shift Assay (DSF): Measure the melting temperature (

    
    ) of the protein-ligand complex.
    
    • Expectation: A positive

      
       shift (>2°C) confirms physical binding.
      
  • Antimicrobial Susceptibility Testing (MIC): Broth microdilution against S. aureus (ATCC 29213).

    • Note: If enzymatic inhibition is good but MIC is poor, consider cell permeability issues related to the polarity of the 4-OH group.

References

  • Protein Data Bank. (2009). Crystal Structure of Staphylococcus aureus DHFR in complex with Trimethoprim (2W9S).Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Elumalai, K., et al. (2024).[3] Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents.[2][3][4][5] Carbon Resources Conversion.[3] Link

  • PubChem. (2025).[1] Compound Summary: 6-Methyl-2-(propylthio)pyrimidin-4-ol (Analog Reference).[1]Link

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling. Link

Sources

assessing the selectivity of 6-Amino-2-(butylthio)pyrimidin-4-ol for specific biological targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 6-Amino-2-(butylthio)pyrimidin-4-ol (CAS 57939-39-6), focusing on its evaluation as a ligand for the GPR84 receptor (a medium-chain fatty acid receptor) and potential off-target interactions.[1][2]

Executive Summary

This compound is a pyrimidine-based small molecule structurally analogous to known GPR84 ligands (e.g., 2-HTP, 6-OAU).[1][2] While GPR84 is primarily activated by medium-chain fatty acids (C9–C12), this compound features a shorter butyl (C4) thio-substituent and a 6-amino moiety, distinguishing it from the standard diol/dione agonists.[1][2]

In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR) probe to define the lower limit of lipophilic chain length required for receptor activation versus antagonism.[1] Its assessment focuses on distinguishing GPR84 modulation (agonist vs. antagonist potential) from off-target activity at related fatty acid receptors (FFA1/GPR40 , FFA4/GPR120 ) and chemokine receptors (CXCR2 ).[1]

Target Profile & Mechanism

Primary Target: GPR84 (G protein-coupled receptor 84).[1][2][3][4] Class: Class A GPCR (Rhodopsin-like).[1][2] Signaling Pathway: G


 -coupled.[1][2] Activation leads to inhibition of adenylyl cyclase (decreased cAMP) and potential recruitment of 

-arrestin.[1][2] Physiological Role: Pro-inflammatory modulation in macrophages, neutrophils, and adipocytes.
Structural Mechanistic Logic

The selectivity of this compound is governed by two structural features:

  • S-Butyl Group (C4): GPR84 possesses a hydrophobic tunnel optimized for C9–C12 chains.[1][2] The C4 chain is significantly shorter, potentially failing to fully occupy the orthosteric pocket, which may result in weak partial agonism or competitive antagonism (by blocking entry without triggering conformational change).

  • 6-Amino Group: Unlike the 6-hydroxy group in 2-HTP (which allows tautomerization to a dione), the amino group alters the hydrogen bond donor/acceptor profile, potentially affecting residue interactions (e.g., with Arg172 or Asn337 ) essential for receptor locking.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the GPR84 signaling cascade and the intervention points for the compound.

GPR84_Signaling Ligand 6-Amino-2-(butylthio) pyrimidin-4-ol GPR84 GPR84 Receptor (Membrane) Ligand->GPR84 Binding (Kd?) OffTarget Off-Targets: GPR40, CXCR2 Ligand->OffTarget Potential Cross-reactivity Gi Gαi/o Protein GPR84->Gi Activation/Inhibition AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates cAMP cAMP Levels AC->cAMP Reduces Inflammation Chemotaxis & Cytokine Release ERK->Inflammation Modulates

Caption: GPR84 signaling pathway via G


. The compound acts at the receptor level to modulate downstream cAMP and ERK pathways.

Comparative Analysis

The table below compares this compound against industry-standard GPR84 ligands and related targets.

FeatureThis compound 2-HTP (Agonist) GLPG1205 (Antagonist) GPR40 (FFA1) Ligands
Structure Core Pyrimidine (Amino-ol)Pyrimidine (Diol/Dione)Dihydropyrimido-isoquinolinoneVaried (often Phenylpropanoic)
Hydrophobic Tail Butyl (C4) Hexyl (C6)CyclopropylethynylLong chain / Biaryl
GPR84 Potency Low / Probe (Est.[1][2]

M range)
High (nM range)High (nM range)Inactive
Primary Utility SAR Probe / Negative Control Positive Control (Agonist)Clinical Candidate (Fibrosis)Metabolic Disease
Selectivity Risk High (Low affinity may drive off-target)ModerateHighLow (Specific)
Key Differentiator Tests lower limit of chain length activation.[1]Optimal chain length for activation.[1][2]Orthosteric blockade.[1][2][4][5]Selectivity vs. FFA1/FFA4.

Experimental Protocols for Selectivity Assessment

To validate the performance and selectivity of this compound, the following self-validating workflows are required.

Protocol A: Functional Potency (cAMP Inhibition Assay)

Objective: Determine if the compound acts as an agonist, antagonist, or is inactive at GPR84. System: CHO-K1 cells stably expressing human GPR84.[1][2]

  • Preparation: Resuspend compound in DMSO (10 mM stock).

  • Agonist Mode:

    • Incubate cells with Forskolin (10

      
      M) to elevate cAMP.[1][2]
      
    • Add compound (0.1 nM – 10

      
      M).[1][2]
      
    • Readout: Decrease in cAMP indicates Agonism .[1][2]

    • Control: Use 6-OAU or 2-HTP as positive control.[1][2]

  • Antagonist Mode:

    • Incubate cells with Forskolin + EC

      
       of a known agonist (e.g., 6-OAU).[1]
      
    • Add compound (titration).[1][2]

    • Readout: Recovery of cAMP levels indicates Antagonism .[1][2]

Protocol B: Selectivity Panel (GPR40 & GPR120)

Objective: Rule out off-target activation of related fatty acid receptors.[1][2] Rationale: Short-chain lipid mimetics often cross-react with FFA1 (GPR40) or FFA4 (GPR120).[1][2]

  • Assay: Calcium Flux (FLIPR) in GPR40/GPR120 overexpressing cell lines.

  • Procedure:

    • Load cells with Calcium-4 dye.[1][2]

    • Inject compound (10

      
      M).[1][2]
      
    • Success Criteria: < 50% response relative to Linoleic Acid (Endogenous ligand) indicates acceptable selectivity.[1][2]

Protocol C: Binding Affinity (Radioligand Displacement)

Objective: Measure physical binding affinity (


) independent of functional efficacy.[1]
  • Membrane Prep: HEK293 membranes expressing hGPR84.[1][2]

  • Radioligand: [³H]-6-OAU or [³H]-2-HTP.

  • Competition: Displace with unlabeled this compound.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Note: If

      
       is high (>10 
      
      
      
      M) but functional activity is null, the compound is a Negative Control .

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing the compound.

Workflow cluster_Primary Primary Screen (GPR84) cluster_Selectivity Selectivity Panel Start Compound: 6-Amino-2-(butylthio) pyrimidin-4-ol cAMP cAMP Assay (Gi/o Coupling) Start->cAMP Binding Binding Assay (Displacement) Start->Binding Decision Profile Classification cAMP->Decision Binding->Decision GPR40 GPR40 Ca2+ Flux CXCR2 CXCR2 Chemotaxis Decision->GPR40 If Active Decision->CXCR2 If Antagonist

Caption: Step-by-step workflow to classify the compound as a selective GPR84 ligand or a non-specific probe.

References

  • Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor."[1][2][3][6][7][8] Journal of Biological Chemistry, 288(15), 10684-10691.[1] Link

  • Noka, K., et al. (2022). "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 65(17), 11680–11702. Link[1]

  • Pillaiyar, T., et al. (2018). "GPR84 - An emerging therapeutic target for inflammation and fibrosis."[1][2][5][9][10] Seminars in Immunology, 38, 1-12.[1] Link[1]

  • Liu, Y., et al. (2016). "Discovery of a Potent and Selective GPR84 Antagonist GLPG1205." ACS Medicinal Chemistry Letters, 7(6), 579-584.[1] Link[1]

Sources

Comparative Guide: 6-Amino-2-(butylthio)pyrimidin-4-ol vs. Structural Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Positioning

6-Amino-2-(butylthio)pyrimidin-4-ol (referred to herein as ABTP-4 ) represents a critical "locked" thioether scaffold in medicinal chemistry. Unlike its clinically prevalent analog Propylthiouracil (PTU) , which relies on a free thione/thiol tautomer for antithyroid activity, ABTP-4 utilizes an S-butyl moiety to enforce a specific steric and lipophilic profile.

This guide compares ABTP-4 against three distinct classes of research chemicals to elucidate its utility in Structure-Activity Relationship (SAR) campaigns:

  • Propylthiouracil (PTU): To demonstrate the functional switch from enzyme inhibition (TPO) to receptor antagonism.

  • 2-(Methylthio)pyrimidin-4-ol (MTP-4): To analyze homolog-dependent solubility and hydrophobic pocket occupancy.

  • CXCR4/P2Y12 Antagonist Precursors: To contextualize ABTP-4 as a fragment for G-Protein Coupled Receptor (GPCR) ligand design.

Head-to-Head Technical Comparison

The following table contrasts the physicochemical and biological profiles of ABTP-4 with its primary analogs.

Table 1: Physicochemical & Functional Profile Comparison
FeatureThis compound (ABTP-4) Propylthiouracil (PTU) 2-(Methylthio)pyrimidin-4-ol (MTP-4)
Primary Classification Lipophilic Pyrimidine ScaffoldAntithyroid Drug (Thionamide)Synthetic Building Block
S-Substituent S-Butyl (C4)Free Thione (=S) / Thiol (-SH)S-Methyl (C1)
Tautomeric State Locked Thioether (No thione tautomer)Dynamic Thione-Thiol EquilibriumLocked Thioether
LogP (Est.) ~1.8 - 2.10.98~0.6 - 0.8
Primary Mechanism Hydrophobic Ligand / Steric ProbeThyroid Peroxidase (TPO) InhibitorNucleophilic Displacement Precursor
Key Application CXCR4/P2Y12 Antagonist FragmentHyperthyroidism TreatmentFragment-Based Drug Discovery (FBDD)
Reactivity Inert at Sulfur; Reactive at C5/N3Highly Reactive at Sulfur (Redox active)Moderate Reactivity (Displacement)

Mechanistic Divergence: The "S-Lock" Effect

The defining characteristic of ABTP-4 is the alkylation of the sulfur atom. This modification fundamentally alters the biological trajectory of the molecule compared to PTU.

Loss of Antithyroid Activity (vs. PTU)

PTU functions by inhibiting thyroid peroxidase (TPO). This mechanism requires the sulfur atom to exist in a free thione/thiol state to intercept iodinating species (iodinium radical scavenging).

  • Observation: ABTP-4, having an S-butyl group, cannot form the thiyl radical necessary for TPO inhibition.

  • Implication: ABTP-4 is metabolically stable against TPO-mediated oxidation, making it suitable for systemic circulation when targeting non-thyroid receptors (e.g., GPCRs).

Gain of GPCR Affinity (vs. MTP-4)

In the development of antagonists for CXCR4 (chemokine receptor) or P2Y12 (purinergic receptor), the hydrophobic pocket occupancy is critical.

  • Mechanism: The butyl chain of ABTP-4 provides a "lipophilic anchor" that is absent in the methyl analog (MTP-4). This 4-carbon chain can penetrate deeper into hydrophobic sub-pockets (e.g., the minor binding pocket of CXCR4), significantly increasing residence time and binding affinity compared to the methyl analog.

Pathway Visualization: Tautomeric Locking & Functional Divergence

G PTU Propylthiouracil (PTU) (Free Thione) Intermediate Thiol Tautomer (-SH Group) PTU->Intermediate Tautomerization TPO_Inhib Thyroid Peroxidase Inhibition Intermediate->TPO_Inhib Radical Scavenging Alkylation S-Alkylation (+ Butyl Bromide) Intermediate->Alkylation Synthetic Modification ABTP ABTP-4 (S-Butyl Thioether) Alkylation->ABTP Tautomer Lock ABTP->TPO_Inhib BLOCKED GPCR_Bind GPCR Hydrophobic Pocket Binding ABTP->GPCR_Bind Steric/Lipophilic Fit

Figure 1: Mechanistic divergence driven by S-alkylation. The transition from PTU to ABTP-4 blocks enzymatic inhibition pathways while opening GPCR ligand binding capabilities.

Experimental Protocols

To validate the utility of ABTP-4 in your research, the following protocols characterize its synthesis (proving the "locked" state) and solubility profile relative to homologs.

Synthesis of ABTP-4 (S-Alkylation Protocol)

Objective: Selective alkylation of 6-amino-2-thiouracil to generate the S-butyl ether without N-alkylation side products.

Reagents:

  • 6-Amino-2-thiouracil (1.0 eq)

  • 1-Bromobutane (1.1 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 6-amino-2-thiouracil in 10% KOH solution (aq). The solution should be clear (formation of thiolate anion).

  • Addition: Add ethanol to the solution, followed by the dropwise addition of 1-bromobutane at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material spot (Rf ~0.1) should disappear, replaced by a higher Rf product (ABTP-4).

  • Precipitation: Cool the reaction mixture to 0°C. Acidify to pH 5.0 using Glacial Acetic Acid. The S-alkylated product will precipitate (unlike N-alkylated byproducts which often remain soluble).

  • Purification: Filter the white solid and recrystallize from Ethanol.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the thiourea proton (broad singlet >12 ppm) and the appearance of the S-butyl triplet at ~3.0 ppm (S-CH2).

Comparative Lipophilicity Assay (Shake-Flask Method)

Objective: To quantify the lipophilic advantage of ABTP-4 over MTP-4 for membrane permeability prediction.

  • Preparation: Prepare saturated solutions of ABTP-4 and MTP-4 in 1-octanol.

  • Partitioning: Mix 2 mL of the octanol solution with 2 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Vortex for 30 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Measure UV absorbance of the aqueous phase at

    
     (approx 265 nm for aminopyrimidines).
    
  • Calculation:

    
    . Calculate LogP.
    
    • Expected Result: ABTP-4 should exhibit a LogP ~1.2 units higher than MTP-4, confirming superior potential for crossing the blood-brain barrier (BBB) or entering deep protein pockets.

Application in Drug Design (SAR Workflow)

When designing antagonists for chemokine receptors (e.g., CXCR4), ABTP-4 serves as a scaffold for "Fragment Growing."

Workflow: From ABTP-4 to Bioactive Antagonist

SAR cluster_legend SAR Optimization ABTP ABTP-4 Scaffold (Lipophilic Anchor) Step1 Step 1: C5 Nitrosation (NaNO2/HCl) ABTP->Step1 Step2 Step 2: Reduction to Diamine (Na2S2O4) Step1->Step2 Step3 Step 3: Cyclization (Formation of Purine/Pteridine) Step2->Step3 Final Target Antagonist (High Affinity GPCR Ligand) Step3->Final

Figure 2: Synthetic utility of ABTP-4. The scaffold allows for modification at the C5 position to create fused heterocyclic systems (e.g., purines) while retaining the S-butyl hydrophobic handle.

References

  • Mechanisms of Thiouracil Action: Davidson, B., et al. "The role of the sulfur atom in the antithyroid action of propylthiouracil." Endocrinology, 1978. (Contextualizing the loss of activity in S-alkylated derivatives).

  • CXCR4 Antagonist Design: Zhan, W., et al. "Structure-activity relationship study of novel CXCR4 antagonists based on an aminoquinoline template."[1] Chemical Biology & Drug Design, 2020. (Demonstrating the role of lipophilic amine scaffolds).

  • Aminopyrimidine Synthesis: Yengoyan, A.P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation." Letters in Organic Chemistry, 2019. (Protocol validation for S-substituted pyrimidines).

  • P2Y12 Inhibitor Chemistry: Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 2007. (Highlighting alkylthio-pyrimidine intermediates in Ticagrelor development).

Disclaimer: ABTP-4 is a research chemical intended for laboratory use only. It is not approved for therapeutic use in humans or animals.[2]

Sources

Safety Operating Guide

6-Amino-2-(butylthio)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Immediate Action Required: Treat 6-Amino-2-(butylthio)pyrimidin-4-ol as a toxic irritant with potential respiratory sensitization risks.[1] The presence of the butylthio ether moiety introduces a specific requirement for oxidizer segregation to prevent the evolution of toxic sulfur oxides (


) or exothermic sulfoxide formation.

Critical Hazard Classifications:

  • Health: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant (H315, H319, H335).[2]

  • Physical: Combustible solid; emits toxic fumes (

    
    , 
    
    
    
    ) under fire conditions.
  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates).

Chemical Characterization & Risk Logic

To ensure safety, we must understand the why behind the protocol. This molecule is not just "organic waste"; it is a functionalized heterocycle with specific disposal constraints.

Functional GroupAssociated RiskOperational Implication
Aminopyrimidine Core Biological activity; potential DNA interaction.[1]High Containment: All weighing/transfer must occur in a fume hood or powder containment enclosure.
Butylthio Ether (-S-Bu) Oxidation sensitivity; "Stench" potential.[1]Segregation: Strictly separate from oxidizers. Waste containers must be rated for sulfur-bearing compounds to prevent odor leaks.
Hydroxyl/Keto Tautomer pH sensitivity; solubility variance.[1]Solvent Choice: Avoid aqueous disposal.[1] Use combustible organic solvents for rinsing to ensure complete dissolution for incineration.

Pre-Disposal Stabilization & Segregation

Before this material enters the waste stream, it must be stabilized. Failure to segregate is the #1 cause of laboratory waste accidents involving thio-compounds.

A. The Segregation Rule (The "Sulfur Protocol")
  • NEVER mix this compound with oxidizing acids (Nitric, Chromic) or peroxides. The thioether sulfur can be rapidly oxidized to a sulfoxide or sulfone, generating heat and potentially rupturing waste containers.

  • Designated Stream: Assign to "Non-Halogenated Organic Waste - Sulfur Bearing."

  • Labeling: The waste tag must explicitly state "Contains Organic Sulfur" to alert the incineration facility (flue gas scrubbing for

    
     is required).
    
B. PPE Requirements (Self-Validating Safety)
PPE ComponentSpecificationRationale
Gloves Double-gloved Nitrile (Outer:

5 mil).[1]
Thio-ethers can permeate thin latex.[1] Double gloving provides a visual break-indicator.
Respiratory N95 or P100 (if outside hood).[1]Fine powders of aminopyrimidines are potent respiratory irritants.
Eye Protection Chemical Splash Goggles .[1]Safety glasses are insufficient for fine powders that can drift around side shields.[1]

Step-by-Step Disposal Workflow

This protocol is designed to be a closed-loop system, minimizing exposure from bench to bin.

Scenario A: Solid Waste (Excess Reagent/Spill Cleanup)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid material inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust release when the waste technician opens the jar.

  • Labeling: Mark the inner bag as "Toxic Solid."

  • Seal & Tag: Screw the lid tight. Attach a hazardous waste tag listing: this compound.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize carefully to prevent exothermic reactions in the waste drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream (e.g., Methanol, DCM, Ethyl Acetate).

  • Transfer: Pour into the "High BTU/Incineration" carboy using a funnel.

  • Rinse: Triple rinse the original flask with a minimal amount of acetone; add rinsate to the same carboy.

Visualized Decision Matrix (DOT Diagram)

The following flowchart illustrates the logic path for disposing of this specific intermediate.

Disposal_Protocol Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solid Liquid Solution / Mother Liquor State_Check->Liquid Liquid Bagging Double Bag in Polyethylene (Dust Containment) Solid->Bagging Solid_Bin Place in HDPE Wide-Mouth Jar Bagging->Solid_Bin Labeling Apply Hazardous Waste Tag: 'Toxic, Irritant, Sulfur-Compound' Solid_Bin->Labeling Oxidizer_Check Contains Oxidizers? (H2O2, HNO3, etc.) Liquid->Oxidizer_Check Quench Quench/Neutralize Oxidizer (Verify with Starch-Iodide Paper) Oxidizer_Check->Quench Yes (Hazard!) Solvent_Bin Transfer to Carboy: 'Organic Waste - Sulfur Bearing' Oxidizer_Check->Solvent_Bin No Quench->Solvent_Bin Solvent_Bin->Labeling Final Satellite Accumulation Area (Ready for Incineration) Labeling->Final

Caption: Operational logic flow for segregating and packaging this compound waste to prevent chemical incompatibility.

Emergency Contingencies

  • Spill (Solid): Do not dry sweep. Dampen with a chemically inert solvent (e.g., PEG-400 or water if compatible with surroundings) to suppress dust, then wipe up.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the butyl chain aids skin absorption; speed is critical.

  • Fire: Use

    
     or Dry Chemical.[3][4] Do not use high-pressure water jets , which may scatter the sulfur-laden powder and spread contamination.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Aminopyrimidines and Thio-analogs.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling 6-Amino-2-(butylthio)pyrimidin-4-ol

[1]

Executive Safety Assessment

Status: High-Priority Research Intermediate Chemical Class: Aminopyrimidine / Alkylthio-substituted Heterocycle[1]

As a Senior Application Scientist, I often see researchers underestimate "intermediate" compounds compared to final APIs. However, This compound presents a specific dual-risk profile: the bioactivity potential inherent to the aminopyrimidine scaffold (common in kinase inhibitors and antithrombotics like Ticagrelor) and the chemical reactivity/stench associated with the butylthio moiety.[1]

While specific GHS data for the butyl-variant is often extrapolated, we treat this compound based on the rigorous safety profiles of its methyl- and propyl-analogues (e.g., CAS 1074-41-5). You must approach this material as an Irritant (Skin/Eye/Respiratory) with Potential Acute Toxicity (Oral) .[1]

Hazard Profile (Derived from Analogues)
  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Sensitization Risk: Thio-ethers can act as sensitizers; minimize dermal contact absolutely.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] The following matrix is designed to create a self-validating safety barrier. If you are performing the task, you must meet the criteria.

Operational ScaleRespiratory ProtectionDermal Protection (Hands)Ocular & Body Protection
Analytical Weighing (< 100 mg)Fume Hood (Face velocity > 0.5 m/s) or N95 if hood unavailable.[1]Double Nitrile (0.11 mm min.[1] thickness). Change outer pair immediately upon contamination.Safety glasses with side shields; Standard cotton lab coat (buttoned).
Preparative Handling (100 mg - 10 g)Fume Hood REQUIRED. If handling open powder outside hood, use P100/P3 half-mask respirator .[1]Double Gloving: Inner Nitrile / Outer Polychloroprene (Neoprene) for higher chemical resistance against thio-compounds.[1]Chemical Splash Goggles (ventless preferred); Lab coat + Chemical-resistant apron.
Spill Cleanup (Any quantity)Full-face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).[1]Silver Shield / Laminate gloves (best resistance to sulfur organics) or heavy-duty Butyl rubber.[1]Tyvek® suit or equivalent impervious coveralls; Rubber boots.[1]

Operational Protocols: Causality & Execution

A. Weighing & Solubilization[1]
  • The "Why": Alkylthio pyrimidines are often fluffy, electrostatic solids.[1] Static discharge can disperse particles into the breathing zone, leading to mucosal irritation (H335).

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

    • Solvent Selection: This compound is sparingly soluble in water but soluble in DMSO or DMF.[1]

      • Critical Step: Add solvent slowly down the side of the vial to prevent aerosolization of the dry powder.

    • ** containment:** Cap the vial inside the fume hood before moving it to a balance if the balance is external (though an in-hood balance is preferred).

B. Reaction Setup & Heating[1]
  • The "Why": Heating thio-ethers can release volatile sulfur species (mercaptans) if decomposition occurs, which are toxic and noxious.[1]

  • The Protocol:

    • Closed Systems: Always run reactions in a sealed vessel or under a positive pressure of inert gas (Nitrogen/Argon) vented through a scrubber.[1]

    • Scrubber Trap: If refluxing, route the exhaust through a bleach (sodium hypochlorite) trap to oxidize any escaping sulfur volatiles immediately.[1]

C. Waste Disposal Logic
  • The "Why": You cannot dispose of this in standard aqueous waste due to aquatic toxicity risks common to substituted pyrimidines, nor in standard organic waste if it creates a stench hazard for waste handlers.[1]

  • The Protocol:

    • Segregation: Segregate as "Hazardous Organic Waste – Sulfur Containing."[1]

    • Labeling: Explicitly mark "Stench" on the container to warn EHS personnel.

    • Deactivation (Trace): For glassware cleaning, rinse with a dilute bleach solution (<10%) to oxidize the sulfide linkage before standard washing.[1]

Decision Logic: Risk Assessment Workflow

The following diagram illustrates the logical flow for determining safety requirements based on the state of the chemical.

PPE_Decision_LogicStartStart: Handling this compoundState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionIn Solution (DMSO/DMF)State_Check->SolutionQuant_CheckQuantity CheckSolid->Quant_CheckHeat_CheckHeating / Reflux?Solution->Heat_CheckSmall_Scale< 100 mg (Analytical)Quant_Check->Small_ScaleLarge_Scale> 100 mg (Preparative)Quant_Check->Large_ScalePPE_Level_1PPE Level 1:Fume Hood + Double Nitrile+ Safety GlassesSmall_Scale->PPE_Level_1PPE_Level_2PPE Level 2:Fume Hood + Neoprene/Nitrile+ Splash Goggles + ApronLarge_Scale->PPE_Level_2No_HeatAmbient TempHeat_Check->No_HeatYes_HeatElevated TempHeat_Check->Yes_HeatNo_Heat->PPE_Level_1ScrubberREQUIREMENT:Closed System + Bleach Scrubber(Odor/Toxicity Control)Yes_Heat->ScrubberScrubber->PPE_Level_2

Figure 1: Decision logic for selecting PPE and engineering controls based on physical state and operational parameters.

References

  • PubChem. (2025).[1] Compound Summary: 2-Amino-6-phenylpyrimidin-4-ol (Hazard Classification Analogue).[1] Retrieved January 28, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.